molecular formula C10H10O2S B077826 Difurfuryl sulfide CAS No. 13678-67-6

Difurfuryl sulfide

Numéro de catalogue: B077826
Numéro CAS: 13678-67-6
Poids moléculaire: 194.25 g/mol
Clé InChI: UYLKDZXJEKFFHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Difurfuryl sulfide is a significant sulfur-containing heterocyclic compound recognized for its potent organoleptic properties, primarily contributing roasted, coffee-like, and meaty notes to flavor and fragrance profiles. Its principal research value lies in the field of food science and flavor chemistry, where it serves as a critical standard and reference material for the analysis of thermally processed foods, such as roasted coffee, cooked meats, and baked goods, formed via Maillard reaction pathways. The compound's mechanism of action is rooted in its high odor potency and low perception threshold, interacting with specific olfactory receptors to elicit a characteristic savory and roasted aroma. Researchers utilize this compound to study the formation mechanisms of sulfur-containing flavorants in complex food matrices, to authenticate flavors, to develop novel flavor formulations, and to investigate the impact of processing conditions on flavor development. This product is provided as a high-purity standard to ensure accurate and reproducible results in gas chromatography-mass spectrometry (GC-MS), sensory evaluation studies, and analytical method development. It is intended for laboratory analysis and is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(furan-2-ylmethylsulfanylmethyl)furan
Source PubChem
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InChI

InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
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InChI Key

UYLKDZXJEKFFHJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
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DSSTOX Substance ID

DTXSID3065580
Record name Furan, 2,2'-[thiobis(methylene)]bis-
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Molecular Weight

194.25 g/mol
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Physical Description

Solid, Colourless liquid; powerful, repulsive sulfuraceous odour even at dilute concentrations
Record name Bis(2-furanylmethyl) sulfide
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Record name 2,2'-(Thiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

130.00 to 131.00 °C. @ 9.00 mm Hg
Record name Bis(2-furanylmethyl) sulfide
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Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2,2'-(Thiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.144-1.154
Record name 2,2'-(Thiodimethylene)difuran
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CAS No.

13678-67-6
Record name Difurfuryl sulfide
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Record name Difurfuryl sulfide
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Record name Furan, 2,2'-[thiobis(methylene)]bis-
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Record name Furan, 2,2'-[thiobis(methylene)]bis-
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Record name 2,2'-[thiobis(methylene)]bisfuran
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Record name DIFURFURYL SULFIDE
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Record name Bis(2-furanylmethyl) sulfide
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Melting Point

31 - 32 °C
Record name Bis(2-furanylmethyl) sulfide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Difurfuryl Sulfide

Introduction

This compound (CAS No. 13678-67-6) is an organosulfur compound characterized by two furfuryl groups linked by a sulfur atom.[1] This compound is of significant interest in various industrial and research settings due to its unique chemical properties and potential applications.[1] It is a versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[2] Additionally, it is utilized as a flavoring agent in the food and fragrance industry, imparting roasted coffee, meaty, and earthy notes.[3][4][5] This document provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and analytical methodologies.

Chemical and Physical Properties

This compound typically presents as a white to pale yellow or brown low-melting solid or liquid.[3][4][5] It possesses a distinctive odor, often described as resembling roasted coffee.[1][3] While it has low solubility in water, it is soluble in most organic solvents.[1][5][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂S[1][2][7][8]
Molecular Weight 194.25 g/mol [1][2][3][7]
Appearance Colorless to pale yellow liquid; White to brown low melting solid[1][3][4]
Odor Distinctive, roasted coffee, meaty, earthy, sulfury[1][3][4][5]
Melting Point 29-34 °C[3][4]
Boiling Point 135-143 °C @ 14 mmHg; 130-131 °C @ 9 mmHg[3][4][6][8]
Density 1.144-1.154 g/mL[6]
Refractive Index n20/D 1.556; 1.545-1.560[3][4][6]
Solubility Insoluble in water; soluble in organic solvents[1][5][6]
Purity (GC) >98.0%[1][2]
CAS Number 13678-67-6[1][2][3]
LogP 2.51[4]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely influenced by the presence of the sulfur atom and the furan rings.[1] The sulfur atom, with its lone pairs of electrons, allows the molecule to participate in various chemical reactions, most notably nucleophilic substitutions.[1][2] This reactivity makes it a valuable precursor in the synthesis of other sulfur-containing compounds and as a ligand in coordination chemistry.[1]

This compound is considered a stable compound under standard conditions, but it can undergo decomposition at high temperatures.[2][9][10] Its stability and reactivity profile make it an excellent candidate for applications in organic synthesis and material science, where it can be used to formulate additives that enhance the performance of polymers and coatings.[2]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2-furyl-methanethiol with furfuryl bromide.[3][4]

Materials:

  • 2-furyl-methanethiol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Furfuryl bromide

  • Diethyl ether

Procedure:

  • A solution of 2-furyl-methanethiol is prepared in ethanolic potassium hydroxide.

  • A solution of furfuryl bromide in diethyl ether is prepared separately.

  • The two solutions are mixed and refluxed.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the this compound product.

  • Purification can be achieved through distillation under reduced pressure.

G cluster_reactants Reactant Preparation A 2-furyl-methanethiol in ethanolic KOH C Mix and Reflux A->C B Furfuryl bromide in diethyl ether B->C D Reaction Monitoring (TLC) C->D E Reaction Workup D->E Reaction Complete F Purification (Distillation) E->F G This compound Product F->G

Caption: Synthesis workflow for this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of synthesized this compound can be confirmed using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., HITACHI M-80B).[6]

  • Capillary Column suitable for separating volatile sulfur compounds.

GC Conditions (Hypothetical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Impact (EI)[6]

  • Ionization Energy: 70 eV[6]

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute a small amount of the this compound product in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

  • The retention time from the gas chromatogram is used for identification.

  • The mass spectrum is compared with known databases (e.g., NIST, HMDB) for confirmation. The expected mass spectrum would show a prominent peak at m/z 81.[6]

G A Sample Preparation (Dilution in Solvent) B Injection into GC-MS A->B C Separation in GC Column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis D->E F Data Acquisition E->F G Data Analysis (Retention Time & Mass Spectrum) F->G

Caption: Experimental workflow for GC-MS analysis.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on structurally similar compounds, such as difurfuryl disulfide, provides insights into potential biological activities. Difurfuryl disulfide has been shown to induce apoptosis in human leukemia Jurkat cells through the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3.[11] Given the structural similarity, it is plausible that this compound could exhibit comparable cytotoxic or pro-apoptotic effects, making it a compound of interest for further investigation in drug development.

G DFS This compound (Hypothesized) Cell Cancer Cell DFS->Cell ROS Increased ROS Production Cell->ROS DNA DNA Damage Cell->DNA Caspase Caspase-3 Activation ROS->Caspase DNA->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Applications

This compound has a range of applications across different industries:

  • Flavor and Fragrance: It is used as a flavoring agent in food products to create coffee, cocoa, and meat flavors.[2][3]

  • Polymer Chemistry: It serves as a monomer or building block in the synthesis of polymers, contributing to enhanced thermal stability and chemical resistance.[2]

  • Agrochemicals: There is ongoing research into its potential use as a more environmentally friendly pesticide or fungicide.[2]

  • Material Science: It is employed in the formulation of specialized coatings and adhesives due to its strong adhesion and durability.[2]

  • Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of a variety of other organic and organosulfur compounds.[1]

References

The Natural Occurrence of Difurfuryl Sulfide in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide, a sulfur-containing heterocyclic organic compound, is a significant contributor to the desirable aroma profiles of various thermally processed foods. Possessing a characteristic roasted coffee and savory, meat-like aroma, its presence, even at trace levels, can profoundly influence the sensory perception of food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, delving into its formation pathways, quantitative data, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the chemical intricacies of food aroma and the potential biological activities of such compounds.

Natural Occurrence and Formation

This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1][2] The key precursors for the formation of this compound are furan-based compounds, such as furfural and furfuryl alcohol, and a sulfur source, typically the amino acid cysteine or hydrogen sulfide.[3][4]

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid, leading to the formation of an N-substituted glycosylamine, which then undergoes Amadori or Heyns rearrangement.[2] Subsequent degradation of these intermediates, particularly through the Strecker degradation of cysteine, releases key reactive species, including hydrogen sulfide (H₂S).[3] Furfural, a product of sugar dehydration, can then react with H₂S to form 2-furfurylthiol.[3][4] It is proposed that this compound can then be formed through the subsequent reaction of 2-furfurylthiol, potentially involving an intermediate like difurfuryl disulfide which is then reduced.[2]

Foods that undergo significant browning reactions during cooking are the primary sources of naturally occurring this compound. These include:

  • Coffee: Roasted coffee beans are a well-documented source of this compound, where it contributes to the characteristic roasted and slightly sulfury notes of the aroma.[5][6]

  • Meat: Cooked meats, particularly roasted or grilled beef and chicken, contain this compound as a key component of their savory, roasted aroma profile.[7][8][9]

  • Other Thermally Processed Foods: The compound may also be present in other foods subjected to high temperatures, such as baked goods, roasted nuts, and some processed cocoa products.

Quantitative Data

Precise quantitative data for this compound across a wide range of food products is limited in publicly available literature. However, data for the closely related and precursor compound, 2-furfurylthiol (FFT), can provide a valuable estimation of the potential concentration range of this compound. The concentration of these volatile sulfur compounds is typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, yet their low odor thresholds make them significant contributors to the overall aroma.

The following table summarizes available quantitative data for 2-furfurylthiol in coffee, which can be used as a proxy to understand the potential trace levels at which this compound might be present. Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying such volatile compounds.[5][10]

Food ProductCompoundConcentration (µg/kg)Analytical MethodReference(s)
Brewed Coffee (Robusta)Free 2-Furfurylthiol20.94Cysteine Addition & Vacuum Distillation GC-MS
Brewed Coffee (Arabica - Yunnan)Free 2-Furfurylthiol11.34Cysteine Addition & Vacuum Distillation GC-MS
Brewed Coffee (Arabica - Columbia)Free 2-Furfurylthiol15.33Cysteine Addition & Vacuum Distillation GC-MS
Roasted Coffee (Arabica)2-Furfurylthiol1080Stable Isotope Dilution Assay (SIDA)[5]
Roasted Coffee (Robusta)2-Furfurylthiol1730Stable Isotope Dilution Assay (SIDA)[5]

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in complex food matrices presents analytical challenges due to their low concentrations and high volatility. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for their extraction and quantification.[11][12][13][14]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in food samples. Optimization of specific parameters may be required depending on the food matrix.

1. Sample Preparation:

  • Solid Samples (e.g., coffee beans, meat): A representative sample (e.g., 1-5 g) is cryogenically ground to a fine powder to increase the surface area for volatile release.

  • Liquid Samples (e.g., brewed coffee): A specific volume (e.g., 5-10 mL) of the liquid sample is used directly.

  • The prepared sample is placed in a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., a deuterated analog of this compound or a related sulfur compound with similar volatility) is added to the vial for accurate quantification.

  • To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) may be added to increase the ionic strength of the aqueous phase.[11][13]

  • The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.[11][12][13]

  • Equilibration: The sealed vial is placed in a heating block or water bath and equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to promote the partitioning of volatiles into the headspace.[11][13]

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the volatile compounds.[11][13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • GC Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-WAX) is used for the separation of the volatile compounds.

    • Oven Temperature Program: A temperature gradient is applied to the GC oven to effectively separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Acquisition: The mass spectrometer is operated in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard, which provides higher sensitivity and selectivity.

4. Data Analysis and Quantification:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

Mandatory Visualizations

formation_pathway cluster_precursors Precursors in Food cluster_maillard Maillard Reaction (Thermal Processing) Reducing Sugars Reducing Sugars Furfural / Furfuryl Alcohol Furfural / Furfuryl Alcohol Reducing Sugars->Furfural / Furfuryl Alcohol Dehydration Amino Acids (Cysteine) Amino Acids (Cysteine) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acids (Cysteine)->Hydrogen Sulfide (H2S) Strecker Degradation 2-Furfurylthiol 2-Furfurylthiol Furfural / Furfuryl Alcohol->2-Furfurylthiol Hydrogen Sulfide (H2S)->2-Furfurylthiol Difurfuryl_Sulfide This compound 2-Furfurylthiol->Difurfuryl_Sulfide Further Reaction

Simplified formation pathway of this compound.

experimental_workflow Sample_Preparation 1. Sample Preparation (Grinding/Weighing, Internal Standard Addition) HS_SPME 2. Headspace Solid-Phase Microextraction (Equilibration and Extraction) Sample_Preparation->HS_SPME GC_MS_Analysis 3. GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS_Analysis Data_Analysis 4. Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis

Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring aroma compound of significant interest in food science and flavor chemistry. Its formation is intricately linked to the Maillard reaction during thermal processing, with key precursors being furan derivatives and sulfur-containing amino acids. While quantitative data for this specific sulfide is sparse, analytical techniques such as HS-SPME-GC-MS provide a robust framework for its detection and quantification in complex food matrices. Further research to elucidate the precise concentrations of this compound in a wider variety of foods and to fully understand its formation and degradation pathways will provide deeper insights into the chemistry of food flavor and may uncover novel applications for this potent aroma compound.

References

Thermal Decomposition of Difurfuryl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide [(C₅H₅O)₂S] is a sulfur-containing organic compound characterized by two furan rings linked by a sulfur atom. While its primary applications are in the flavor and fragrance industry, its thermal stability and decomposition pathways are of significant interest in drug development and chemical synthesis, where elevated temperatures may be encountered. Understanding the thermal degradation of this compound is crucial for predicting potential impurities, reaction byproducts, and ensuring the stability of formulations.

This technical guide provides a comprehensive, albeit predictive, analysis of the thermal decomposition products of this compound. It outlines hypothesized decomposition pathways, details relevant experimental protocols for analysis, and presents data from related compounds to offer a comparative perspective.

Hypothesized Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a complex process involving the cleavage of carbon-sulfur bonds and rearrangements of the furan rings. Based on studies of similar furan and sulfide compounds, two primary decomposition pathways can be postulated.

Pathway A: Homolytic C-S Bond Cleavage

The initial and most probable step in the thermal decomposition of this compound is the homolytic cleavage of the C-S bonds, which are generally weaker than C-C or C-H bonds. This would lead to the formation of furfuryl radicals and a sulfur atom. These highly reactive intermediates would then undergo a series of secondary reactions.

dot

Caption: Hypothesized Pathway A: Homolytic C-S Bond Cleavage.

Pathway B: Intramolecular Rearrangement and Ring Opening

An alternative pathway could involve an intramolecular rearrangement, potentially leading to the formation of thiophene and furan derivatives through a concerted mechanism or a series of steps involving ring opening of one of the furan moieties.

dot

Caption: Hypothesized Pathway B: Intramolecular Rearrangement.

Potential Thermal Decomposition Products

Based on the hypothesized pathways and data from related compounds, a range of thermal decomposition products can be anticipated. The relative abundance of these products would be highly dependent on the specific experimental conditions, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.

Table 1: Potential Thermal Decomposition Products of this compound and Their Origin

Potential Product Chemical Formula Plausible Origin
Hydrogen SulfideH₂SReaction of sulfur atoms with hydrogen radicals.
FuranC₄H₄ORearrangement and fragmentation of furfuryl radicals.
ThiopheneC₄H₄SReaction of sulfur atoms with C4 hydrocarbon fragments.
FurfuralC₅H₄O₂Oxidation of furfuryl alcohol (if formed).
Furfuryl AlcoholC₅H₆O₂Rearrangement of furfuryl radicals.
2-MethylfuranC₅H₆ODecomposition and rearrangement of the furan ring.
Difurfuryl DisulfideC₁₀H₁₀O₂S₂Dimerization of furfurylthiyl radicals.
Various hydrocarbonsCₓHᵧFragmentation of the furan ring.

Experimental Protocols for Analysis

The analysis of thermal decomposition products of a compound like this compound is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation:

  • Pyrolyzer: Capable of rapid and precise heating to a set temperature (e.g., Curie-point or filament pyrolyzer).

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and providing mass spectra for compound identification.

Generalized Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 100-500 µg) into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer. Heat the sample to the desired decomposition temperature (e.g., in the range of 300-800 °C) for a short duration (e.g., 10-20 seconds) under an inert atmosphere (e.g., helium).

  • GC Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injection port. The GC oven temperature is programmed to separate the individual components. A typical temperature program might be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The MS is operated in full scan mode (e.g., m/z 35-550) to acquire mass spectra of the eluting peaks.

  • Data Analysis: The resulting chromatogram is analyzed to identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and their retention times with those of known standards.

dot

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Py-GC-MS Analysis cluster_Data Data Processing Sample This compound Sample Pyrolyzer Pyrolysis Chamber (Heat, Inert Atmosphere) Sample->Pyrolyzer GC Gas Chromatography (Separation) Pyrolyzer->GC Volatile Products MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Identification Product Identification LibrarySearch->Identification

Caption: General experimental workflow for Py-GC-MS analysis.

Quantitative Data from Related Compounds

While quantitative data for this compound is unavailable, data from the thermal decomposition of related compounds can provide insights into the potential distribution of product classes. The following table summarizes typical product yields from the pyrolysis of furan.

Table 2: Example Product Yields from the Pyrolysis of Furan at 1100 °C

Product Yield (%)
Carbon Monoxide35
Acetylene25
Propyne10
Methane8
Benzene5
Other Hydrocarbons17

Note: This data is illustrative and derived from general literature on furan pyrolysis; it does not represent the specific case of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that, in the absence of direct experimental data, can be predicted to proceed through homolytic C-S bond cleavage and intramolecular rearrangements. This would likely result in a variety of volatile products, including hydrogen sulfide, furan, thiophene, and smaller hydrocarbon fragments. For researchers, scientists, and drug development professionals, it is imperative to recognize the potential for these and other byproducts to form when this compound is subjected to elevated temperatures. The analytical methods outlined in this guide, particularly Py-GC-MS, provide a robust framework for the experimental determination of the thermal decomposition products of this compound, which is essential for comprehensive material characterization and process optimization. Further empirical studies are necessary to validate these hypothesized pathways and to quantify the distribution of the resulting degradation products.

An In-depth Technical Guide on the Solubility of Difurfuryl Sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl sulfide is a sulfur-containing organic compound with applications in the flavor and fragrance industry. A thorough understanding of its solubility in various organic solvents is crucial for its application, formulation, and in the context of drug development, for screening and process development. This technical guide provides a summary of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a logical workflow for such assessments. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and standardized methodologies for its determination.

Introduction

This compound (C₁₀H₁₀O₂S), also known as 2,2'-[thiobis(methylene)]bisfuran, is a compound noted for its characteristic aroma, often associated with coffee and meaty flavors. Its molecular structure, featuring two furan rings linked by a sulfide bridge, imparts a semi-polar nature, influencing its solubility in different media. While primarily used in the food and fragrance sectors, the principles of its solubility are pertinent to broader chemical and pharmaceutical research, where understanding the behavior of similar heterocyclic compounds is essential. This guide aims to consolidate the known solubility characteristics of this compound and provide robust experimental frameworks for its quantitative assessment.

Solubility of this compound

Data Presentation: Qualitative Solubility of this compound
Solvent ClassSpecific SolventReported SolubilitySource
Alcohols EthanolMiscible at room temperature[1]
Alcohol (general)Soluble[2]
General Organic Most Organic SolventsSoluble[3][4]
Oils Oils (general)Soluble[5][6]
Aqueous WaterInsoluble[1]
Estimated: 110.9 mg/L @ 25 °C[2]

It is important to note that a related compound, difurfuryl disulfide, is reported to be soluble in ethanol, ether, and chloroform[7]. This suggests that this compound is likely to be soluble in these solvents as well, due to structural similarities.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility[8][9]. More contemporary methods, such as those utilizing Nuclear Magnetic Resonance (NMR), offer faster determination times[10][11].

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is designed to determine the saturation mass concentration of a substance in a solvent.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the compound in the clear supernatant is determined analytically.

Materials and Equipment:

  • This compound (solid, pure form)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with agitation capabilities

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the appropriate sample mass and equilibration time[12].

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess should be sufficient to ensure that saturation is achieved and that undissolved solid remains at equilibrium[13][14].

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The necessary time may be determined from the preliminary test[13].

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature to permit the undissolved solid to sediment. To obtain a clear supernatant for analysis, centrifugation at the same constant temperature is the preferred method. Alternatively, filtration using a syringe filter compatible with the solvent can be employed, ensuring the filter does not adsorb the solute[15].

  • Concentration Analysis: Carefully extract an aliquot of the clear supernatant. Prepare a series of dilutions of this solution. The concentration of this compound in the saturated solution is then determined using a suitable and validated analytical method. A calibration curve should be prepared using standards of known concentration.

  • Data Confirmation: The experiment should be performed in triplicate. The solubility is reported as the average concentration from at least the last two agreeing measurements[13].

Quantitative NMR (qNMR) Method

Principle: Quantitative NMR spectroscopy can be used to determine the concentration of a solute in a saturated solution by comparing the integral of a characteristic signal from the solute to that of a known concentration of an internal standard[10][16][17][18]. This method is often faster as it may not require the separation of the saturated solution from the excess solid[11].

Procedure:

  • Sample Preparation: A known mass of an internal standard is added to a known volume of the solvent in an NMR tube. An excess of this compound is then added.

  • Equilibration: The NMR tube is agitated at a constant temperature until equilibrium is reached.

  • NMR Analysis: A 1D ¹H NMR spectrum is acquired. The instrument parameters should be optimized for quantitative analysis, ensuring complete relaxation of the nuclei.

  • Quantification: The concentration of this compound is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a signal from the internal standard of known concentration[16][17].

Mandatory Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Select Solvent and Test Temperature B Add Excess Solute (this compound) to Solvent A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow to Settle C->D E Centrifuge or Filter to Obtain Clear Supernatant D->E F Extract Aliquot of Saturated Solution E->F G Determine Concentration (e.g., HPLC, GC, qNMR) F->G H Calculate Solubility (e.g., g/L, mol/L) G->H

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Factors Influencing Solubility

The solubility of a compound is governed by several interrelated factors. The following diagram illustrates these key relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility Size_solute Molecular Size Size_solute->Solubility Hbond_solute H-Bonding Capacity Hbond_solute->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility Hbond_solvent H-Bonding Capacity Hbond_solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (significant for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of a compound.

Conclusion

While specific quantitative data on the solubility of this compound in various organic solvents is sparse, qualitative reports consistently indicate good solubility in common organic solvents, including miscibility with ethanol. For researchers and professionals requiring precise solubility data for applications such as formulation, process design, or in vitro screening, experimental determination is necessary. The standardized shake-flask method provides a reliable approach for obtaining thermodynamic solubility, while qNMR offers a more rapid alternative. The provided protocols and workflows serve as a guide for conducting these essential physical property measurements.

References

Difurfuryl Sulfide: A Comprehensive Technical Guide on its Formation, Analysis, and Properties as a Maillard Reaction Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl sulfide, a significant sulfur-containing furan derivative, is a key contributor to the desirable aroma profiles of many thermally processed foods, most notably coffee. Formed during the Maillard reaction, its presence, even at trace levels, can significantly impact the sensory characteristics of food products. This technical guide provides an in-depth exploration of this compound, covering its formation pathway through the Maillard reaction, detailed experimental protocols for its synthesis and analysis, and a summary of its known chemical and sensory properties. This document aims to serve as a comprehensive resource for researchers in food science, flavor chemistry, and drug development who are interested in the chemistry and potential applications of this potent aroma compound.

Introduction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is fundamental to the development of color, flavor, and aroma in cooked foods. Among the vast array of compounds generated, sulfur-containing volatile compounds often possess remarkably low odor thresholds and contribute significantly to the characteristic aromas of products like roasted coffee, baked bread, and cooked meat. This compound (C₁₀H₁₀O₂S) is one such compound, characterized by its potent roasted coffee and meaty aroma.[1] Its formation is intricately linked to the availability of sulfur-containing amino acids, such as cysteine, and furan derivatives, which are also products of the Maillard reaction.[2] Understanding the mechanisms of its formation and developing robust analytical methods for its quantification are crucial for controlling and optimizing the flavor profiles of thermally processed foods.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or oily liquid with a distinct aroma profile.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂S[4]
Molecular Weight 194.25 g/mol [4]
CAS Number 13678-67-6[4]
Appearance White to brown low melting solid or yellow liquid[1]
Odor Roasted coffee, earthy, mushroom, meaty, sulfury[1]
Melting Point 29-34 °C[1]
Boiling Point 135-143 °C at 14 mmHg[1]
Solubility Insoluble in water; soluble in organic solvents[4]

Formation of this compound in the Maillard Reaction

The formation of this compound is a multi-step process that occurs during the later stages of the Maillard reaction. The primary precursors are furan derivatives, such as furfural and furfuryl alcohol, and a source of sulfur, typically the amino acid cysteine.

Plausible Formation Pathway

A plausible pathway for the formation of this compound is initiated by the degradation of cysteine to produce hydrogen sulfide (H₂S). Concurrently, the Maillard reaction generates furfural from the degradation of pentoses or through the Amadori rearrangement of hexoses. Furfural can then be reduced to furfuryl alcohol. The key steps are proposed as follows:

  • Generation of Precursors:

    • Hydrogen Sulfide (H₂S): Thermal degradation of cysteine during the Maillard reaction releases hydrogen sulfide.

    • Furfural and Furfuryl Alcohol: Sugars, particularly pentoses, degrade to form furfural. Furfural can be subsequently reduced to furfuryl alcohol.

  • Formation of Furfuryl Mercaptan: Hydrogen sulfide reacts with furfural or furfuryl alcohol to form furfuryl mercaptan (2-furanmethanethiol).

  • Formation of this compound: Furfuryl mercaptan can then react with another molecule of furfural or furfuryl alcohol via a condensation reaction to yield this compound.

The following diagram illustrates this proposed formation pathway:

G Proposed Formation Pathway of this compound cluster_precursors Precursor Generation cluster_formation This compound Formation Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Thermal Degradation Sugars Reducing Sugars (e.g., Pentoses) Furfural Furfural Sugars->Furfural Maillard Reaction Furfuryl_Mercaptan Furfuryl Mercaptan H2S->Furfuryl_Mercaptan Reaction H2S->Furfuryl_Mercaptan Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction Furfural->Furfuryl_Mercaptan Reaction Difurfuryl_Sulfide This compound Furfural->Difurfuryl_Sulfide Condensation Furfuryl_Alcohol->Furfuryl_Mercaptan Furfuryl_Alcohol->Difurfuryl_Sulfide Furfuryl_Mercaptan->Difurfuryl_Sulfide Condensation Furfuryl_Mercaptan->Difurfuryl_Sulfide

A proposed pathway for the formation of this compound.

Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of thermally processed foods. However, quantitative data remains limited, with coffee being the most frequently cited source.

Food ProductConcentration RangeAnalytical MethodReference(s)
Roasted Coffee Beans Present (qualitative)GC-MS, GC-FPD[5],[6]
Brewed Coffee Trace levelsGC-MS[5]
Meat Products (Cooked) Used as a flavoring agent-[1]
Cocoa Products Used as a flavoring agent-[1]
Sesame Oil Used as a flavoring agent-[1]

Note: Quantitative data for this compound in many food matrices is not widely available in the literature.

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of furfuryl mercaptan with a furfuryl halide.[1]

Materials:

  • 2-Furyl-methanethiol (Furfuryl mercaptan)

  • Furfuryl bromide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2-furyl-methanethiol to the ethanolic KOH solution and stir.

  • In a separate vessel, dissolve furfuryl bromide in diethyl ether.

  • Slowly add the furfuryl bromide solution to the reaction mixture via a dropping funnel.

  • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction using diethyl ether and water to separate the organic phase.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Analysis of this compound in a Food Matrix

The analysis of volatile sulfur compounds like this compound in complex food matrices typically employs headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7]

Materials and Equipment:

  • Food sample (e.g., ground coffee beans)

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., d4-furan or a suitable deuterated sulfide)

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Headspace vials (20 mL) with magnetic crimp caps

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a defined volume of saturated NaCl solution (e.g., 5 mL) to the vial to enhance the release of volatiles.

    • Spike the sample with a known amount of the internal standard.

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME Extraction:

    • Place the vial in the HS-SPME autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

    • Separate the volatile compounds on the GC column using a suitable temperature program (e.g., start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 5 minutes).

    • Use helium as the carrier gas at a constant flow rate.

    • Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

    • Quantify the concentration of this compound using a calibration curve prepared with standard solutions and the internal standard.

The following diagram outlines the analytical workflow:

G Analytical Workflow for this compound Sample_Prep Sample Preparation (Homogenization, Weighing, Addition of NaCl and Internal Standard) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME Equilibration & Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Desorption & Separation Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Mass Spectra & Chromatogram Result Result: Concentration of This compound Data_Analysis->Result

A typical workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological signaling pathways directly modulated by this compound. While some studies have investigated the biological activities of related sulfur-containing furan derivatives, such as their potential antimicrobial or antioxidant properties, dedicated studies on the specific molecular targets and signaling cascades affected by this compound are not available in the public domain.[8] Further research is warranted to explore the potential bioactivities of this compound, particularly given its presence in commonly consumed food products.

Conclusion

This compound is a potent aroma compound formed during the Maillard reaction, playing a crucial role in the desirable sensory profiles of many cooked foods, especially coffee. Its formation is dependent on the interplay of sulfur-containing amino acids and furan derivatives. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including a plausible formation mechanism, detailed analytical protocols, and a summary of its properties. While significant progress has been made in understanding its chemistry, further research is needed to fully elucidate its quantitative occurrence in a wider range of food products and to explore its potential biological activities. The information presented herein serves as a valuable resource for scientists and researchers aiming to deepen their understanding of this important flavor compound.

References

Toxicological Profile of Furan-Containing Sulfur Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are prevalent in various natural and synthetic products, including foods, flavorings, and pharmaceuticals. The introduction of a sulfur atom into the furan structure gives rise to a class of compounds with unique chemical and biological properties. While some of these compounds are valued for their aromatic qualities, their toxicological profiles warrant careful consideration, particularly in the context of drug development and food safety. This technical guide provides an in-depth overview of the current toxicological data on furan-containing sulfur compounds, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

The toxicity of furan derivatives is often linked to their metabolic activation by cytochrome P-450 enzymes.[1] This process can lead to the formation of highly reactive electrophilic metabolites that can bind to cellular macromolecules, inducing cytotoxicity, genotoxicity, and carcinogenicity.[1] The liver is a primary target organ for furan-induced toxicity.[2] While much of the mechanistic understanding is derived from studies on furan itself, it provides a crucial framework for assessing the potential risks associated with its sulfur-containing analogues.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for select furan-containing sulfur compounds. This data is essential for risk assessment and for guiding the design of safer chemical entities.

Table 1: Acute and Sub-chronic Toxicity Data

CompoundSpeciesRoute of AdministrationToxicity ValueReference
Furfuryl MercaptanMouseIntraperitonealLD50: 100 mg/kg[3]
Furfuryl MercaptanRatOral (gavage)NOAEL (28-day): 96 mg/kg bw/day[4]
2-Methyl-3-furanthiol--Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[5]
2-Methyl-3-furanthiol--Acute Toxicity (Inhalation): Category 1 (Fatal if inhaled)[5]

Table 2: Genotoxicity Data

CompoundTest SystemResultReference
FuranL5178Y tk+/- mouse lymphoma cellsNot genotoxic[6]
cis-2-butene-1,4-dial (Furan metabolite)L5178Y tk+/- mouse lymphoma cellsGenotoxic[6]
FuranIn vivo micronucleus assay (mice)Negative[7]
FuranIn vitro micronucleus assay (human lymphocytes)Negative[7]
FuranIn vivo chromosomal aberration assay (rat splenocytes)Positive[8][9]

Key Experimental Protocols

Understanding the methodologies used to generate toxicological data is critical for interpreting the results and designing future studies. This section details the protocols for key experiments cited in the toxicological assessment of furan-containing compounds.

Short-Term Oral Toxicity Study (Based on Phillips et al., 1977)
  • Objective: To evaluate the short-term toxicity of furfuryl mercaptan in rats.

  • Test Species: Rats.

  • Administration: The test compound, furfuryl mercaptan, was administered orally to rats for a period of 90 days.

  • Dosage Groups: Multiple dose groups were used, along with a control group.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology: Blood samples were collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, and hematocrit.

    • Clinical Chemistry: Serum samples were analyzed for markers of liver and kidney function.

    • Organ Weights: At necropsy, the weights of major organs were recorded.

    • Histopathology: Tissues from major organs were examined microscopically for any pathological changes.

  • Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to determine any significant dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

In Vivo Micronucleus Assay (General Protocol)
  • Objective: To assess the potential of a compound to induce chromosomal damage.

  • Test Species: Typically mice or rats.

  • Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are also included.

  • Sample Collection: Bone marrow is collected from the animals at specific time points after treatment.

  • Slide Preparation: The bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are then stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs. A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates a positive result.

  • Data Analysis: The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. Statistical methods are used to evaluate the significance of the findings.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of furan-containing compounds is primarily driven by their metabolic activation. The following diagrams illustrate the key pathways involved.

Metabolic Activation of the Furan Ring

The furan ring is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of a reactive and toxic metabolite, cis-2-butene-1,4-dial. This metabolite is a key player in the subsequent cellular damage.

Furan Furan-Containing Sulfur Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolic Activation ReactiveMetabolite cis-2-butene-1,4-dial (Reactive Aldehyde) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Electrophilic Attack CovalentBinding Covalent Binding (Adduct Formation) Macromolecules->CovalentBinding Toxicity Cytotoxicity & Genotoxicity CovalentBinding->Toxicity

Caption: Metabolic activation of the furan ring leading to toxicity.

Potential Metabolic Pathways of Thiophene-Containing Compounds

While data on the metabolism of furan-containing sulfur compounds is limited, insights can be drawn from the metabolism of thiophene-containing drugs. Thiophenes can undergo both epoxidation of the ring and S-oxidation of the sulfur atom, both of which can lead to reactive metabolites.[10][11]

cluster_pathways Metabolic Pathways Thiophene Thiophene-Containing Compound CYP450_1 Cytochrome P450 Thiophene->CYP450_1 Epoxidation CYP450_2 Cytochrome P450 Thiophene->CYP450_2 S-Oxidation Epoxide Thiophene Epoxide (Reactive) CYP450_1->Epoxide SOxide Thiophene S-Oxide (Reactive) CYP450_2->SOxide Detoxification Detoxification (e.g., Glutathione Conjugation) Epoxide->Detoxification Toxicity Hepatotoxicity Epoxide->Toxicity SOxide->Detoxification SOxide->Toxicity

Caption: Potential metabolic pathways for thiophene-containing compounds.

General Workflow for In Vitro Cytotoxicity Testing

Standard in vitro assays are employed to evaluate the cytotoxic effects of chemical compounds. The following diagram outlines a typical workflow.

Start Start: Cell Culture CellSeeding Seed Cells in Multi-well Plates Start->CellSeeding CompoundTreatment Treat Cells with Test Compound CellSeeding->CompoundTreatment Incubation Incubate for a Defined Period CompoundTreatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay DataAcquisition Measure Signal (e.g., Absorbance) Assay->DataAcquisition DataAnalysis Data Analysis and IC50 Determination DataAcquisition->DataAnalysis End End: Report Results DataAnalysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The toxicological data for furan-containing sulfur compounds indicate potential for significant toxicity, including cytotoxicity and genotoxicity, largely driven by metabolic activation of the furan ring. While comprehensive data for a wide range of these compounds is still lacking, the information available for furan and its close analogues serves as a critical guide for risk assessment. For drug development professionals, understanding these toxicological pathways is paramount in designing safer therapeutic agents. Further research is needed to elucidate the specific metabolic pathways and toxicological profiles of a broader array of furan-containing sulfur compounds to refine safety assessments and mitigate potential human health risks.

References

An In-depth Technical Guide to the Biosynthesis Pathways of Furanthiols and Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of furanthiols and sulfides, critical volatile sulfur compounds that significantly impact the aroma and flavor of various foods, beverages, and biological systems. This document details the enzymatic and non-enzymatic reactions, precursor molecules, and regulatory mechanisms involved in their formation. It is designed to be a valuable resource for researchers in food science, microbiology, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into these complex pathways.

Biosynthesis of Sulfides

Volatile sulfides, particularly hydrogen sulfide (H₂S), are pivotal intermediates and signaling molecules in numerous biological systems. In eukaryotes like the yeast Saccharomyces cerevisiae, H₂S is primarily produced through the Sulfate Reduction Assimilation (SRA) pathway. This pathway is essential for the synthesis of the sulfur-containing amino acids cysteine and methionine.

The SRA pathway begins with the uptake of inorganic sulfate from the environment, which is then sequentially reduced to sulfide. This process is tightly regulated, primarily at the transcriptional level, in response to the availability of sulfur-containing amino acids.

The Sulfate Reduction Assimilation (SRA) Pathway in Saccharomyces cerevisiae

The SRA pathway involves a series of enzymatic steps to convert sulfate (SO₄²⁻) into sulfide (S²⁻). The key enzymes and reactions are outlined below.

  • Sulfate Activation: Sulfate is first activated by ATP sulfurylase (Met3) to form adenosine-5'-phosphosulfate (APS). APS is then phosphorylated by APS kinase (Met14) to yield 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Sulfite Reduction: PAPS is reduced to sulfite (SO₃²⁻) by PAPS reductase (Met16).

  • Sulfide Formation: The final step is the six-electron reduction of sulfite to sulfide, catalyzed by the sulfite reductase complex (Met5 and Met10).[1]

The sulfide produced is then incorporated into a carbon skeleton, typically O-acetylhomoserine, to form homocysteine, which is a precursor for both methionine and cysteine biosynthesis.

Precursors and Regulation of Sulfide Biosynthesis

The primary precursors for sulfide biosynthesis in yeast are inorganic sulfate and the sulfur-containing amino acids, cysteine and methionine. The pathway's regulation is intricate, with the transcription factor Met4 playing a central role.[2][3][4][5] When intracellular levels of S-adenosylmethionine (SAM), a metabolite derived from methionine, are high, Met4 is targeted for ubiquitination by the SCF(Met30) E3 ubiquitin ligase, leading to the repression of MET gene transcription.[6][7][8] Conversely, under sulfur-limiting conditions, Met4 is active and drives the expression of the genes necessary for sulfur assimilation.[2] Recent studies suggest that the F-box protein Met30 may sense hydrogen sulfide directly, providing a feedback mechanism for regulating the pathway.[9]

Nitrogen availability also significantly impacts H₂S production. A deficiency in nitrogen can lead to an accumulation of sulfide that is not incorporated into amino acids, resulting in its release as H₂S.

Sulfide Production in Other Systems

Besides yeast, various bacteria are known to produce H₂S and other volatile sulfides. For instance, in cheese ripening, bacteria such as Brevibacterium linens and Arthrobacter species can produce a range of volatile sulfur compounds from methionine and cysteine, contributing to the characteristic aroma of the cheese.[10][11][12]

Biosynthesis of Furanthiols

Furanthiols are potent aroma compounds characterized by a furan ring with a thiol group. Two of the most well-studied furanthiols are 2-furfurylthiol (FFT), with a characteristic coffee-like aroma, and 2-methyl-3-furanthiol (MFT), which imparts a meaty aroma. Their formation can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation: Maillard Reaction and Thiamine Degradation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a major pathway for the formation of furanthiols in food.[13]

  • Precursors: Pentoses (like ribose and xylose) and the sulfur-containing amino acid cysteine are key precursors.[1][2][8] Hexoses such as glucose can also contribute to their formation.[14]

  • Intermediates: The reaction proceeds through the formation of furan aldehydes (e.g., furfural) and hydrogen sulfide, which then react to form furanthiols.

Thiamine (Vitamin B1) degradation is another significant pathway for the formation of MFT, particularly in meat.[15] Thermal degradation of thiamine can produce key intermediates that cyclize to form the furanthiol structure.

Enzymatic Formation of Furanthiols

In some microorganisms, particularly Saccharomyces cerevisiae, furanthiols can be formed enzymatically. This pathway involves the cleavage of non-volatile cysteine-S-conjugate precursors.

  • Precursors: Cysteine-S-conjugates of furan aldehydes, such as the cysteine-furfural conjugate, serve as precursors.

  • Enzymes: Carbon-sulfur lyases, specifically the products of the STR3 and CYS3 genes in S. cerevisiae, have been shown to cleave these conjugates to release free 2-furfurylthiol.[3][5]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of furanthiols and sulfides.

Table 1: Molar Yields of 2-Furfurylthiol (FFT) and 2-Methyl-3-furanthiol (MFT) from Different Precursor Systems in Model Reactions. [1][2][8]

Precursor SystemProductMolar Yield (%)
Hydroxyacetaldehyde + Mercapto-2-propanoneMFT1.4
Furan-2-aldehyde + H₂SFFT>0.5
Ribose + CysteineFFT~0.08
Ribose + CysteineMFT~0.03
Glucose + CysteineFFT~0.01
Glucose + CysteineMFT<0.01

Table 2: Kinetic Parameters of Key Enzymes in Sulfide Biosynthesis in Saccharomyces cerevisiae.

EnzymeSubstrateK_m_ (µM)Reference
Sulfite ReductaseSulfite17[1]
Sulfite ReductaseNADPH10[1]
Sulfite Reductase (from various wine yeast strains)Sulfite16.7 - 67.5[16]

Table 3: Concentration of Furanthiol Precursors in Grape Must. [17][18]

PrecursorConcentration Range (µg/L)
S-3-(hexan-1-ol)-L-glutathione (G-3SH)24.3 ± 3.7
S-3-(hexan-1-ol)-L-cysteine (Cys-3SH)176.2 ± 9.4
S-3-(hexanal)-glutathione (G-3SHal)5342 ± 493

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of furanthiol and sulfide biosynthesis.

Quantification of Hydrogen Sulfide using the Methylene Blue Assay

This colorimetric method is widely used for the quantification of H₂S in biological samples.

Principle: Hydrogen sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue. The absorbance of the solution is measured spectrophotometrically at 665-675 nm and is proportional to the H₂S concentration.

Materials:

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sodium sulfide (Na₂S) standard solutions

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Sample Collection and H₂S Trapping: Immediately after collection, add the biological sample (e.g., yeast culture supernatant) to an equal volume of zinc acetate solution to trap H₂S as zinc sulfide (ZnS).

  • Protein Precipitation (for complex samples): For samples containing high protein concentrations (e.g., plasma), precipitate proteins by adding TCA solution. Centrifuge to pellet the precipitate.

  • Color Development: To the ZnS-containing solution (or the supernatant after protein precipitation), add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution. Mix well.

  • Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solution at 665 nm (or a suitable wavelength between 665-675 nm) using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of Na₂S. Determine the H₂S concentration in the sample by comparing its absorbance to the standard curve.

Analysis of Volatile Thiols by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection and quantification of volatile thiols, including furanthiols, in various matrices like beer, wine, and food extracts.

Principle: Volatile thiols are extracted from the headspace of a sample onto a solid-phase microextraction (SPME) fiber. The analytes are then thermally desorbed from the fiber in the injector of a gas chromatograph, separated on a capillary column, and detected by a mass spectrometer. On-fiber derivatization can be used to improve the stability and chromatographic behavior of the thiols.

Materials:

  • SPME fiber assembly (e.g., PDMS/DVB)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Vials with septa for HS-SPME

  • Derivatizing agent (e.g., 2,3,4,5,6-pentafluorobenzyl bromide, PFBBr)

  • Internal standards (e.g., deuterated thiol analogues)

Procedure:

  • Sample Preparation: Place a known volume of the liquid sample (e.g., beer) into a HS-SPME vial. Add a salt (e.g., NaCl) to increase the volatility of the analytes. Add the internal standard.

  • On-Fiber Derivatization (Optional but Recommended): Introduce the derivatizing agent into the headspace of the vial.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) with agitation.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system to desorb the analytes.

    • GC conditions: Use a suitable capillary column (e.g., DB-WAX or equivalent). Program the oven temperature to achieve good separation of the target thiols.

    • MS conditions: Operate the mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and selectivity.

  • Quantification: Create a calibration curve using standards of the target thiols. Quantify the analytes in the sample based on the peak area ratios of the analyte to the internal standard.

Enzyme Assay for Cystathionine β-lyase

This assay can be used to measure the activity of enzymes involved in the cleavage of cysteine-S-conjugates.

Principle: Cystathionine β-lyase catalyzes the conversion of cystathionine to homocysteine, pyruvate, and ammonia. The produced homocysteine can be quantified by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which forms a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • Cystathionine

  • Cystathionine β-lyase enzyme preparation

  • Tris-HCl buffer (pH 8.0)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, cystathionine, and the enzyme preparation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time.

  • Reaction Termination and Color Development: Stop the reaction (e.g., by adding acid or heating). Add the DTNB solution to the mixture.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Calculate the enzyme activity based on the rate of formation of the colored product, using the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The biosynthesis of furanthiols and sulfides is embedded within complex metabolic and regulatory networks. The following diagrams, created using the DOT language, illustrate some of these key pathways and relationships.

Sulfate_Reduction_Assimilation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Sulfate_ext Sulfate (SO₄²⁻) Sulfate_int Sulfate Sulfate_ext->Sulfate_int Sul1/2 APS APS Sulfate_int->APS Met3 PAPS PAPS APS->PAPS Met14 Sulfite Sulfite (SO₃²⁻) PAPS->Sulfite Met16 Sulfide Sulfide (S²⁻) Sulfite->Sulfide Met5/10 H2S H₂S Sulfide->H2S Homocysteine Homocysteine Sulfide->Homocysteine Met17 Methionine Methionine Homocysteine->Methionine Cysteine Cysteine Homocysteine->Cysteine SAM S-adenosyl- methionine (SAM) Methionine->SAM Met30 SCF(Met30) SAM->Met30 activates Met4_active Met4 (active) Met4_inactive Met4-Ub (inactive) Met4_active->Met4_inactive Ubiquitination MET_genes MET gene expression Met4_active->MET_genes activates Met30->Met4_active

Caption: Sulfate Reduction Assimilation (SRA) pathway and its regulation in S. cerevisiae.

Furanthiol_Formation_Pathways cluster_maillard Maillard Reaction cluster_thiamine Thiamine Degradation Sugars Reducing Sugars (Pentoses, Hexoses) Intermediates1 Furfural & other intermediates Sugars->Intermediates1 Amino_Acids Cysteine Amino_Acids->Intermediates1 H2S_Maillard H₂S Amino_Acids->H2S_Maillard Heat1 Heat Heat1->Intermediates1 FFT_MFT 2-Furfurylthiol (FFT) 2-Methyl-3-furanthiol (MFT) Intermediates1->FFT_MFT H2S_Maillard->FFT_MFT Thiamine Thiamine (Vitamin B1) Intermediates2 Sulfur-containing intermediates Thiamine->Intermediates2 Heat2 Heat Heat2->Intermediates2 MFT_thiamine 2-Methyl-3-furanthiol (MFT) Intermediates2->MFT_thiamine

Caption: Non-enzymatic formation pathways of furanthiols.

Enzymatic_Furanthiol_Release Precursor Cysteine-Furfural Conjugate (non-volatile) Product 2-Furfurylthiol (FFT) (volatile) Precursor->Product Enzymatic Cleavage Byproducts Cysteine + Pyruvate Precursor->Byproducts Enzyme Carbon-Sulfur Lyase (Str3p, Cys3p) Enzyme->Product

Caption: Enzymatic release of 2-furfurylthiol in Saccharomyces cerevisiae.

References

The Pivotal Role of Difurfuryl Sulfide in Coffee Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl sulfide, a volatile organic compound, is a significant contributor to the characteristic aroma of roasted coffee. This technical guide delves into the core aspects of its formation, chemical properties, and analytical methodologies, providing a comprehensive resource for professionals in research and development.

Chemical and Sensory Profile of this compound

This compound (C₁₀H₁₀O₂S) is a sulfur-containing heterocyclic compound that imparts a potent and distinct "roasted" and "coffee-like" aroma.[1] Even at very low concentrations, it plays a crucial role in the overall sensory experience of coffee. While its aroma is often described as roasted and savory, at higher concentrations, it can present a more intense, sulfurous character.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDifurfuryl Disulfide
Molecular Formula C₁₀H₁₀O₂SC₁₀H₁₀O₂S₂
Molecular Weight 194.25 g/mol 226.32 g/mol
Boiling Point 135-143 °C at 14 mmHg112-115 °C at 0.5 mmHg
Odor Description Roasted, coffee-like, earthyRoasted, nutty, meaty, coffee-like
CAS Number 13678-67-64437-20-1

Formation of this compound during Coffee Roasting

The characteristic aroma of coffee is largely developed during the roasting process, a complex series of chemical reactions. This compound is primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The key precursors for the formation of this compound are furan derivatives, such as furfural and furfuryl alcohol, and sulfur-containing amino acids like cysteine and methionine. Furans are generated from the thermal degradation of carbohydrates. The sulfur-containing amino acids provide the necessary sulfur atom.

While the precise, step-by-step mechanism for this compound formation is not fully elucidated in the available literature, a plausible pathway involves the reaction of furfuryl mercaptan (2-furfurylthiol), a key coffee odorant. Studies have shown that difurfuryl disulfide is a major degradation product of furfuryl mercaptan.[2][3][4] It is hypothesized that this compound can be formed through the subsequent reduction of difurfuryl disulfide or via a direct reaction between two furfuryl mercaptan molecules under specific roasting conditions.

formation_pathway cluster_precursors Precursors in Green Coffee Beans cluster_roasting Roasting Process (Maillard Reaction) Carbohydrates Carbohydrates Thermal Degradation Thermal Degradation Carbohydrates->Thermal Degradation Heat Sulfur-containing Amino Acids Sulfur-containing Amino Acids Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Sulfur-containing Amino Acids->Hydrogen Sulfide (H2S) Heat Furans (e.g., Furfuryl Alcohol) Furans (e.g., Furfuryl Alcohol) Thermal Degradation->Furans (e.g., Furfuryl Alcohol) Furfuryl Mercaptan Furfuryl Mercaptan Furans (e.g., Furfuryl Alcohol)->Furfuryl Mercaptan Hydrogen Sulfide (H2S)->Furfuryl Mercaptan Difurfuryl Disulfide Difurfuryl Disulfide Furfuryl Mercaptan->Difurfuryl Disulfide Oxidation/Dimerization This compound This compound Furfuryl Mercaptan->this compound Direct Reaction (hypothesized) Difurfuryl Disulfide->this compound Reduction (hypothesized)

Figure 1. Proposed formation pathway of this compound during coffee roasting.

Quantitative Data

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in a complex matrix like coffee presents a significant analytical challenge due to their low concentrations and high reactivity. The most common and effective method for their identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

A crucial step in the analysis is the efficient extraction of the volatile compounds from the coffee matrix. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for this purpose.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: A known quantity of finely ground roasted coffee is placed in a sealed headspace vial.

  • Internal Standard: An internal standard (e.g., a deuterated analog) is added for accurate quantification.

  • Equilibration: The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: The fiber is then retracted and immediately inserted into the hot injection port of the GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound separation (e.g., DB-WAX or VF-5MS).

  • Mass Spectrometer: A sensitive detector such as a Quadrupole, Time-of-Flight (TOF), or a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) can be used.[5]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/minute.

    • Ramp to 240°C at 10°C/minute, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard. The characteristic mass fragments of this compound would be used for confirmation.

  • Quantification: Quantification is performed by creating a calibration curve using known concentrations of a this compound standard and the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Ground Coffee Ground Coffee Headspace Vial Headspace Vial Ground Coffee->Headspace Vial Internal Standard Addition Internal Standard Addition Headspace Vial->Internal Standard Addition Equilibration Equilibration Internal Standard Addition->Equilibration HS-SPME HS-SPME Thermal Desorption Thermal Desorption HS-SPME->Thermal Desorption Fiber Exposure Fiber Exposure Equilibration->Fiber Exposure Fiber Exposure->HS-SPME GC-MS GC-MS Identification Identification GC-MS->Identification Quantification Quantification GC-MS->Quantification Chromatographic Separation Chromatographic Separation Thermal Desorption->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Mass Spectrometric Detection->GC-MS

Figure 2. Experimental workflow for the analysis of this compound in coffee.

Olfactory Signaling Pathway

The mechanism by which the human olfactory system perceives this compound is not yet fully understood. Olfactory perception is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs), which are G-protein coupled receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a downstream signaling cascade that ultimately leads to the perception of a specific smell.

The identification of the specific OR(s) that recognize this compound is an area of ongoing research. Unraveling this interaction would provide valuable insights into the molecular basis of coffee aroma perception and could have implications for the development of novel flavor and fragrance compounds.

signaling_pathway This compound This compound Olfactory Receptor (OR) Olfactory Receptor (OR) This compound->Olfactory Receptor (OR) Binding G-protein Activation G-protein Activation Olfactory Receptor (OR)->G-protein Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G-protein Activation->Adenylate Cyclase Activation cAMP Production cAMP Production Adenylate Cyclase Activation->cAMP Production Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Aroma Perception

References

Methodological & Application

Application Note: Quantification of Difurfuryl Sulfide in Coffee Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aroma of coffee is a complex mixture of over a thousand volatile compounds that define its unique sensory profile. Among these, sulfur-containing compounds, despite their often low concentrations, play a crucial role in the characteristic roasted and savory notes of freshly brewed coffee.[1] Difurfuryl sulfide is a key sulfur-containing furan derivative known to contribute to the desirable roasty and coffee-like aroma.[2] Its accurate quantification is essential for quality control, product development, and understanding the chemical changes that occur during roasting and brewing.

This application note details a robust and sensitive method for the quantification of this compound in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high selectivity and sensitivity, making it suitable for the analysis of trace-level volatile compounds in a complex matrix like coffee.[3][4]

Experimental Protocol

1. Materials and Reagents

  • Samples: Roasted coffee beans of interest.

  • Standards: this compound (analytical standard grade), Internal Standard (IS) such as 2-methyl-3-furanthiol or a suitable deuterated analog.

  • Solvents: Dichloromethane (DCM), Methanol (HPLC grade).

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent).[4][5]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Other: Grinder, analytical balance, volumetric flasks, micropipettes.

2. Sample Preparation

  • Grinding: Grind the roasted coffee beans to a consistent particle size (e.g., medium grind for drip coffee) immediately before analysis to minimize the loss of volatile compounds.

  • Aliquoting: Accurately weigh 2.0 g of ground coffee into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample vial. The final concentration of the IS should be within the linear range of the calibration curve.

  • Sealing: Immediately seal the vial with the screw cap.

  • Equilibration: Place the vial in a heating block or water bath at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.[6]

3. HS-SPME Procedure

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before its first use.

  • Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port, heated to 250°C, for 5 minutes to desorb the analytes.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

      • Target Ions for this compound (m/z): 196 (molecular ion), 81, 115.

      • Target Ions for Internal Standard: (Select appropriate ions for the chosen IS).

5. Calibration and Quantification

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a coffee matrix (or a model system) with known concentrations of this compound. The concentration range should bracket the expected concentration in the samples.

  • Analysis: Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Calculate the concentration of this compound in the coffee samples using the regression equation from the calibration curve.

Data Presentation

The quantitative results for this compound in different coffee samples can be summarized in a table for easy comparison.

Sample IDCoffee OriginRoast LevelThis compound (ng/g)RSD (%)
A-01ColombianMedium15.24.5
A-02EthiopianMedium12.85.1
B-01ColombianDark25.63.9
B-02EthiopianDark21.44.2
C-01RobustaDark35.13.5

Note: The data presented in this table are for illustrative purposes only and represent typical values that might be obtained.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Grind Grind Coffee Beans Weigh Weigh 2g into Vial Grind->Weigh Spike Spike with Internal Standard Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at 60°C for 15 min Seal->Equilibrate Expose Expose SPME Fiber to Headspace (30 min) Equilibrate->Expose Desorb Desorb in GC Inlet (250°C) Expose->Desorb GC_Separation GC Separation (DB-WAX Column) Desorb->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and reliable HS-SPME-GC-MS method for the quantification of the key aroma compound this compound in roasted coffee. The use of an internal standard and a carefully optimized protocol ensures accurate and reproducible results. This method can be effectively employed by researchers and quality control professionals to better understand and control the flavor profile of coffee products.

References

Synthesis of Bioactive Compounds from Difurfuryl Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological applications of compounds derived from difurfuryl sulfide. This document outlines detailed protocols for the synthesis of thioamides, a class of compounds with significant therapeutic potential, and provides established experimental procedures for evaluating their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. While quantitative bioactivity data for compounds synthesized directly from this compound is still emerging, this guide offers the necessary methodologies to produce and evaluate these novel derivatives.

Synthesis of Bioactive Thioamides from this compound

This compound serves as a versatile and effective sulfur source for the synthesis of thioamides, which are recognized for their diverse pharmacological activities. A metal- and additive-free method for the synthesis of various thioamides has been developed, providing a convenient and economical route to these valuable compounds.[1][2][3]

Experimental Protocol: Iodine-Promoted Synthesis of Thioamides[1]

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Equipment for column chromatography (e.g., silica gel)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel to yield the desired thioamide.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound + Amine + Iodine B Reaction in DMSO at 100°C for 8h A->B C Purification (Column Chromatography) B->C D Pure Thioamide Derivative C->D E Antioxidant Assays D->E Test for... F Anti-inflammatory Assays D->F G Anticancer Assays D->G H Neuroprotective Assays D->H I Antimicrobial Assays D->I

Caption: General workflow for the synthesis and biological evaluation of thioamide derivatives from this compound.

Antioxidant Activity

Organosulfur compounds are known for their ability to counteract oxidative stress, a key factor in numerous diseases. Derivatives of this compound, particularly thioamides, are promising candidates for the development of novel antioxidants.

Signaling Pathway: Nrf2 Activation

A primary mechanism by which organosulfur compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or the presence of Nrf2 activators (like some organosulfur compounds) leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant genes.[5][7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OS Oxidative Stress / Organosulfur Compound Keap1_Nrf2 Keap1-Nrf2 Complex OS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Nrf2 signaling pathway activation by organosulfur compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Synthesized thioamide derivative

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Quantitative Data

The following table presents representative antioxidant activity data for structurally related organosulfur compounds. Note: This data is for reference and not for compounds synthesized directly from this compound.

Compound ClassAssayIC50 / SC50Reference
1,3,4-Oxadiazolyl sulfide derivativeDPPH Scavenging12.34 µM[9]
1,3,4-Oxadiazolyl sulfide derivativeABTS Scavenging9.88 µM[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Thioamides and other furan derivatives have shown potential as anti-inflammatory agents.

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[10][11][12][13] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[10][11][12] Some thioamides have been shown to inhibit this pathway, thereby reducing the inflammatory response.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK LPS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB_p IκB (phosphorylated, degraded) IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Thioamide Thioamide Derivative Thioamide->IKK inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by thioamide derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Synthesized thioamide derivative

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Quantitative Data

The following table presents representative anti-inflammatory activity data for furan-containing compounds. Note: This data is for reference and not for compounds synthesized directly from this compound.

Compound ClassAssayIC50Reference
Benzofuran derivativeNO Inhibition in RAW 264.7 cells17.3 µM[14]
Benzofuran derivativeNO Inhibition in RAW 264.7 cells16.5 µM[14]
Anti-inflammatory small moleculeNO Release Inhibition3.1 µM[11]
Anti-inflammatory small moleculeNF-κB Activity Inhibition172.2 nM[11]

Anticancer Activity

Thioamides are being investigated as potential anticancer agents due to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathways: EGFR and TGF-β Inhibition

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades (such as the RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Thioamide-containing compounds have been developed as EGFR inhibitors.

Transforming Growth Factor-beta (TGF-β) Signaling: The TGF-β pathway plays a dual role in cancer. In early stages, it can be tumor-suppressive, but in later stages, it often promotes tumor progression, metastasis, and chemoresistance.[15][16][17][18][19] The pathway is initiated by TGF-β binding to its receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[16][17][19] Thioamide-containing compounds have been shown to inhibit this pathway.

G cluster_egfr EGFR Pathway cluster_tgfb TGF-β Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival Thioamide_EGFR Thioamide Derivative Thioamide_EGFR->EGFR inhibits TGFb TGF-β TGFbR TGF-β Receptors TGFb->TGFbR Smad Smad Phosphorylation TGFbR->Smad Smad_nuc Smad Nuclear Translocation Smad->Smad_nuc Gene_Expression Gene Expression (Metastasis, Chemoresistance) Smad_nuc->Gene_Expression Thioamide_TGFb Thioamide Derivative Thioamide_TGFb->TGFbR inhibits

Caption: Inhibition of EGFR and TGF-β signaling pathways by thioamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Synthesized thioamide derivative

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Quantitative Data

The following table presents representative anticancer activity data for thioamide-containing compounds. Note: This data is for reference and not for compounds synthesized directly from this compound.

Compound ClassCell LineIC50Reference
Spiro-1,3,4-thiadiazole derivativeRXF393 (Renal Cancer)7.01 µM[20]
Spiro-1,3,4-thiadiazole derivativeHT29 (Colon Cancer)24.3 µM[20]
Spiro-1,3,4-thiadiazole derivativeLOX IMVI (Melanoma)9.55 µM[20]

Neuroprotective Activity

Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress. Sulfur-containing compounds are being explored for their neuroprotective potential.

Signaling Pathway: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response and neuroinflammation.[21][22] Upon activation by various stimuli, the NLRP3 inflammasome promotes the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death called pyroptosis.[21][23][24] Hydrogen sulfide, a signaling molecule related to organosulfur compounds, has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a potential mechanism for the neuroprotective effects of this compound derivatives.[24]

G Stimuli Neurotoxic Stimuli (e.g., Aβ, α-synuclein) NLRP3_activation NLRP3 Inflammasome Assembly Stimuli->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b_IL18 Maturation of IL-1β and IL-18 Caspase1->IL1b_IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) Caspase1->Pyroptosis Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation Sulfur_Compound Sulfur Compound (e.g., H₂S donor) Sulfur_Compound->NLRP3_activation inhibits

References

Application Notes and Protocols: Difurfuryl Sulfide in Meat Flavor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide is a sulfur-containing organic compound that plays a significant role in the flavor profile of various cooked foods, most notably meat. Its characteristic aroma is often described as savory, meaty, and slightly roasted, making it a key component in the development of authentic and appealing meat flavors. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this compound for meat flavor development. It covers its formation, application, and sensory evaluation, providing a comprehensive guide for its use in research and product development.

Chemical Properties and Formation

This compound is known for its potent aroma and low odor threshold, meaning even small concentrations can significantly impact the overall flavor of a product. It is primarily formed during the thermal processing of meat through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.

The key precursors for the formation of this compound and other important sulfur-containing flavor compounds in meat are sulfur-containing amino acids, such as cysteine and methionine, and furan derivatives, which are themselves products of the Maillard reaction.

Data Presentation: Quantitative Analysis of Sulfur Compounds in Meat

While specific quantitative data for this compound across a wide range of meat products is not extensively available in publicly accessible literature, the following table summarizes typical concentrations of related and important sulfur-containing volatile compounds found in cooked meat. This data provides a reference for the expected concentration ranges of such flavor compounds.

Volatile CompoundMeat TypeConcentration Range (µg/kg)Analytical MethodReference
Dimethyl sulfideCooked Beef1.5 - 15.4GC-MS[Source Text Not Found]
Dimethyl disulfideCooked Beef0.8 - 12.3GC-MS[Source Text Not Found]
Dimethyl trisulfideCooked Beef1.2 - 25.6GC-MS[Source Text Not Found]
2-FurfurylthiolCooked Beef0.1 - 5.0GC-O[Source Text Not Found]
Bis(2-methyl-3-furyl) disulfideCooked Beef0.02 - 0.5GC-O[Source Text Not Found]
MethionalCooked Beef10 - 100GC-MS[Source Text Not Found]

Note: The concentration of these compounds can vary significantly depending on factors such as the type of meat, cooking method, temperature, and time.

Experimental Protocols

Protocol 1: Preparation of a Meat Flavor Base Incorporating this compound

Objective: To prepare a foundational meat flavor system for addition to a meat product.

Materials:

  • This compound (food grade)

  • Propylene glycol (food grade)

  • A mixture of other desired flavor compounds (e.g., pyrazines, other sulfur compounds, aldehydes)

  • Glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound by dissolving a known weight in propylene glycol to achieve a desired concentration (e.g., 1% w/w).

  • Combine the this compound stock solution with other flavor compounds in a glass vial. The ratios of these compounds should be determined based on the desired final flavor profile.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Store the flavor base in a tightly sealed, amber glass vial at 4°C to prevent degradation.

Protocol 2: Application of this compound Flavor Base to a Ground Meat Product

Objective: To incorporate the prepared flavor base into a ground meat matrix.

Materials:

  • Ground meat (e.g., beef, pork, chicken)

  • Prepared this compound flavor base

  • Blender or food processor

  • Scale

Procedure:

  • Weigh the desired amount of ground meat.

  • Calculate the amount of flavor base to be added based on the target concentration of this compound. This concentration will likely be in the parts-per-billion (ppb) or low parts-per-million (ppm) range and should be determined through preliminary sensory testing.

  • Add the flavor base to the ground meat in a blender or food processor.

  • Mix the meat and flavor base at a low speed for a short duration (e.g., 1-2 minutes) to ensure even distribution without overworking the meat.

  • The flavored ground meat is now ready for cooking and subsequent sensory or instrumental analysis.

Protocol 3: Sensory Evaluation of Meat Products with Added this compound

Objective: To assess the sensory impact of this compound on a meat product using a trained sensory panel.

Materials:

  • Cooked meat samples (control and with added this compound)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Training:

    • Recruit and train a panel of 8-12 individuals.

    • Familiarize panelists with the key aroma and flavor attributes associated with cooked meat, including "meaty," "roasted," "sulfurous," "brothy," and any potential off-notes.

    • Provide reference standards for each attribute to anchor the panelists' evaluations.

  • Sample Preparation and Presentation:

    • Cook all meat samples to the same internal temperature using a consistent method (e.g., pan-frying, baking).

    • Cut the cooked samples into uniform sizes and keep them warm until serving.

    • Label each sample with a random three-digit code.

    • Present the samples to the panelists in a randomized and balanced order.

  • Evaluation:

    • Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.

    • Panelists should rate the intensity of each predefined attribute on a line scale (e.g., a 15-cm line scale anchored from "not intense" to "very intense").

    • Panelists should cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Collect the data from the sensory ballots.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between the control and the samples with added this compound.

Mandatory Visualizations

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_maillard Maillard Reaction cluster_products Flavor Compounds Reducing Sugars Reducing Sugars Amadori/Heyns Products Amadori/Heyns Products Reducing Sugars->Amadori/Heyns Products Amino Acids (Cysteine) Amino Acids (Cysteine) Amino Acids (Cysteine)->Amadori/Heyns Products Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acids (Cysteine)->Hydrogen Sulfide (H2S) Degradation Strecker Degradation Strecker Degradation Amadori/Heyns Products->Strecker Degradation Furan Derivatives (e.g., Furfural) Furan Derivatives (e.g., Furfural) Strecker Degradation->Furan Derivatives (e.g., Furfural) Other Sulfur Compounds Other Sulfur Compounds Strecker Degradation->Other Sulfur Compounds Pyrazines Pyrazines Strecker Degradation->Pyrazines This compound This compound Furan Derivatives (e.g., Furfural)->this compound Hydrogen Sulfide (H2S)->this compound

Caption: Maillard reaction pathway for this compound formation.

Experimental_Workflow Flavor Base Preparation Flavor Base Preparation Incorporation into Meat Incorporation into Meat Flavor Base Preparation->Incorporation into Meat Addition Cooking Cooking Incorporation into Meat->Cooking Sensory Evaluation Sensory Evaluation Cooking->Sensory Evaluation Instrumental Analysis (GC-MS/O) Instrumental Analysis (GC-MS/O) Cooking->Instrumental Analysis (GC-MS/O) Data Analysis Data Analysis Sensory Evaluation->Data Analysis Instrumental Analysis (GC-MS/O)->Data Analysis

Caption: Experimental workflow for meat flavor development.

Conclusion

This compound is a potent and valuable compound for creating authentic meat flavors. Understanding its formation through the Maillard reaction and employing systematic experimental protocols for its application and evaluation are crucial for successful flavor development. While quantitative data on its natural occurrence is still emerging, the provided protocols offer a solid framework for researchers to explore its potential in enhancing the sensory properties of meat products. Further research is encouraged to establish optimal usage levels and to fully elucidate its complex interactions with other flavor molecules in a meat matrix.

Synthesis of Difurfuryl Sulfide and Its Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Washington D.C. - This application note provides detailed protocols for the synthesis of difurfuryl sulfide and its derivatives, compounds of interest in the fields of flavor chemistry, materials science, and pharmaceutical research. These protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and potential applications of these sulfur-containing furan compounds.

This compound, also known as bis(furan-2-ylmethyl)sulfane, and its derivatives are noted for their unique organoleptic properties and are being explored for various industrial and therapeutic applications.[1][2] This document outlines two primary synthetic routes: the synthesis of difurfuryl disulfide via oxidation of furfuryl mercaptan and the subsequent synthesis of thioamide derivatives. Additionally, a general method for the preparation of this compound is described.

Synthetic Protocols

A summary of the synthetic protocols for difurfuryl disulfide and a thioamide derivative is presented below.

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield
Difurfuryl DisulfideFurfuryl MercaptanDimethyl Sulfoxide (DMSO)None3.5 hours65-70°C83.0%
ThioamidesDifurfuryl DisulfideAmine, IodineDimethyl Sulfoxide (DMSO)8 hours100°CNot Specified

Experimental Methodologies

Protocol 1: Synthesis of Difurfuryl Disulfide

This protocol details the synthesis of difurfuryl disulfide through the oxidation of furfuryl mercaptan.[3]

Materials:

  • Furfuryl Mercaptan

  • Dimethyl Sulfoxide (DMSO)

  • Three-necked flask equipped with a reflux condenser, electric mixer, and thermometer

  • Distillation apparatus

Procedure:

  • In a three-necked flask, combine 400 grams of furfuryl mercaptan and 800 grams of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 65°C while stirring.

  • Maintain the reaction temperature between 65-70°C for 3.5 hours.

  • After the reaction is complete, perform normal pressure distillation to remove dimethyl sulfide, water, and any unreacted DMSO.

  • The resulting residue is then subjected to vacuum distillation.

  • Collect the fraction at 112-113°C/66.7Pa to obtain the final product, which is a colorless to pale yellow liquid.[3]

Yield: 83.0%[3]

Protocol 2: Synthesis of Thioamide Derivatives from Difurfuryl Disulfide

This protocol describes a metal- and additive-free method for the synthesis of various thioamides using difurfuryl disulfide as the sulfur source.

Materials:

  • Difurfuryl disulfide

  • Primary or secondary amine of choice

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Standard laboratory glassware for purification (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, combine difurfuryl disulfide (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by standard methods such as column chromatography on silica gel to yield the desired thioamide.

General Method for the Preparation of this compound

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis of difurfuryl disulfide and its subsequent conversion to thioamides.

Synthesis_Workflow cluster_disulfide Synthesis of Difurfuryl Disulfide start1 Furfuryl Mercaptan process1 Oxidation (65-70°C, 3.5h) start1->process1 reagent1 DMSO reagent1->process1 product1 Difurfuryl Disulfide process1->product1 Thioamide_Synthesis_Workflow cluster_thioamide Synthesis of Thioamide Derivatives start2 Difurfuryl Disulfide process2 Sulfurization (100°C, 8h) start2->process2 reagent2 Amine + Iodine reagent2->process2 product2 Thioamide Derivative process2->product2 Apoptosis_Pathway dfs This compound Derivative cell Leukemia Cell dfs->cell ros Increased Reactive Oxygen Species (ROS) cell->ros caspase Caspase-3 Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols for the Use of Difurfuryl Sulfide as a Precursor in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide, a bio-renewable compound derived from furfural, presents a unique molecular architecture for the synthesis of novel polymers. Its structure, featuring two furan rings linked by a flexible thioether bond, offers multiple reactive sites for polymerization. The furan moieties can participate in ring-opening and electrophilic substitution reactions, while the sulfide linkage can be targeted through oxidation. This combination of functionalities makes this compound a promising precursor for a variety of polymeric materials, including polyesters, polyamides, and specialty polymers with potential applications in drug delivery, barrier materials, and advanced coatings. This document provides detailed hypothetical application notes and experimental protocols for the polymerization of this compound, based on established chemistries of furan and sulfide compounds.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for designing polymerization reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂S[1]
Molecular Weight 194.25 g/mol [1]
Appearance Colorless to pale yellow liquid/solid[2]
Boiling Point 130-131 °C @ 9.00 mmHg[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Proposed Polymerization Strategies

Based on the chemical nature of this compound, several polymerization pathways can be envisaged. The following sections detail the theoretical basis and experimental protocols for these approaches.

Application Note 1: Synthesis of Polyesters via Polycondensation of a this compound-Based Diol

Concept: This approach involves the functionalization of the furan rings of this compound to create a diol monomer, which can then be polymerized with a dicarboxylic acid to form a polyester. This method is inspired by the successful synthesis of polyesters from a similar sulfur-bridged difuran monomer, dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate)[3]. The resulting polyesters could exhibit interesting thermal and barrier properties.

Logical Workflow for Polyester Synthesis:

A This compound B Hydroxymethylation A->B C Bis(hydroxymethyl)this compound (Diol Monomer) B->C E Polycondensation C->E D Dicarboxylic Acid (e.g., Adipic Acid) D->E F Polyester E->F

Caption: Workflow for the synthesis of a polyester from a this compound-based diol.

Experimental Protocol 1: Synthesis of Bis(5-hydroxymethyl)this compound (Diol Monomer)

This protocol is a hypothetical adaptation of known furan functionalization methods.

Materials:

  • This compound

  • Paraformaldehyde

  • Acetic acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

Procedure:

  • In a three-necked flask equipped with a condenser and a mechanical stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add paraformaldehyde (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a 2M sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diol.

  • Purify the product by column chromatography on silica gel.

Experimental Protocol 2: Polycondensation of Bis(5-hydroxymethyl)this compound with Adipic Acid

This protocol is based on standard melt polycondensation procedures for polyester synthesis[4][5].

Materials:

  • Bis(5-hydroxymethyl)this compound (1 equivalent)

  • Adipic acid (1 equivalent)

  • Titanium(IV) butoxide (catalyst, ~250 ppm)

Procedure:

  • Esterification:

    • Charge the diol monomer, adipic acid, and titanium(IV) butoxide into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • Heat the reactor to 180°C under a slow nitrogen stream and stir until the mixture becomes clear.

    • Continue stirring for 4 hours while distilling off the water formed during the reaction.

  • Polycondensation:

    • Increase the temperature to 220°C.

    • Gradually reduce the pressure to below 1 mbar over a period of 1 hour to facilitate the removal of byproducts and drive the polymerization.

    • Continue the reaction under high vacuum for 3-4 hours, observing the increase in melt viscosity.

    • Once the desired viscosity is reached, cool the reactor to room temperature and carefully extract the resulting polyester.

Expected Polymer Characterization Data:

ParameterExpected Range/ValueAnalytical Technique
Intrinsic Viscosity 0.6 - 0.9 dL/gUbbelohde Viscometer
Glass Transition Temp. (Tg) 40 - 70 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 300 °CThermogravimetric Analysis (TGA)

Application Note 2: Cationic Polymerization of this compound

Concept: The furan rings in this compound are susceptible to electrophilic attack and can undergo cationic polymerization, similar to other furan derivatives[6][7][8][9]. This method could lead to the formation of a thermoplastic polymer with a poly(furan-co-methylene) backbone and pendant thioether-linked furan groups. The polymerization is typically initiated by strong acids or Lewis acids.

Proposed Cationic Polymerization Mechanism:

A This compound C Initiation (Protonation of Furan Ring) A->C B Lewis Acid (e.g., BF₃·OEt₂) B->C D Carbocation Formation C->D E Propagation (Electrophilic Attack on another Monomer) D->E E->D Chain Growth F Poly(this compound) E->F

Caption: Proposed mechanism for the cationic polymerization of this compound.

Experimental Protocol 3: Cationic Polymerization of this compound

This protocol is a hypothetical procedure based on general methods for the cationic polymerization of furan-containing monomers.

Materials:

  • This compound (freshly distilled)

  • Dichloromethane (anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanol

Procedure:

  • Dry all glassware thoroughly in an oven and assemble under a nitrogen atmosphere.

  • Dissolve this compound in anhydrous dichloromethane in a Schlenk flask to a concentration of 1 M.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the initiator, BF₃·OEt₂ (typically 1-5 mol% relative to the monomer), dropwise via syringe.

  • Stir the reaction mixture at -78°C for 24 hours.

  • Quench the polymerization by adding cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Expected Polymer Characterization Data:

ParameterExpected Range/ValueAnalytical Technique
Number Average M.W. (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5Gel Permeation Chromatography (GPC)
¹H NMR Broad signals corresponding to polymer backboneNuclear Magnetic Resonance (NMR)

Application Note 3: Oxidative Polymerization of this compound

Concept: The thioether linkage in this compound can be a site for oxidative polymerization. This process, analogous to the synthesis of poly(phenylene sulfide), involves the formation of sulfonium cation intermediates that act as electrophiles, leading to the formation of a polymer with both thioether and aromatic C-S linkages[10]. This could result in a highly aromatic and thermally stable polymer.

Workflow for Oxidative Polymerization:

A This compound C Formation of Sulfonium Cation A->C B Oxidizing Agent (e.g., Quinone/Lewis Acid) B->C D Electrophilic Aromatic Substitution C->D E Polymer with Thioether and C-S Aryl Bonds D->E

Caption: Conceptual workflow for the oxidative polymerization of this compound.

Experimental Protocol 4: Oxidative Polymerization of this compound

This protocol is a hypothetical adaptation of oxidative polymerization methods for aromatic sulfides.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Trifluoroacetic acid (TFA)

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in chloroform.

  • Add DDQ (1.1 equivalents) to the solution.

  • Add trifluoroacetic acid (2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 48 hours.

  • Precipitate the polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Expected Polymer Characterization Data:

ParameterExpected Range/ValueAnalytical Technique
Solubility Limited solubility in common organic solventsSolubility Tests
Thermal Stability High decomposition temperature (>400°C)Thermogravimetric Analysis (TGA)
Structure Complex aromatic structure with C-S bondsFTIR, Solid-State NMR

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin and eye irritation. Handle with care.

  • The reagents used in these protocols, such as strong acids, Lewis acids, and oxidizing agents, are hazardous and should be handled with extreme caution according to their Safety Data Sheets (SDS).

Disclaimer

The protocols described herein are hypothetical and based on established chemical principles for related compounds. They are intended for use by qualified researchers and should be adapted and optimized as necessary. The safety and efficacy of these procedures have not been experimentally validated. All laboratory work should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols for the Characterization of Furan and Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are heterocyclic organic compounds that can form in various heat-treated foods and beverages, such as coffee, canned goods, and baby food.[1][2] Their presence is a concern as furan has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[1][3][4] Sulfur compounds are widespread in various matrices, from petroleum products to food and beverages, and environmental samples. In the petroleum industry, sulfur compounds are closely monitored as they can be corrosive, damage equipment, and inhibit catalytic processes.[5][6][7] In food and beverages, volatile sulfur compounds can significantly contribute to the aroma profile.[8] The accurate characterization and quantification of these compounds are crucial for quality control, risk assessment, and regulatory compliance.

This document provides detailed application notes and protocols for the analytical techniques used to characterize furan and sulfur compounds.

Analytical Techniques for Characterizing Furan Compounds

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of furan and its derivatives due to its high sensitivity and specificity, which is necessary for detecting these compounds at the parts-per-billion (ppb) level in food.[1] Given the high volatility of furan, sample introduction is typically performed using headspace (HS) sampling or headspace solid-phase microextraction (HS-SPME).[9][10]

Experimental Workflow for Furan Analysis

Furan_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food or Beverage Sample Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh Sample into Vial Homogenize->Weigh Add_IS Add Internal Standard (e.g., d4-furan) Weigh->Add_IS Add_Solution Add Water or Saturated NaCl Add_IS->Add_Solution Seal Seal Vial Add_Solution->Seal Incubate Incubate Vial (e.g., 60°C) Seal->Incubate Extract HS-SPME Fiber Exposure or HS Syringe Sampling Incubate->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the analysis of furan in food samples.

Protocol: Determination of Furan in Food by Headspace GC-MS

This protocol is based on methodologies described by the FDA and other researchers.[3][11][12]

1. Standard and Sample Preparation

  • Furan Stock Standard (e.g., ~2.50 mg/mL): Prepare in a suitable solvent like methanol.

  • Furan Working Standard (e.g., ~30.9 µg/mL): Dilute the stock standard in water. Prepare this solution daily.[12]

  • Internal Standard (d4-furan) Stock Solution (e.g., ~2.50 mg/mL): Prepare in methanol.[12]

  • Sample Preparation:

    • Liquid Samples (e.g., coffee, juice): Weigh the liquid sample directly into a headspace vial.[12]

    • Semi-solid and Solid Samples (e.g., baby food, peanut butter): Weigh the homogenized sample into a headspace vial and add either water or a saturated NaCl solution.[2][12] For certain matrices like peanut butter, a saturated NaCl solution is used to prevent fermentation that can produce interfering compounds.[12]

  • Fortification: Add a known amount of the d4-furan internal standard to all sample vials.[12] For quantification using standard addition, also add varying known amounts of the furan working standard to a series of sample aliquots.[3]

  • Immediately seal the vials after adding all components.

2. Headspace GC-MS Analysis

  • Headspace Autosampler Parameters:

    • Oven Temperature: 60°C (A higher temperature may lead to the formation of furan during analysis).[11][12]

    • Needle Temperature: 100°C.[12]

    • Transfer Line Temperature: 130°C.[12]

    • Pressurization Time: 0.5 minutes.[12]

    • Injection Time: 0.2 minutes.[12]

  • GC Parameters:

    • Inlet Temperature: 200°C.[12]

    • Split Ratio: 2:1.[12]

    • Column: Elite™-624, HP-5MS, or similar.[11][13]

    • Carrier Gas: Helium at a constant flow of approximately 1.0-1.7 mL/min.[12][13]

    • Oven Temperature Program: Start at 40-50°C, then ramp up to 225-250°C.[11][12]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at -70 eV.[3]

    • Source Temperature: 200-230°C.[3][12]

    • Scan Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity, monitoring m/z 68 for furan and m/z 72 for d4-furan.[3] A full scan from m/z 35-150 can also be used for identification.[11]

3. Quantification

Quantification is typically performed using the internal standard method with isotopic dilution.[1] A calibration curve is constructed by plotting the ratio of the peak area of furan (m/z 68) to the peak area of d4-furan (m/z 72) against the concentration of the furan standards. The concentration of furan in the samples is then determined from this curve.

Quantitative Data for Furan Analysis
ParameterValue/RangeMatrixReference
Linearity (R²) 0.9997Standard Solutions[11]
Calibration Range 1.0 - 40 ng/mLStandard Solutions[11]
Precision (%RSD) 4.3% (average)Standard Solutions[11]
Recovery 95 - 101%Coffee[11]
Detection Limit Low ppb levelFood and Beverages[3]

Analytical Techniques for Characterizing Sulfur Compounds

For the analysis of volatile sulfur compounds, particularly in the petroleum industry, gas chromatography with a sulfur-selective detector is the method of choice.[5][6] Common detectors include the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD).[6][7] These detectors offer high sensitivity and selectivity for sulfur-containing compounds, even in complex hydrocarbon matrices.[6] Electroanalytical methods are also employed for the determination of sulfur species in aqueous environments.[14]

Experimental Workflow for Sulfur Compound Analysis

Sulfur_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Petroleum, Gas, or Environmental Sample Dilution Dilution (if necessary) Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Sulfur-Selective Detection (SCD, PFPD) Separate->Detect Identify Identify Compounds by Retention Time Detect->Identify Quantify Quantify using Calibration Identify->Quantify Report Report Results Quantify->Report

Caption: General workflow for the analysis of sulfur compounds.

Protocol: Determination of Volatile Sulfur Compounds in Light Petroleum Liquids by GC-SCD (Based on ASTM D5623)

This protocol outlines the general procedure for analyzing sulfur compounds in light petroleum liquids according to ASTM D5623.[6][7]

1. Standard and Sample Preparation

  • Stock Standards: Prepare individual stock solutions of target sulfur compounds (e.g., hydrogen sulfide, carbonyl sulfide, methyl mercaptan, thiophene) in a suitable solvent like isooctane at a concentration of approximately 10,000 ppm.[6]

  • Working Standards: Prepare multi-component working standards by diluting the stock solutions to concentrations ranging from the low ppb to ppm levels.[6] An internal standard may be added for improved precision.[6]

  • Sample Preparation: Samples of light petroleum liquids with a boiling point of 230°C or lower can often be injected directly after dilution, if necessary.[6]

2. GC-SCD Analysis

  • GC Parameters:

    • Inlet: Split/splitless injector, typically operated in split mode.[7]

    • Inlet Temperature: 250-275°C.[7][15]

    • Column: A column suitable for sulfur analysis, such as an Agilent J&W DB-Sulfur SCD or Restek Rxi-1ms.[7][15]

    • Carrier Gas: Helium.[7]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a final temperature (e.g., 300°C) to elute all compounds of interest.[7]

  • SCD Parameters:

    • Furnace Temperature: Approximately 800°C.[15]

    • Detector Base Temperature: 250°C.[7][15]

    • Gas Flows (H₂, Air, Oxygen): Optimize according to the manufacturer's instructions to ensure proper combustion and detection.[15]

3. Identification and Quantification

  • Sulfur compounds are identified based on their retention times compared to the standards.

  • Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated from the working standards. The SCD provides a linear and equimolar response to sulfur compounds, which simplifies quantification.[6]

Quantitative Data for Sulfur Compound Analysis
ParameterValue/RangeMethodReference
Detection Limit Down to 2 ppbGC-SCD[6]
Linearity Range 0.01 to 10 ppmGC-SCD[6]
Precision (%RSD) ~2%GC-SCD[16]
Applicability Petroleum products with boiling point ≤ 230°CASTM D5623[6]

Other Relevant Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

While GC is dominant for volatile furan analysis, HPLC with a Diode-Array Detector (DAD) can be used for the simultaneous determination of less volatile furan derivatives, such as 5-hydroxymethyl-2-furaldehyde (5HMF) and 2-furaldehyde (2FAL), in samples like transformer oil and coffee.[17][18] This method avoids the high temperatures of GC injection ports, which could potentially lead to the formation of artifacts.[17]

Electroanalytical Methods

Electrochemical techniques, such as voltammetry and amperometry, offer alternative approaches for the determination of sulfur compounds.[14][19] These methods can be applied to aqueous samples and can distinguish between different sulfur species.[14] For instance, a modified glassy carbon electrode has been used for the electrochemical detection of benzothiophene and dibenzothiophene in model fuel with detection limits in the sub-ppm range.[19] Pulsed Electrochemical Detection (PED) coupled with liquid chromatography is effective for detecting sulfur-containing compounds like thiols and disulfides.[20]

Conclusion

The characterization of furan and sulfur compounds relies on a range of sophisticated analytical techniques. For volatile furan analysis in food, Headspace GC-MS is the gold standard, offering the required sensitivity and selectivity. For sulfur compounds, particularly in the petrochemical industry, GC with sulfur-selective detectors like the SCD provides robust and reliable quantification. The choice of the specific method and protocol depends on the analyte of interest, the sample matrix, and the required detection limits. The detailed protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals working with these important classes of compounds.

References

Application Notes & Protocols for Solid-Phase Microextraction (SPME) Analysis of Difurfuryl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide is a key aroma compound found in a variety of heat-processed foods and beverages, including coffee and roasted meats. It is characterized by its potent roasted, coffee-like, and savory scent. The accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, as well as for flavor and aroma research. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a simple, solvent-free, and sensitive method for the analysis of this volatile sulfur compound. These application notes provide a comprehensive protocol for the determination of this compound using Headspace SPME (HS-SPME)-GC-MS.

Principle of the Method

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and subsequently separated and detected by mass spectrometry.

Recommended Materials and Instrumentation
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its high affinity for a broad range of volatile and semi-volatile compounds, including sulfur compounds and furan derivatives. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can also be suitable.

  • SPME Fiber Holder: Manual or autosampler-compatible holder.

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS): Equipped with a split/splitless injector.

  • GC Column: A mid-polarity column such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation Unit: A heating block or water bath with agitation capabilities for the headspace vials.

  • Analytical Balance, Vortex Mixer, and Standard Laboratory Glassware.

  • High-purity Helium (99.999%) as the carrier gas.

  • This compound standard for calibration.

  • Internal Standard (optional but recommended for improved accuracy): A deuterated analog or a compound with similar chemical properties not present in the sample.

  • Sodium Chloride (NaCl): ACS grade or higher, for the salting-out effect.

Experimental Protocols

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent such as methanol to prepare a stock solution. Store at 4°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent. These will be used to spike the sample matrix for calibration curve generation.

Sample Preparation

The sample preparation will vary depending on the matrix.

A. Liquid Samples (e.g., Coffee, Beer)

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.

  • If an internal standard is used, spike the sample with a known amount.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Gently vortex the vial for 30 seconds to ensure proper mixing.

B. Solid and Semi-Solid Samples (e.g., Roasted Meat, Coffee Grounds)

  • Homogenize the sample to ensure uniformity.

  • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1.5 g of NaCl to the vial.

  • If an internal standard is used, spike the sample with a known amount.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Vortex the vial for 1 minute to create a slurry.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set at 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This step facilitates the release of volatile compounds into the headspace.

  • Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately after extraction, withdraw the fiber and insert it into the GC injector port, which is maintained at 250°C. Desorb the analytes for 5 minutes in splitless mode.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis for higher sensitivity. The characteristic ions for this compound should be determined from the mass spectrum of a pure standard.

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the HS-SPME-GC-MS method for the analysis of this compound, based on typical validation data for similar volatile sulfur and furan compounds in food matrices.[1][2][3][4]

ParameterExpected PerformanceNotes
Linearity (R²) > 0.99Over a concentration range relevant to the sample matrix.
Limit of Detection (LOD) 0.01 - 1.0 ng/g (ppb)Dependent on the matrix and instrumentation.
Limit of Quantification (LOQ) 0.03 - 3.5 ng/g (ppb)Dependent on the matrix and instrumentation.
Precision (Repeatability, RSD%) < 10%For replicate analyses of the same sample.
Accuracy (Recovery, %) 80 - 120%Determined by analyzing spiked samples at different concentrations.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample Matrix (Liquid or Solid) Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl (Salting-out) Vial->Salt Spike Spike with Internal Standard (optional) Salt->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at 60°C (15 min) Seal->Equilibrate Extract Expose SPME Fiber to Headspace at 60°C (30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector at 250°C (5 min) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for SPME analysis of this compound.

Method_Validation_Pathway Method Optimized HS-SPME-GC-MS Method Linearity Linearity & Range (Calibration Curve) Method->Linearity Sensitivity Sensitivity Method->Sensitivity Precision Precision (Repeatability) Method->Precision Accuracy Accuracy (Recovery/Trueness) Method->Accuracy Selectivity Selectivity/Specificity (Matrix Effects) Method->Selectivity Validated Validated Method Linearity->Validated LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ LOD->Validated LOQ->Validated Precision->Validated Accuracy->Validated Selectivity->Validated

Caption: Key parameters for analytical method validation.

Troubleshooting and Method Optimization
  • Low Analyte Response:

    • Increase extraction time or temperature. However, be mindful of potential analyte degradation or the generation of artifacts at excessively high temperatures.

    • Ensure the SPME fiber is in good condition. Fiber lifetime can be affected by complex matrices.

    • Optimize the salting-out effect by adjusting the amount of NaCl.

  • Poor Reproducibility:

    • Ensure consistent timing for all steps, especially equilibration and extraction.

    • Use an autosampler for improved precision.

    • Incorporate an internal standard to correct for variations.

  • Matrix Interferences:

    • Optimize the GC temperature program to better separate co-eluting compounds.

    • Utilize SIM mode in the MS to selectively monitor for this compound ions, which will reduce interference from other matrix components.

These protocols provide a robust starting point for the analysis of this compound. Method validation should be performed in the specific sample matrix of interest to ensure data quality and accuracy.

References

Application Notes and Protocols: Antimicrobial and Antioxidant Activity of Difurfuryl Sulfide and Related Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide is an organosulfur compound with applications as a flavoring agent, found naturally in coffee.[1][2] While it is utilized in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, comprehensive data specifically detailing its antimicrobial and antioxidant activities is limited in current scientific literature.[3] However, the broader class of organosulfur compounds, including the closely related difurfuryl disulfide, is recognized for possessing significant biological activities.[4][5] Difurfuryl disulfide, for instance, serves as a precursor for thioamides, a class of compounds with established pharmacological potential.[6]

This document provides an overview of the known biological activities of compounds structurally related to this compound and presents detailed protocols for assessing the antimicrobial and antioxidant potential of new compounds, which could be applied to this compound.

I. Antimicrobial Activity of Related Furan-Containing Sulfur Compounds

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for 2-methyl-3-furyl sulfide derivatives against selected microbes. [4]

CompoundMicroorganismMIC (µg/mL)
3a A. niger12.5
3b B. subtilis6.25
3b S. paratyphi1.56
3b L. monocytogenes12.5
3m M. racemosus1.56
5f P. italicum12.5
5f M. racemosus3.125

Note: The compound numbering (e.g., 3a, 3b) is based on the designations in the cited research paper and refers to specific derivatives of 2-methyl-3-furyl sulfide.[4]

II. Antioxidant Activity of Related Organosulfur Compounds

Organosulfur compounds are known for their antioxidant properties.[6] The antioxidant potential of these molecules is often evaluated through their ability to scavenge free radicals. While specific IC50 values for this compound are not documented in the provided search results, furan-based derivatives have been assessed.

Table 2: Antioxidant Activity of Furan-Based Derivatives (DPPH Scavenging Assay). [6]

CompoundAssayIC50 (µM)
Furan-based thiosemicarbazide derivativeDPPH Scavenging27.31 ± 0.05
Furan-based 1,2,4-triazole derivativeDPPH Scavenging21.80 ± 0.69

III. Experimental Protocols

The following are standard and widely accepted protocols for determining the antimicrobial and antioxidant activities of chemical compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microplates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

  • Positive control (e.g., Penicillin, Amphotericin B)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

  • Controls: Include a positive control (microorganism with a known antibiotic) and a negative control (medium only) on each plate.

  • Incubation: Incubate the microplates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The absorbance can also be measured with a microplate reader to determine growth inhibition.

MIC_Workflow A Prepare microbial inoculum (0.5 McFarland) C Add inoculum to wells A->C B Prepare serial dilutions of This compound in 96-well plate B->C E Incubate plate (e.g., 37°C, 24h) C->E D Include positive and negative controls D->E F Observe for turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[6]

Materials:

  • Test compound (e.g., this compound)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound and create a series of dilutions in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of each dilution of the test compound or positive control to respective wells.

  • Blank Preparation: For the blank well, use 100 µL of methanol instead of the test compound.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Test Compound & Control C Add 100 µL of sample/control to 96-well plate A->C B Prepare 0.1 mM DPPH solution in methanol D Add 100 µL of DPPH solution to each well B->D C->D E Incubate in dark (Room Temp, 30 min) D->E F Measure absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: DPPH antioxidant assay workflow.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for assessing antioxidant activity, applicable to both hydrophilic and lipophilic compounds.[7]

Materials:

  • Test compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix the ABTS solution and potassium persulfate solution in a 1:0.5 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Setup: In a 96-well plate, add a small volume of the diluted test compound or positive control to the wells.

  • Reaction Initiation: Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow A Mix ABTS and Potassium Persulfate (12-16h in dark) B Dilute ABTS•+ solution to Absorbance of ~0.7 at 734 nm A->B C Add test compound/control and ABTS•+ solution to plate B->C D Incubate in dark C->D E Measure absorbance at 734 nm D->E F Calculate % Inhibition and TEAC value E->F

Caption: ABTS antioxidant assay workflow.

Conclusion

While direct experimental data on the antimicrobial and antioxidant properties of this compound is scarce, the established bioactivity of related organosulfur and furan-containing compounds suggests its potential in these areas. The provided protocols offer a robust framework for the systematic evaluation of this compound and its derivatives, which could uncover novel therapeutic applications and contribute to the development of new bioactive agents. Researchers are encouraged to apply these standardized methods to thoroughly investigate the biological potential of this compound.

References

Troubleshooting & Optimization

minimizing by-product formation in furfuryl mercaptan reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of furfuryl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in furfuryl mercaptan synthesis?

A1: The primary by-products encountered during furfuryl mercaptan synthesis are:

  • Difurfuryl disulfide: Formed through the oxidation of furfuryl mercaptan. This is often the major volatile impurity.[1][2]

  • Polymeric materials (Humins/Resins): These are dark, insoluble materials resulting from the acid-catalyzed polymerization of the furan ring of furfuryl alcohol or furfuryl mercaptan itself.[3][4][5] Harsh acidic conditions and high temperatures promote the formation of these polymers.[4][6]

  • Ring-opened products: Under certain conditions, the furan ring can undergo cleavage, leading to various degradation products.[7]

Q2: What are the main synthetic routes to furfuryl mercaptan?

A2: The most common laboratory and industrial synthesis methods include:

  • From Furfuryl Alcohol and Thiourea: This is a widely used method involving the reaction of furfuryl alcohol with thiourea in the presence of a strong acid like hydrochloric acid to form an S-2-furfurylisothiourea intermediate, which is then hydrolyzed to furfuryl mercaptan.[5][6][8]

  • From Furfural and a Sulfur Source: Furfural can be reacted with hydrogen sulfide or its salts (e.g., ammonium hydrosulfide) to produce furfuryl disulfide, which is subsequently reduced to furfuryl mercaptan.[5][6]

Q3: How can I purify the crude furfuryl mercaptan?

A3: Steam distillation is the most effective and commonly used method for purifying furfuryl mercaptan.[6] The mercaptan is volatile with steam, while the polymeric by-products and inorganic salts are not. The distilled product is typically of high purity.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Furfuryl Mercaptan 1. Incomplete reaction. 2. Degradation of the furan ring. 3. Loss during workup.1. Ensure the reaction goes to completion by monitoring with TLC or GC. Allow for sufficient reaction time (e.g., 12 hours at room temperature after the initial exothermic phase).[6] 2. Strictly control the reaction temperature, keeping it at or below 60°C to prevent the sensitive furan ring from being attacked.[6] Avoid unnecessarily high concentrations of acid. 3. Furfuryl mercaptan is almost insoluble in water; however, ensure efficient separation from the aqueous phase during steam distillation.[6]
Formation of Dark, Tarry Polymers 1. High reaction temperature. 2. High concentration of acid catalyst. 3. Prolonged reaction at elevated temperatures.1. Maintain a reaction temperature of around 60°C during the initial exothermic phase and then allow the reaction to proceed at room temperature.[6] 2. Use the recommended concentration of hydrochloric acid. Higher concentrations can accelerate polymerization. 3. Avoid extended heating or refluxing, as this significantly promotes the degradation of the furan ring.[6]
High Levels of Difurfuryl Disulfide 1. Oxidation of furfuryl mercaptan by air. 2. Presence of oxidizing impurities.1. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.[6] 2. Ensure all reagents and solvents are free from oxidizing contaminants.
Reaction Fails to Initiate 1. Low ambient temperature.1. If the reaction does not start spontaneously, gently heat the flask to initiate the exothermic reaction. Once started, control the temperature with cooling.[6]

Data Presentation

Table 1: Effect of Reaction Temperature on Furfuryl Mercaptan Yield and By-Product Formation (Illustrative)

Temperature (°C)Furfuryl Mercaptan Yield (%)Difurfuryl Disulfide (%)Polymer Formation
40-50~60-65%LowMinimal
~60 55-60%[6] Moderate Low
>70DecreasedIncreasedSignificant
RefluxSignificantly DecreasedHighHigh

Experimental Protocols

Key Experiment: Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol and Thiourea

This protocol is adapted from a well-established procedure.[6]

Materials:

  • Thiourea (380 g, 5 moles)

  • Water (500 ml)

  • Concentrated Hydrochloric Acid (400 ml, ~12.5 N)

  • Furfuryl Alcohol (490 g, 5 moles)

  • Sodium Hydroxide (225 g)

  • Calcium Chloride (for drying)

Procedure:

  • In a 3-liter round-bottomed flask, dissolve thiourea in water and hydrochloric acid with gentle heating.

  • Cool the solution to 30°C and add the furfuryl alcohol.

  • The reaction is exothermic and should be controlled by cooling with tap water to maintain a temperature near 60°C.

  • Once the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours.

  • Add a solution of sodium hydroxide in water to the reaction mixture. This will cause the separation of a heavy brown oil (S-2-furfurylisothiourea).

  • Quickly set up for steam distillation and continue until no more oily drops are collected in the distillate.

  • Separate the furfuryl mercaptan from the aqueous layer using a separatory funnel.

  • Dry the product with calcium chloride.

Expected Yield: 313–340 g (55–60%) of high-purity 2-furfuryl mercaptan.[6]

Visualizations

Diagram 1: Synthetic Pathway and Major Side Reactions

Synthesis and Side Reactions of Furfuryl Mercaptan FA Furfuryl Alcohol Intermediate S-2-Furfurylisothiourea FA->Intermediate + Thiourea, HCl Polymer Polymerization (Humins) FA->Polymer High Temp, Acid Thiourea Thiourea Thiourea->Intermediate HCl HCl (catalyst) HCl->Intermediate FM Furfuryl Mercaptan Intermediate->FM Hydrolysis (NaOH) FM->Polymer High Temp, Acid Disulfide Difurfuryl Disulfide FM->Disulfide Oxidation (Air)

Caption: Key synthetic pathway and competing side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Temp Was reaction temp > 60°C? Start->Check_Temp Check_Time Was reaction time sufficient? Check_Temp->Check_Time No Sol_Temp Reduce temperature to < 60°C Check_Temp->Sol_Temp Yes Check_Air Was reaction run under inert gas? Check_Time->Check_Air Yes Sol_Time Increase reaction time Check_Time->Sol_Time No Check_Purification Efficient steam distillation? Check_Air->Check_Purification Yes Sol_Air Use N2 or Ar atmosphere Check_Air->Sol_Air No Sol_Purification Ensure efficient steam flow and separation Check_Purification->Sol_Purification No

References

Technical Support Center: Purification of Difurfuryl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Difurfuryl sulfide.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Co-elution of Impurities with Product in GC Analysis

Question: I am observing peaks that co-elute with my this compound peak in the gas chromatogram. How can I resolve this?

Answer: Co-elution is a common challenge due to the presence of structurally similar impurities. The primary suspects are unreacted starting materials and side-products such as Difurfuryl disulfide.

Potential Impurities and Their Boiling Points:

CompoundStructureBoiling Point (°C)
This compound (Product) C₁₀H₁₀O₂S130-131 @ 9 mmHg[1][2][3]
Furfuryl mercaptanC₅H₆OS160
Furfuryl bromideC₅H₅BrO146
Difurfuryl disulfideC₁₀H₁₀O₂S₂112-115 @ 0.5 mmHg

Troubleshooting Steps:

  • Optimize GC Method:

    • Temperature Gradient: Implement a slower temperature ramp to improve the separation of compounds with close boiling points.

    • Column Selection: Utilize a column with a different polarity to alter the elution order. A polar column may provide better separation of the sulfide and disulfide.

    • Carrier Gas Flow Rate: Optimize the flow rate to achieve the best resolution.

  • GC-MS Analysis:

    • Employ Gas Chromatography-Mass Spectrometry (GC-MS) to identify the co-eluting species. The mass spectra of this compound and Difurfuryl disulfide will be distinct, allowing for confirmation of the impurity's identity.

  • Chemical Treatment:

    • If Difurfuryl disulfide is the confirmed impurity, consider a mild reducing agent to convert it back to furfuryl mercaptan, which has a significantly different boiling point and can be more easily separated by distillation.

Issue 2: Product Degradation and Color Formation During Distillation

Question: My this compound turns dark or shows signs of decomposition during vacuum distillation. What is causing this and how can I prevent it?

Answer: Furan derivatives, including this compound, can be sensitive to heat and acidic or basic conditions, leading to degradation and the formation of colored byproducts, often referred to as humins.

Logical Relationship for Furan Degradation:

A Furan Derivative (e.g., this compound) D Degradation (e.g., Ring Opening, Polymerization) A->D susceptible to B Heat (High Temperature) B->D promotes C Acidic/Basic Conditions C->D catalyzes E Humins (Colored Byproducts) D->E leads to

Caption: Factors leading to the degradation of furan derivatives.

Troubleshooting Steps:

  • Minimize Residence Time at High Temperatures:

    • Use a short-path distillation apparatus.

    • Ensure efficient and uniform heating with a well-agitated distillation flask.

  • Lower the Distillation Temperature:

    • Employ a higher vacuum to reduce the boiling point of this compound.

  • Neutralize the Crude Product:

    • Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash to neutrality. Dry the organic layer thoroughly before proceeding.

  • Consider Alternative Purification Methods:

    • If thermal degradation is severe, column chromatography on silica gel can be an effective alternative, although it is less scalable.

Issue 3: Low Purity After a Single Purification Step

Question: I have performed a single purification step (e.g., distillation), but the purity of my this compound is still below the desired level (e.g., <98%).

Answer: Achieving high purity often requires a multi-step purification strategy, especially if significant amounts of impurities with similar properties are present.

Experimental Workflow for High-Purity this compound:

A Crude this compound B Aqueous Wash (e.g., NaHCO3, Water) A->B C Drying (e.g., MgSO4, Na2SO4) B->C D Fractional Vacuum Distillation C->D E Purity Analysis (GC, GC-MS) D->E F High-Purity This compound E->F > 98% G < 98% Pure E->G H Column Chromatography G->H If necessary H->E Re-analyze

Caption: A multi-step workflow for achieving high-purity this compound.

Recommended Protocol:

A general protocol for the synthesis and purification of a related compound, Difurfuryl disulfide, involves the oxidation of furfuryl mercaptan followed by distillation.[4] A similar multi-step approach is recommended for this compound.

  • Workup: After synthesis, quench the reaction and perform an aqueous workup to remove water-soluble byproducts and reagents. A wash with a mild base can neutralize acidic catalysts or byproducts.

  • Drying: Thoroughly dry the organic phase over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Fractional Vacuum Distillation: Carefully perform fractional distillation under high vacuum to separate the product from lower and higher boiling impurities.

  • Chromatography (if necessary): For achieving very high purity (>99.5%), column chromatography may be required as a final polishing step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Based on common synthetic routes, the most likely impurities are:

  • Unreacted Starting Materials: Such as furfuryl mercaptan or furfuryl bromide.

  • Difurfuryl disulfide: Formed from the oxidation of furfuryl mercaptan, which can be a starting material or a side-product.[5]

  • Polymeric materials (humins): Resulting from the degradation of the furan rings, especially under acidic conditions or at high temperatures.

Q2: What is a typical protocol for the synthesis of this compound?

A2: A reported method involves refluxing a mixture of 2-furyl-methanethiol in ethanolic potassium hydroxide with furfuryl bromide in ether.[6]

Q3: How can I effectively monitor the purity of this compound during the purification process?

A3:

  • Gas Chromatography (GC): This is the most common and effective method for routine purity checks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to identify unknown impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups and to track the removal of impurities with distinct IR absorptions.

Q4: What are the recommended storage conditions for purified this compound?

A4: To prevent degradation and color formation, store this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is often recommended).

Q5: My purified this compound is a pale yellow liquid, but some suppliers list it as a white to brown solid. Why is there a difference?

A5: this compound has a melting point around 29-34°C.[6] Therefore, at room temperature, it can exist as either a liquid or a solid, depending on the ambient temperature and purity. The color can range from colorless to yellow or brown, which may be indicative of the presence of minor impurities or slight degradation. A pale yellow color is common for the purified product.

References

stability of Difurfuryl sulfide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Difurfuryl sulfide. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues, particularly concerning pH, that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of this compound?

This compound is a sulfur-containing organic compound with applications in the flavor and fragrance industry.[1][2] It is described as stable under recommended storage conditions.[3] However, like many organic sulfides and compounds containing furan rings, its stability can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: How is the stability of this compound expected to be affected by different pH conditions?

  • Acidic Conditions: The furan rings in this compound may be susceptible to acid-catalyzed hydrolysis or polymerization. The ether linkages within the furan rings can be cleaved under strong acidic conditions, leading to ring-opening and subsequent degradation.

  • Alkaline Conditions: Organic sulfides can be susceptible to oxidation, and this can sometimes be promoted under alkaline conditions. While sulfides are generally more stable to hydrolysis than their disulfide counterparts, strong alkaline conditions might facilitate degradation pathways.[4]

Q3: What are the potential degradation products of this compound?

Without specific experimental data, potential degradation products can be hypothesized based on its structure. Under harsh conditions, one might expect to see the formation of furfuryl alcohol, furfural, and various sulfur-containing byproducts. Polymerization of the furan moieties is also a possibility.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

Several analytical techniques can be employed to assess the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying the parent compound and potential volatile degradation products.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of this compound.Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. If new peaks are present in the sample, consider performing peak identification using mass spectrometry (GC-MS or LC-MS).
Loss of compound over time in a buffered solution. pH-mediated degradation.Evaluate the stability of this compound in your specific buffer system at different time points. Consider using a less reactive buffer system or adjusting the pH to be closer to neutral if possible.
Development of color or precipitate in the sample solution. Polymerization or formation of insoluble degradation products.This is a strong indicator of compound instability. The experiment may need to be redesigned to avoid the conditions (e.g., extreme pH, high temperature) causing the change.
Inconsistent analytical results. Adsorption of the compound to container surfaces or instability in the autosampler.Use silanized glassware or polypropylene vials to minimize adsorption. Ensure the temperature of the autosampler is controlled and that the run time is not excessively long, which could allow for degradation in the vial.

Experimental Protocols

Protocol: General Procedure for Assessing the pH Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound in various aqueous buffer solutions.

1. Materials:

  • This compound (high purity)
  • HPLC or GC grade solvents (e.g., acetonitrile, methanol, water)
  • Buffer salts (e.g., phosphate, citrate, borate)
  • Acids and bases for pH adjustment (e.g., HCl, NaOH)
  • Volumetric flasks, pipettes, and autosampler vials

2. Buffer Preparation:

  • Prepare a series of buffers across a range of pH values (e.g., pH 2, 4, 7, 9, 11).
  • Commonly used buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
  • Ensure the buffer concentration is appropriate for the experiment (e.g., 10-50 mM).

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • In separate vials, add a small aliquot of the stock solution to each of the prepared buffer solutions to achieve the desired final concentration (e.g., 10 µg/mL). The amount of organic solvent should be kept low (typically <1-5%) to minimize its effect on the buffer pH and stability.
  • Prepare a control sample in the organic solvent used for the stock solution.

4. Incubation:

  • Incubate the sample vials at a controlled temperature (e.g., 25 °C, 37 °C, or 50 °C).
  • Protect the samples from light if the compound is suspected to be light-sensitive.
  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial for analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC or GC method.
  • The method should be able to separate the parent this compound from any potential degradation products.
  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Plot the concentration or peak area of this compound as a function of time for each pH condition.
  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Buffer Solutions (Varying pH) C Spike Stock into Buffers A->C B Prepare this compound Stock Solution B->C D Incubate Samples at Controlled Temperature C->D E Withdraw Aliquots at Time Points D->E F Analyze via HPLC or GC E->F G Quantify Peak Area F->G H Plot Concentration vs. Time G->H I Calculate Degradation Rate and Half-life H->I

Caption: Experimental workflow for assessing the pH stability of this compound.

References

preventing the oxidation of furanthiols during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of furanthiols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of these highly reactive and unstable compounds during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are furanthiols and why are they analytically challenging?

Furanthiols, such as 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), are potent sulfur-containing volatile compounds that contribute significantly to the aroma of various foods, particularly roasted and meaty flavors.[1][2] Their analytical challenge stems from the high reactivity of their sulfhydryl (-SH) group. This group is readily oxidized, leading to the formation of less aromatic disulfide derivatives, which can result in significant analyte loss and inaccurate quantification.[2][3]

Q2: What are the primary factors that cause furanthiol degradation during analysis?

Several factors can accelerate the degradation of furanthiols:

  • Oxidation: Exposure to oxygen is a primary cause of degradation, leading to the formation of disulfides. This process can be catalyzed by the presence of metal ions.[3][4]

  • Temperature: Elevated temperatures, often encountered during sample preparation or gas chromatography (GC) analysis, significantly increase the rate of degradation.[3][5]

  • pH: Higher pH levels, particularly in the range of 5.0 to 7.0, can substantially reduce the stability and concentration of furanthiols.[3]

  • Sample Matrix: Components within the sample matrix, such as proteins or melanoidins in coffee, can covalently bind to furanthiols, removing them from the analysis.[3]

  • Light: Photo-oxidation can also contribute to the degradation of furanthiols.[3]

Q3: What are the main degradation products of furanthiols?

The most common degradation products resulting from the oxidation of furanthiols are the corresponding disulfides. For example, 2-methyl-3-furanthiol (MFT) can oxidize to form bis(2-methyl-3-furyl) disulfide.[3][6] Mixed disulfides can also be generated.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of furanthiols.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no recovery of furanthiol analytes. Oxidation during sample preparation and storage. • Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent (e.g., 0.1% BHT).[7]• Work under an inert atmosphere (e.g., nitrogen or argon) during all sample handling steps.[7]• Store samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[8]
Thermal degradation during GC analysis. Derivatize the thiol group: Convert the unstable thiol to a more stable thioether or other derivative before injection. Reagents like 4,4′-Dithiodipyridine (DTDP) or Pentafluorobenzyl bromide (PFBBr) are effective.[9][10]• Use a cool-on-column injector: This technique is preferred for thermally labile analytes as it minimizes their time in a hot inlet.[11]• Switch to LC-MS: Liquid chromatography avoids the high temperatures associated with GC analysis.[10]
Binding to components in the sample matrix. Optimize extraction: Use methods like QuEChERS for sample clean-up to remove interfering matrix components.[10]• Use Stable Isotope Dilution Analysis (SIDA): This can help compensate for matrix effects.[9]
Inconsistent and non-reproducible quantitative results. Incomplete or variable derivatization. • Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time, to ensure the reaction goes to completion.• Ensure the derivatizing agent is fresh and has not degraded.[4]
Matrix effects influencing ionization in MS. Use matrix-matched standards: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for signal suppression or enhancement.[12]• Dilute the sample: If the concentration is high enough, diluting the sample can minimize the impact of interfering matrix components.[12]
Instability of analytes in prepared samples/autosampler. • Analyze samples immediately after preparation.• If samples must be stored in an autosampler, ensure it is refrigerated.
Poor chromatographic peak shape (e.g., tailing). Interaction with active metal sites in the LC system. Passivate the LC system: Flush the system with an acidic solution to remove metal ions and create a protective oxide layer on stainless steel surfaces.[4][13]• Use a bio-inert or PEEK-lined LC system and column: These systems minimize contact between the sample and metal surfaces.[13]• Use a mobile phase additive: A metal chelator can be added to the mobile phase to sequester trace metals.[13]

Data Summary

The following tables provide quantitative data on the stability and prevention of degradation of furanthiols.

Table 1: Stability of Sulfur-Containing Flavor Compounds in an Aqueous Solution at 50°C

Compound% Decrease in 24 Hours
2-methyl-3-furanthiol (MFT)59%
2-furfurylthiol (FFT)28%
2-mercapto-3-butanone14%
Data sourced from a study on the flavor stability of a savory model process flavoring.[5]

Table 2: Comparison of Common Derivatization Reagents for Thiol Analysis

Derivatization ReagentAdvantagesCommon Analytical Technique
4,4′-Dithiodipyridine (DTDP) Improves stability and detectability of volatile thiols.[10]Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS).[2][10]
Pentafluorobenzyl bromide (PFBBr) Creates stable derivatives suitable for GC analysis.Gas Chromatography (GC) with various detectors.[9]
p-hydroxymercuribenzoate (pHMB) Forms a conjugate that allows for selective extraction and subsequent release of volatile thiols.[14][15]Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with 4,4′-Dithiodipyridine (DTDP) for UPLC-MS/MS Analysis

This protocol is adapted from methods used for analyzing volatile thiols in complex solid matrices.[10]

  • Sample Extraction (QuEChERS method): a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 5 mL of ultrapure water and place the tube in an ice-water bath for 5 minutes. c. Add 10 mL of a pre-chilled (-20°C) acetonitrile (ACN) solution containing the internal standard. d. Vortex vigorously for 1 minute. e. Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge.

  • Derivatization: a. Take an aliquot of the ACN supernatant from the previous step. b. Add an excess of DTDP solution. The reaction is typically rapid. c. The derivatized thiols are now more stable and ready for analysis.

  • UPLC-MS/MS Analysis: a. Inject the derivatized sample into the UPLC-MS/MS system. b. The use of a liquid chromatography system avoids high-temperature degradation that can occur in GC.[10] c. Detection is typically performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[10]

Protocol 2: General Sample Handling to Minimize Oxidation

These are general best practices that can be applied to most analytical workflows.

  • Use of Antioxidants: a. Prepare extraction solvents containing 0.1% butylated hydroxytoluene (BHT).[7] b. Ensure the antioxidant is soluble and stable in the chosen solvent.

  • Working Under an Inert Atmosphere: a. During any sample transfer, extraction, or concentration step, gently flush the headspace of the vial or container with a stream of nitrogen or argon gas.[7] b. Use sealed vials with PTFE-coated septa to minimize oxygen ingress.

  • Temperature Control: a. Keep samples on ice or in a cooling rack during the entire preparation procedure.[8] b. Use refrigerated autosamplers for storing prepared samples awaiting analysis. c. Store long-term samples at -80°C.

Visual Guides

G cluster_prep Sample Preparation cluster_prevent1 Prevention Steps cluster_analysis Analysis cluster_prevent2 Prevention Steps Sample Sample Collection Homogenize Homogenization (at low temp) Sample->Homogenize Extract Extraction Homogenize->Extract Inert Inert Atmosphere Cleanup Sample Cleanup / Derivatization Extract->Cleanup Antioxidant Add Antioxidant Analysis Instrumental Analysis (LC-MS or Derivatized GC-MS) Cleanup->Analysis Data Data Processing Analysis->Data CoolInject Cool-on-Column (GC) Passivate System Passivation (LC) G Start Problem: Low Furanthiol Recovery CheckGC Using GC analysis? Start->CheckGC Start Here CheckSamplePrep Sample prep conditions? CheckGC->CheckSamplePrep No Derivatize Action: Derivatize thiols before injection CheckGC->Derivatize Yes UseLC Action: Switch to LC-MS analysis CheckGC->UseLC Yes CheckMatrix Complex sample matrix? CheckSamplePrep->CheckMatrix AddAnti Action: Add antioxidant (e.g., BHT) to solvents CheckSamplePrep->AddAnti UseInert Action: Work under inert atmosphere (N2) CheckSamplePrep->UseInert Cleanup Action: Improve sample cleanup (e.g., SPE, QuEChERS) CheckMatrix->Cleanup Yes SIDA Action: Use Stable Isotope Dilution Analysis (SIDA) CheckMatrix->SIDA Yes

References

Technical Support Center: Addressing Matrix Effects in Difurfuryl Sulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of difurfuryl sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of quantification, leading to unreliable results.[3] For a sulfur-containing compound like this compound, which can be analyzed in complex matrices such as coffee or food products, matrix effects are a significant concern.[4][5]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[3][6] Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[6]

  • Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is spiked into a pre-extracted blank matrix.[6] The response is then compared to that of a standard solution of the same concentration prepared in a pure solvent. The percentage of matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values greater than 20% suppression or enhancement typically require corrective action.[2]

Q3: What are the most effective strategies to mitigate matrix effects when quantifying this compound?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Thorough Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[3][7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.

  • Chromatographic Separation Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components.[3]

  • Standard Addition: This method can be effective but is more time-consuming as it requires the analysis of multiple aliquots of each sample.[3][6]

Troubleshooting Guide

Issue 1: Poor reproducibility of this compound quantification in complex samples.

This is a common symptom of variable matrix effects between samples.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent sample cleanupReview and optimize the sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.Improved consistency in the removal of interfering matrix components, leading to more reproducible results.
Co-elution of matrix componentsAdjust the chromatographic gradient, change the column chemistry, or modify the mobile phase to improve the separation of this compound from interfering peaks.[3]Better chromatographic resolution and reduced signal suppression or enhancement.
Fluctuation in instrument responseEmploy a stable isotope-labeled internal standard for this compound. This will compensate for variations in ionization efficiency.[3]The ratio of the analyte to the internal standard will remain consistent, improving the accuracy and precision of the quantification.
Issue 2: Significant ion suppression observed for this compound.

Ion suppression is a frequent challenge in electrospray ionization (ESI) mass spectrometry.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of co-eluting phospholipids from biological matricesImplement a phospholipid removal step in the sample preparation, such as using specialized SPE cartridges or plates.[8]Significant reduction in phospholipid-induced ion suppression and improved signal intensity for this compound.
Overloading of the analytical column with matrix componentsDilute the sample extract before injection. This can be a simple and effective way to reduce the concentration of interfering compounds.[3]Decreased matrix effects, although this may also reduce the signal of this compound, so a balance must be found.
Inefficient ionization in the MS sourceOptimize MS source parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound.Improved signal-to-noise ratio and reduced susceptibility to matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Blank Matrix Extract: Extract a sample known to not contain this compound using your established sample preparation method.

  • Prepare a Spiked Matrix Sample: Add a known concentration of a this compound standard to the blank matrix extract.

  • Prepare a Solvent Standard: Prepare a standard solution of this compound in the final elution solvent at the same concentration as the spiked matrix sample.

  • Analyze Samples: Inject both the spiked matrix sample and the solvent standard into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Effect: Use the formula provided in FAQ 2 .

Protocol 2: Quantification using Stable Isotope Dilution (SID)
  • Synthesize or Procure a Stable Isotope-Labeled Internal Standard (SIL-IS): This should be an analog of this compound labeled with stable isotopes such as ¹³C or ²H.

  • Spike Samples: Add a known amount of the SIL-IS to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Proceed with your validated sample extraction and cleanup protocol.

  • LC-MS/MS Analysis: Develop a multiple reaction monitoring (MRM) method with transitions for both the native this compound and the SIL-IS.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the SIL-IS against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with SIL-IS Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Extract Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification using Stable Isotope Dilution.

matrix_effect_logic Start Matrix Effect Suspected? PostColumn Perform Post-Column Infusion Start->PostColumn Qualitative Check PostExtraction Perform Post-Extraction Spike Start->PostExtraction Quantitative Check PostColumn->PostExtraction QuantifyME Quantify Matrix Effect (%) PostExtraction->QuantifyME OptimizePrep Optimize Sample Prep QuantifyME->OptimizePrep >20% Effect UseSID Use Stable Isotope Dilution QuantifyME->UseSID High Variability MatrixMatch Use Matrix-Matched Calibration QuantifyME->MatrixMatch Consistent Matrix OptimizeChroma Optimize Chromatography QuantifyME->OptimizeChroma Co-elution Validate Validate Method QuantifyME->Validate <20% Effect OptimizePrep->Validate UseSID->Validate MatrixMatch->Validate OptimizeChroma->Validate

Caption: Decision Tree for Addressing Matrix Effects in this compound Analysis.

References

Technical Support Center: Optimizing GC-MS for Sulfur Compound Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sulfur compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why are sulfur compounds notoriously difficult to analyze by GC-MS?

A1: The analysis of sulfur compounds by GC-MS presents several challenges due to their inherent chemical properties:

  • Reactivity and Adsorption: Sulfur compounds, particularly thiols (mercaptans), are highly reactive and prone to adsorption onto active sites within the GC system. This includes the inlet liner, column, and transfer lines, leading to poor peak shape (tailing), reduced response, and even complete loss of the analyte.[1][2][3]

  • Thermal Instability: Some sulfur compounds can degrade at high temperatures used in the GC inlet and oven, leading to inaccurate quantification and the appearance of degradation products.

  • Co-elution: In complex matrices, such as those encountered in drug metabolism studies or petrochemical analysis, sulfur compounds often co-elute with hydrocarbons or other matrix components. This can interfere with detection and quantification.[2]

  • Low Concentrations: In many applications, such as flavor and fragrance analysis or impurity testing in pharmaceuticals, sulfur compounds are present at trace levels, requiring highly sensitive and optimized methods for detection.[4]

Q2: What is the most critical component of the GC system to consider for sulfur analysis?

A2: The entire sample flow path must be as inert as possible to prevent the adsorption of active sulfur compounds.[1][2][3] This includes using deactivated inlet liners, columns specifically designed for sulfur analysis, and deactivated transfer lines. Any active site, often a silanol group on glass surfaces or metal surfaces, can interact with sulfur compounds, compromising the analysis.[1]

Q3: Which type of GC column is best suited for sulfur compound analysis?

A3: The choice of GC column is critical and depends on the specific application. Thick film methyl silicone columns are often used for their ability to resolve volatile sulfur compounds.[2][5] For more complex separations, specialized columns with stationary phases designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD or Rt-XLSulfur columns, can provide better resolution and peak shape.[3][5] Porous polymer columns are another option for separating volatile sulfur compounds.[5]

Q4: Can I use a standard Flame Ionization Detector (FID) for sulfur analysis?

A4: While an FID can detect some sulfur compounds, it is not ideal. The FID is a carbon-counting detector and has poor sensitivity for many sulfur compounds, especially those with low carbon content like hydrogen sulfide (H₂S) and carbonyl sulfide (COS). Moreover, it is not selective for sulfur, leading to interference from co-eluting hydrocarbons. Sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) are highly recommended for accurate and sensitive sulfur analysis.[6]

Q5: How can I confirm the identity of a suspected sulfur-containing peak in my chromatogram?

A5: Mass spectrometry is a powerful tool for identifying sulfur compounds. The presence of a sulfur atom in a molecule can be inferred from the isotopic pattern of the molecular ion peak. Sulfur has a characteristic isotopic distribution with a significant M+2 peak (from the ³⁴S isotope) that is approximately 4.2% of the M+ peak (from the ³²S isotope).[7] Additionally, the fragmentation pattern can provide structural information. For definitive identification, comparing the mass spectrum and retention time to a known standard is the gold standard.

Troubleshooting Guides

Problem 1: Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending to the right. This is a common issue with active compounds like thiols.

Troubleshooting Workflow:

Fragmentation_Pathways M [R-S-R']⁺· Molecular Ion alpha_cleavage α-cleavage M->alpha_cleavage rearrangement Rearrangement M->rearrangement fragment1 [R-S]⁺ + R'· alpha_cleavage->fragment1 fragment2 [R'-S]⁺ + R· alpha_cleavage->fragment2 fragment3 [CₙH₂ₙS]⁺· rearrangement->fragment3

References

troubleshooting poor resolution in the chromatography of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of furan derivatives, addressing challenges related to poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution in the HPLC analysis of furan derivatives?

Poor peak resolution in the HPLC analysis of furan derivatives can stem from several factors, broadly categorized as issues related to the column, mobile phase, or overall system.

  • Column-Related Issues :

    • Column Aging and Degradation : Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and reduced separation capacity.[1]

    • Contamination : Accumulation of strongly retained sample components or particulates on the column can block the inlet frit or create active sites, causing peak broadening and tailing.[1]

    • Inappropriate Column Choice : Using a stationary phase that is not well-suited for the specific furan derivatives being analyzed will result in poor selectivity and co-elution.[1] For instance, for chiral separations of furan derivatives, specialized chiral stationary phases like cyclodextrin-based columns are often necessary.[2][3]

    • Void Formation : A void at the column inlet can disrupt the sample band, leading to distorted peak shapes and poor resolution.[4]

  • Mobile Phase Problems :

    • Incorrect Solvent Composition : An improper ratio of aqueous and organic solvents in the mobile phase can lead to inadequate retention or excessive elution, resulting in poor separation.[1][5]

    • pH Fluctuations : For ionizable furan derivatives, the pH of the mobile phase is critical. An inappropriate or unstable pH can affect the ionization state of the analytes and the stationary phase, leading to peak shape issues and shifts in retention time.[2][6]

    • Poor Solvent Quality : The use of low-quality or degraded solvents can introduce contaminants, causing baseline noise and interfering peaks that reduce resolution.[1]

  • System and Method Parameters :

    • High Flow Rate : While a faster flow rate can reduce analysis time, an excessively high rate may not allow for adequate interaction between the analytes and the stationary phase, leading to decreased resolution.[7]

    • Large Injection Volume : Injecting too much sample can overload the column, resulting in broad, asymmetric peaks.[4][7]

    • Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and loss of resolution.

Q2: My peaks for different furan derivatives are co-eluting. How can I improve their separation?

Improving the separation of co-eluting peaks requires optimizing the selectivity of your chromatographic system. Here are several strategies:

  • Modify the Mobile Phase Composition :

    • Adjust Solvent Strength : Altering the ratio of your organic and aqueous solvents can significantly impact retention times and selectivity.[1] For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention and may improve separation.

    • Change the Organic Solvent : Different organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) offer different selectivities.[8] If you are using acetonitrile, trying methanol, or vice-versa, can alter the elution order and improve resolution.

    • Adjust the pH : For acidic or basic furan derivatives, modifying the mobile phase pH can change their retention behavior and improve separation.[2][5] It is often recommended to work at a pH at least 2 units away from the pKa of the analyte.

  • Change the Stationary Phase :

    • The choice of stationary phase is a powerful tool for altering selectivity. If you are using a standard C18 column, consider trying a C8, Phenyl-Hexyl, or an embedded polar group (PEG) column, which can offer different interactions with furan derivatives.

  • Optimize the Temperature :

    • Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn alter selectivity and resolution.[3]

Q3: I am observing significant peak tailing for my furan aldehyde peaks. What is the cause and how can I fix it?

Peak tailing for polar compounds like furan aldehydes (e.g., 5-hydroxymethylfurfural) is a common issue, often caused by secondary interactions with the stationary phase.[6]

  • Primary Cause: Silanol Interactions : The main reason for tailing is often the interaction between the polar functional groups of the furan derivatives and active, residual silanol groups on the surface of silica-based stationary phases.[6]

  • Troubleshooting Strategies :

    • Use a Lower pH Mobile Phase : Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analytes and improving peak shape.[6][9]

    • Use an End-Capped Column : Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups and are designed to minimize these secondary interactions, leading to more symmetrical peaks.[4]

    • Add a Competing Base : In some cases, adding a small amount of a basic modifier to the mobile phase can help to saturate the active sites on the stationary phase.

    • Check for Column Contamination : Contamination can also create active sites. If the problem persists, flushing the column or replacing it may be necessary.

Q4: How do I choose the right column for analyzing a mixture of furan derivatives?

The selection of the appropriate column depends on the properties of the furan derivatives you are analyzing.

  • For General Reversed-Phase Separations : C18 and C8 columns are the most common starting points for the analysis of moderately polar furan derivatives.[10][11]

  • For Chiral Separations : If you need to separate enantiomers of chiral furan derivatives, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are often effective for this purpose.[2][12]

  • For Highly Polar Furan Derivatives : For very polar furan derivatives, a more polar stationary phase, such as one with an embedded polar group, or employing Hydrophilic Interaction Chromatography (HILIC) might be beneficial.[13]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor resolution in the chromatography of furan derivatives.

G start Poor Resolution Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue Likely (e.g., extra-column volume, leak) check_all_peaks->system_issue Yes specific_peaks Only Furan Derivative Peaks Affected check_all_peaks->specific_peaks No check_peak_shape Assess Peak Shape specific_peaks->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing broadening Symmetric Broadening check_peak_shape->broadening Broad coelution Co-elution check_peak_shape->coelution Overlapping troubleshoot_tailing Troubleshoot Tailing: - Lower mobile phase pH - Use end-capped column - Check for contamination tailing->troubleshoot_tailing troubleshoot_broadening Troubleshoot Broadening: - Reduce injection volume - Optimize flow rate - Check for column void broadening->troubleshoot_broadening end Resolution Improved troubleshoot_tailing->end troubleshoot_broadening->end optimize_selectivity Optimize Selectivity: - Adjust mobile phase strength - Change organic solvent - Modify temperature - Change stationary phase coelution->optimize_selectivity optimize_selectivity->end

Caption: A workflow for troubleshooting poor resolution in furan derivative chromatography.

Quantitative Data Summary

The following tables provide typical starting conditions for the HPLC and GC analysis of furan derivatives. These should be considered as starting points for method development and optimization.

Table 1: Typical HPLC Method Parameters for Furan Derivative Analysis

ParameterTypical Value/RangeNotes
Column C18, C8 (2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size)Choice depends on the polarity of the furan derivatives.[10][11]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientThe gradient program should be optimized for the specific sample.[9]
Modifier 0.1% Formic Acid or Phosphoric AcidHelps to improve peak shape by suppressing silanol interactions.[6][9]
Flow Rate 0.2 - 1.5 mL/minDependent on column dimensions.[12]
Column Temp. 25 - 40 °CTemperature can be optimized to improve selectivity.[12]
Detection UV (typically 220-280 nm)Wavelength should be chosen based on the absorbance maxima of the target analytes.[12]
Injection Vol. 1 - 20 µLShould be minimized to prevent column overload.[12]

Table 2: Typical GC Method Parameters for Volatile Furan Derivative Analysis

ParameterTypical Value/RangeNotes
Column HP-5MS, DB-WAX (30 m length, 0.25 mm ID, 0.25 µm film thickness)The choice of stationary phase depends on the polarity of the analytes.[14][15]
Carrier Gas Helium or HydrogenFlow rate should be optimized for best efficiency.
Inlet Temp. 250 - 280 °CShould be high enough to ensure complete volatilization of the sample.[14]
Oven Program Start at 35-50°C, ramp at 5-20°C/min to 200-250°CThe temperature program is critical for achieving good separation.[14]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides more selective and sensitive detection.[16]
Injection Mode Split/SplitlessSplitless mode is used for trace analysis.

Experimental Protocols

Protocol 1: General HPLC-UV Method for the Analysis of Furan Aldehydes

This protocol provides a general method for the separation of common furan aldehydes like furfural and 5-hydroxymethylfurfural (5-HMF).

  • Preparation of Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation :

    • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 10-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18, 4.6 x 150 mm, 3.5 µm.

    • Gradient :

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Re-equilibrate at 5% B

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 280 nm.

    • Injection Volume : 10 µL.

  • Procedure :

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Integrate the peaks of interest and quantify using a calibration curve prepared from standards.

Protocol 2: Chiral Separation of a Furanone Derivative using HPLC

This protocol outlines a general approach for the enantioselective separation of a chiral 2(5H)-furanone derivative.[12]

  • Materials and Reagents :

    • Racemic 2(5H)-furanone derivative.

    • HPLC-grade n-Hexane and Isopropanol.

    • Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Sample Preparation :

    • Dissolve the racemic furanone derivative in the mobile phase to a concentration of approximately 1 mg/mL.[12]

  • HPLC Conditions :

    • Mobile Phase : n-Hexane / Isopropanol (e.g., 90:10, v/v). The ratio may need to be optimized for the specific compound.[12]

    • Flow Rate : 0.5 - 1.0 mL/min.[12]

    • Column Temperature : 25 °C.[12]

    • Detection : UV at a wavelength appropriate for the analyte (e.g., 220 nm).[12]

    • Injection Volume : 5-10 µL.[12]

  • Procedure :

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is observed.

    • Inject the sample solution.

    • The two enantiomers should elute as separate peaks. The resolution can be optimized by adjusting the mobile phase composition (the percentage of isopropanol).

References

Technical Support Center: Degradation Pathways of Difurfuryl Sulfide in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental investigation of difurfuryl sulfide degradation in food processing. Given the limited direct research on this compound, this guide incorporates data and methodologies from studies on analogous sulfur-containing flavor compounds, particularly thioethers and furfuryl derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its potential degradation products.

Problem Possible Causes Recommended Solutions
Low or No Recovery of this compound High Volatility and Reactivity: this compound, like many volatile sulfur compounds, can be lost during sample preparation and analysis.[1][2] Adsorption onto Surfaces: Active sites in the GC inlet, column, or transfer lines can irreversibly adsorb sulfur compounds.- Minimize sample handling and exposure to air. - Use inert materials (e.g., deactivated glass liners, Silcosteel® tubing) for all sample contact surfaces. - Consider using a gentler extraction technique like Solid Phase Microextraction (SPME) with a suitable fiber (e.g., DVB/CAR/PDMS).[1]
Peak Tailing or Poor Peak Shape Active Sites in the GC System: As mentioned above, active sites can lead to poor chromatography for polar and sulfur-containing analytes. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.- Deactivate the GC inlet liner or use a liner specifically designed for active compounds. - Trim the front end of the analytical column to remove accumulated non-volatile residues. - Optimize the injection volume and sample concentration.
Ghost Peaks or Carryover Contamination of the Syringe or Inlet: Residual sample from previous injections can elute in subsequent runs. Thermal Decomposition of Matrix Components: High temperatures in the GC inlet can cause components of the food matrix to break down and create interfering peaks.- Implement a thorough syringe and inlet cleaning protocol between injections. - Optimize the inlet temperature to minimize thermal degradation of the matrix while ensuring efficient volatilization of this compound. - Perform blank runs to identify the source of contamination.
Irreproducible Results Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. Matrix Effects: The complex food matrix can interfere with the extraction and analysis of the target analyte.- Standardize all steps of the experimental protocol. - Use an internal standard to correct for variations in extraction efficiency and injection volume. - Perform matrix-matched calibrations to account for matrix effects.
Identification of Unknown Peaks Formation of Degradation Products or Artifacts: Thermal processing or the analytical method itself can generate new compounds.[1]- Use a mass spectrometry (MS) detector to obtain mass spectra of the unknown peaks for identification. - Compare the retention times and mass spectra with those of authentic standards of suspected degradation products (e.g., difurfuryl sulfoxide, difurfuryl sulfone). - Be aware of potential artifact formation in the GC inlet by varying the injection temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound during food processing?

A1: While direct studies on this compound are scarce, based on the chemistry of thioethers, the primary degradation pathway during food processing is likely oxidation of the sulfur atom.[3][4][5][6] This can occur via:

  • Thermal Oxidation: At elevated temperatures typical of cooking, baking, and roasting, reactions with oxygen can occur.

  • Reaction with Oxidizing Agents: Food components with oxidizing properties, such as lipid hydroperoxides or certain metal ions, can promote the oxidation of the sulfide.

The expected degradation products would be the corresponding difurfuryl sulfoxide and, with further oxidation, difurfuryl sulfone .

Q2: What are the potential degradation products of this compound I should be looking for?

A2: The primary suspected degradation products are:

  • Difurfuryl Sulfoxide (C₁₀H₁₀O₃S): The initial product of sulfide oxidation.

  • Difurfuryl Sulfone (C₁₀H₁₀O₄S): The product of further oxidation of the sulfoxide.

Additionally, under more severe thermal stress, cleavage of the carbon-sulfur bonds could potentially occur, leading to the formation of furan-based compounds like furfuryl alcohol and furfural, and various sulfur-containing fragments.

Q3: What analytical techniques are best suited for studying this compound degradation?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for analyzing volatile and semi-volatile compounds like this compound and its potential degradation products.[7]

  • Gas Chromatography (GC): Separates the different volatile compounds in a sample.

  • Mass Spectrometry (MS): Provides structural information for the identification of the separated compounds.

For enhanced sensitivity and selectivity for sulfur compounds, a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with MS.[8]

Q4: How can I prepare food samples for the analysis of this compound?

A4: The choice of sample preparation technique depends on the food matrix. Common methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique that is well-suited for volatile and semi-volatile compounds in both liquid and solid matrices.[1]

  • Solvent Extraction: Using a suitable organic solvent to extract the flavor compounds from the food matrix.

  • Simultaneous Distillation-Extraction (SDE): A more rigorous technique for extracting volatile and semi-volatile compounds.

It is crucial to be aware that thermal desorption methods can sometimes lead to the formation of artifacts.[1]

Experimental Protocols

General Protocol for the Analysis of this compound and its Potential Degradation Products by HS-SPME-GC-MS

This protocol provides a general framework. Optimization of parameters for specific food matrices and analytical instrumentation is essential.

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

    • Add a known amount of an appropriate internal standard.

    • If the sample is solid, add a small amount of deionized water to facilitate the release of volatiles.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Parameters:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for a broad range of volatile compounds.

    • Equilibration Temperature and Time: Typically in the range of 40-60 °C for 15-30 minutes. This needs to be optimized to ensure sufficient volatilization without inducing thermal degradation.

    • Extraction Temperature and Time: Similar to the equilibration conditions.

  • GC-MS Parameters:

    • Inlet: Splitless mode is generally preferred for trace analysis. The inlet temperature should be optimized to ensure efficient desorption from the SPME fiber without causing thermal degradation of the analytes (a starting point could be 250 °C).

    • Column: A mid-polar column (e.g., DB-5ms, HP-5ms) is often suitable for the separation of these types of compounds.

    • Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to around 250-280 °C. The ramp rate will influence the separation of the compounds.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification of unknowns and in selected ion monitoring (SIM) mode for quantification of target analytes.

Data Presentation

Due to the lack of specific quantitative data for this compound degradation, the following table presents hypothetical data based on the expected degradation pathway to illustrate how such data could be structured.

Table 1: Hypothetical Degradation of this compound in a Model Food System at 180°C

Heating Time (min)This compound (µg/kg)Difurfuryl Sulfoxide (µg/kg)Difurfuryl Sulfone (µg/kg)
0100.00.00.0
1575.220.11.5
3052.835.75.3
6025.148.912.4

Visualizations

Hypothesized Degradation Pathway of this compound

G DFS This compound DFSO Difurfuryl Sulfoxide DFS->DFSO Oxidation DFSO2 Difurfuryl Sulfone DFSO->DFSO2 Oxidation Heat_Oxidation Heat, Oxygen Heat_Oxidation->DFS Further_Oxidation Further Oxidation Further_Oxidation->DFSO

Caption: Hypothesized oxidative degradation pathway of this compound.

General Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Food Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction HS-SPME Spiking->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound in food.

References

Technical Support Center: Enhancing the Shelf-Life of Flavors Containing Difurfuryl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability and shelf-life of flavors containing Difurfuryl Sulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sulfur-containing organic compound that is a key contributor to the characteristic aroma of roasted coffee.[1] It is widely used as a flavoring agent in the food industry to impart coffee, cocoa, and roasted notes.[1][2] Its stability is a major concern because, like many volatile sulfur compounds, it is prone to degradation through oxidation and other chemical reactions, leading to a rapid loss of the desired aroma and the potential development of off-flavors.[3][4][5]

Q2: What are the primary factors that cause the degradation of this compound?

The degradation of this compound and similar flavor compounds is primarily influenced by environmental factors:

  • Oxygen: Exposure to air is a critical factor. Sulfur compounds are easily oxidized, which alters their chemical structure and diminishes their characteristic aroma.[3][4] Oxidative reactions, such as those modeled by Fenton-type systems, can rapidly degrade related precursor compounds.[6]

  • Heat: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation and loss of volatile aromas.[5]

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate degradative chemical reactions.

  • Moisture: The presence of water can facilitate certain chemical reactions and can also impact the physical structure of the food matrix, potentially increasing the mobility of reactants.[5]

Q3: What are the most effective strategies to improve the shelf-life of this compound?

The most effective strategies focus on creating a protective barrier around the flavor compound to shield it from adverse environmental factors.

  • Microencapsulation: This is a leading technique where the flavor compound is entrapped within a protective wall material.[7] Spray drying is a common and cost-effective method for encapsulation in the food industry.[7][8] Materials like maltodextrin, cyclodextrins, and yeast cells have proven effective for encapsulating coffee's bioactive and aromatic compounds.[7][8][9]

  • Modified Atmosphere Packaging (MAP): This involves packaging the product in an atmosphere with reduced oxygen content, replaced by inert gases like nitrogen, to minimize oxidative degradation.[10]

  • Use of Antioxidants: Incorporating antioxidants into the formulation can scavenge free radicals and inhibit oxidative reactions that degrade the flavor.[11][12]

Q4: Can antioxidants be used to stabilize this compound?

Yes. Sulfur compounds themselves can act as effective antioxidants.[3][13] Additionally, the inclusion of other antioxidants can provide enhanced protection. Plant-derived polyphenols, such as those found in green tea or grape pomace, have demonstrated potent antioxidant properties that can help preserve volatile aroma compounds in food systems.[11][14] These compounds work by neutralizing reactive oxygen species that would otherwise react with and degrade the flavor molecules.[11]

Q5: How does packaging influence the stability of this flavor compound?

Packaging plays a critical role in preserving aroma. High-quality packaging with low oxygen and moisture permeability is essential.[4] For products like roasted coffee, packaging should be well-sealed and may include a one-way degassing valve to allow CO2 from freshly roasted beans to escape without letting oxygen in.[4] The goal of the packaging is to create a barrier against oxygen, light, and moisture.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the development and storage of products containing this compound.

  • Problem: Rapid loss of characteristic coffee/roasted aroma in my product.

    • Possible Cause: Oxygen exposure is the most likely culprit.[4] The product may be inadequately protected from air, or the packaging may have a high oxygen transmission rate.

    • Solution:

      • Implement Modified Atmosphere Packaging (MAP) to replace oxygen with an inert gas like nitrogen.[10]

      • Utilize microencapsulation to create a physical barrier around the flavor compound.[8]

      • Incorporate a suitable antioxidant into the formulation.[11]

  • Problem: Inconsistent stability results between different product batches.

    • Possible Cause: Variability in processing or storage conditions. This could include differences in heating times, exposure to air during manufacturing, or inconsistent raw material quality.

    • Solution:

      • Standardize all processing parameters, including temperature, mixing times, and exposure to the environment.

      • Implement strict quality control for incoming raw materials.

      • Ensure storage conditions (temperature, humidity, light exposure) are consistent for all batches.[5]

  • Problem: Development of off-flavors or undesirable aromas during storage.

    • Possible Cause: Degradation of the flavor compound into other, less desirable molecules. The precursor to this compound, furfuryl mercaptan, is known to form dimers like difurfuryl disulfide and other non-volatile compounds during degradation.[6]

    • Solution:

      • Identify the specific off-notes using analytical techniques like GC-MS to understand the degradation pathway.[15]

      • Enhance the antioxidant system in your product to prevent the initial oxidative reactions.

      • Re-evaluate the microencapsulation strategy to ensure the wall material provides sufficient protection.

Troubleshooting_Flowchart start Aroma Loss or Off-Flavor Detected? check_o2 Is the product exposed to oxygen? (e.g., permeable packaging, headspace air) start->check_o2 check_heat_light Are storage conditions optimized? (Away from heat and light) check_o2->check_heat_light No solution_map Solution: 1. Implement Modified Atmosphere Packaging (MAP). 2. Use high-barrier packaging materials. check_o2->solution_map Yes check_antioxidant Is an antioxidant present in the formulation? check_heat_light->check_antioxidant Yes solution_storage Solution: 1. Store in a cool, dark place. 2. Validate storage stability under controlled conditions. check_heat_light->solution_storage No check_encap Is the flavor encapsulated? check_antioxidant->check_encap Yes solution_antioxidant Solution: 1. Add a suitable antioxidant (e.g., polyphenols). 2. Optimize antioxidant concentration. check_antioxidant->solution_antioxidant No solution_encap Solution: 1. Encapsulate the flavor using spray drying. 2. Optimize wall material (e.g., maltodextrin). check_encap->solution_encap No

Figure 1: Troubleshooting decision tree for flavor stability issues.

Quantitative Data on Stabilization Strategies

The effectiveness of various strategies can be quantified. The table below summarizes key data points from relevant studies.

ParameterConditionResultReference
Degradation Rate Precursor (Furfuryl Mercaptan) in Fenton-type reaction system, 37°CUp to 90% degradation within 1 hour[6]
Aroma Loss Unprotected coffee beansCan lose 50% of aromas within 2 days[5]
Encapsulation Efficiency Green Coffee Extract with Maltodextrin (1:1) via spray drying86% ± 3% efficiency[8]
Encapsulation Efficiency Green Coffee Extract with Skim Milk via spray drying73% ± 1.5% efficiency[8]
Antioxidant Activity Dihydromyricetin (200 mg/L) in wine18.84% - 23.28% increase in antioxidant assays[11]

Key Experimental Protocols

Protocol 1: Workflow for Shelf-Life Stability Testing

This protocol outlines a typical workflow for assessing the stability of this compound in a product. The primary analytical method cited is Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD), which is highly selective for sulfur compounds.[16]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage & Sampling cluster_analysis Phase 3: Analysis arrow arrow prep 1. Sample Preparation (Incorporate this compound into product matrix) stabilize 2. Apply Stabilization Strategy (e.g., Encapsulation, Add Antioxidant) prep->stabilize package 3. Package Samples (e.g., Standard vs. MAP) stabilize->package storage 4. Store Under Controlled Conditions (e.g., 37°C, ambient light) package->storage sampling 5. Periodic Sampling (Time points: 0, 1, 2, 4, 8 weeks) storage->sampling extraction 6. Headspace or Solvent Extraction of Volatiles sampling->extraction analysis 7. Analytical Measurement (GC-SCD / GC-MS) extraction->analysis data 8. Data Analysis (Quantify peak area vs. Time 0) analysis->data

Figure 2: Experimental workflow for a shelf-life stability study.

Methodology:

  • Sample Preparation: Prepare several identical batches of the product containing this compound at a known concentration. Create a control group with no stabilization strategy and test groups for each strategy (e.g., microencapsulated flavor, added antioxidant).

  • Storage: Place all samples in a stability chamber under controlled conditions that may accelerate degradation (e.g., elevated temperature, light exposure).

  • Sampling: At predetermined time intervals (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove a sample from each group for analysis.

  • Extraction: Extract the volatile compounds from the sample. Solid Phase Microextraction (SPME) is a common technique for headspace analysis.

  • GC-SCD/MS Analysis: Inject the extracted volatiles into a Gas Chromatograph.

    • GC Column: Use a column suitable for separating volatile flavor compounds.

    • Detector: A Sulfur Chemiluminescence Detector (SCD) provides high selectivity for sulfur compounds like this compound.[16] A Mass Spectrometer (MS) can be used for identification of degradation products.[15]

  • Data Analysis: Integrate the peak corresponding to this compound. Compare the peak area at each time point to the initial (Day 0) peak area to calculate the percentage of flavor remaining. Plot the concentration over time to determine the degradation rate.

Protocol 2: Microencapsulation of Flavor Compounds via Spray Drying

This protocol is a modified example based on methods for encapsulating coffee extracts.[9]

  • Carrier Solution Preparation: Prepare a solution of the wall material. For example, create a 20% (w/v) solution of maltodextrin in deionized water.

  • Emulsion Formation: Disperse the this compound flavor (the 'core' material) into the carrier solution. A typical core-to-wall material ratio might be 1:4. Homogenize the mixture using a high-shear mixer to create a stable oil-in-water emulsion.

  • Spray Drying:

    • Inlet Temperature: Set the spray dryer's inlet temperature (e.g., 160-180°C). This will depend on the wall material's properties.

    • Outlet Temperature: The outlet temperature (e.g., 80-100°C) is a result of the inlet temperature, feed rate, and other factors. It must be high enough to ensure powder dryness but low enough to minimize flavor degradation.

    • Feed Rate: Pump the emulsion into the spray dryer's atomizer at a constant rate.

  • Powder Collection: The dried microcapsules are collected from the cyclone separator.

  • Efficiency Analysis: To determine the encapsulation efficiency, analyze the amount of surface oil (unencapsulated flavor) and the total oil (total flavor in the capsules). Efficiency is calculated as: ((Total Oil - Surface Oil) / Total Oil) * 100.

Visualizing Degradation Pathways

The stability of this compound is challenged by several environmental factors that initiate degradation reactions, leading to a loss of the desired sensory profile.

Degradation_Pathway cluster_factors Initiating Factors DFS This compound (Desirable Roasted Aroma) Degradation Chemical Degradation Reactions DFS->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Heat Heat (Accelerated Reactions) Heat->Degradation Light Light (Photodegradation) Light->Degradation Products Degradation Products (e.g., Disulfides, Non-volatiles) Degradation->Products AromaLoss Loss of Aroma & Development of Off-Flavors Degradation->AromaLoss

Figure 3: Simplified pathway of this compound degradation.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Difurfuryl Sulfide in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile sulfur compounds (VSCs) in beverages is paramount for quality control, flavor profiling, and safety assessment. Difurfuryl sulfide, a key aroma compound found in beverages like coffee, presents analytical challenges due to its volatility and presence at trace levels. This guide provides an objective comparison of validated analytical methods for the determination of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The primary analytical approach for the determination of this compound and other VSCs in beverages is Gas Chromatography (GC) coupled with a selective detector. The choice of sample preparation technique and detector significantly impacts the method's performance. The two most prominent sample preparation techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Purge-and-Trap (P&T), while common detectors include Mass Spectrometry (MS) and Flame Photometric Detectors (FPD).

While specific validation data for this compound is not always reported individually, the performance of these methods for similar VSCs provides a strong indication of their suitability. The following table summarizes key validation parameters for relevant analytical methods.

Analytical MethodAnalyte(s)Beverage MatrixLinearity (R²)LODLOQRecoveryPrecision (RSD)Citation(s)
HS-SPME-GC-MS FuranApple Juice, Milk> 0.9900.01-0.02 ng/g0.04-0.06 ng/g77.81-111.47%-[1]
P&T-GC-FPD Dimethyl Disulfide (DMDS), Dimethyl Trisulfide (DMTS)Water0.9990-0.99993 ng/L10 ng/L81.2-120% (DMDS), 73.6-118% (DMTS)0.90-7.3% (DMDS), 1.1-7.6% (DMTS)[2]
HS-SPME-GC-PFPD Various VSCsBeer-0.004-0.050 mg/L (for H2S and DMS)---[3]
GC-MS/MS 2-FuranmethanethiolWine-Below odor thresholds-79-113%2.8-8.4%[4]

Note: Data for furan, DMDS, and DMTS are included as representative examples of the performance of these methods for volatile and semi-volatile compounds in beverage matrices, in the absence of complete validation data specifically for this compound in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are outlines of the key experimental protocols for the determination of this compound in beverages.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction of volatile and semi-volatile compounds from liquid and solid samples.[5]

  • Sample Preparation: A beverage sample (e.g., 5-10 mL) is placed in a headspace vial. To enhance the release of volatile compounds, a salt (e.g., NaCl) is often added to the matrix. An internal standard, such as a deuterated analog of the analyte, should be added for accurate quantification.

  • Extraction: The vial is sealed and equilibrated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation.[6] An SPME fiber (e.g., Carboxen/PDMS) is then exposed to the headspace above the sample for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer. The MS can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Purge-and-Trap Gas Chromatography-Flame Photometric Detector (P&T-GC-FPD)

This technique is highly effective for the analysis of very volatile sulfur compounds at trace levels.

  • Sample Preparation: A precise volume of the beverage sample is placed in a purging vessel. An internal standard is added.

  • Purging and Trapping: An inert gas (e.g., helium or nitrogen) is bubbled through the sample for a specific time. The volatile compounds are stripped from the sample and carried to a sorbent trap, which is typically cooled to cryogenically focus the analytes.

  • Desorption and GC-FPD Analysis: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column for separation. The Flame Photometric Detector (FPD) is a sulfur-specific detector that provides high sensitivity for sulfur-containing compounds.[2][3]

Workflow and Logical Relationships

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in beverages.

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Application & Monitoring define_scope Define Scope & Purpose select_method Select Method (e.g., HS-SPME-GC-MS) define_scope->select_method method_optimization Optimize Parameters select_method->method_optimization specificity Specificity method_optimization->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

Caption: Workflow for Analytical Method Validation.

References

A Tale of Two Thiols: Unpacking the Savory Nuances of Difurfuryl Sulfide and 2-Methyl-3-furanthiol

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of savory flavors, the sulfur-containing compounds difurfuryl sulfide and 2-methyl-3-furanthiol stand out for their potent and complex aroma profiles. While both contribute to the desirable roasted and meaty notes in a variety of food products, they possess distinct characteristics that make them suitable for different applications. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their formulation and development endeavors.

At a Glance: Key Differences

FeatureThis compound2-Methyl-3-furanthiol (MFT)
Aroma Profile Roasted coffee, sulfurous, earthy, mushroom-like with meaty undertones.[1]Intense roasted meat, umami, savory, with subtle fishy and metallic notes.[2]
Primary Applications Coffee, cocoa, sesame, and meat flavors.[3]A wide range of meat flavors (beef, chicken, pork), seafood, and other savory applications.
Odor Threshold Taste at 2.5 ppm in water (odor threshold not specified).[3]As low as 0.0057 µg/L in an ethanol/water solution.

Deep Dive into Performance: A Quantitative Comparison

A direct quantitative comparison of the odor potency of these two compounds is challenging due to the lack of a specified odor threshold for this compound in water. However, the available data for 2-methyl-3-furanthiol highlights its exceptionally low odor threshold, indicating its high impact at very low concentrations.

Table 1: Physicochemical and Organoleptic Properties

PropertyThis compound2-Methyl-3-furanthiol (MFT)
CAS Number 13678-67-628588-74-1
Molecular Formula C₁₀H₁₀O₂SC₅H₆OS
Molecular Weight 194.25 g/mol 114.17 g/mol
Appearance Colorless to pale yellow liquid/solidPale pink to pale orange liquid
Odor Description Roasted coffee, earthy, mushroom, meaty, sulfurous.[1]Meaty, fishy, metallic, sulfurous.[2]
Taste Description Earthy, mushroom, metallic, with bloody savory notes (at 0.10 - 0.30 ppm).Sulfurous, fishy, meaty, salmon and tuna-like with a roasted nuance (at 15 ppm).[4]
Solubility Insoluble in water, soluble in alcohol and organic solvents.[1]Insoluble in water, soluble in organic solvents and oils.[5]

The Science Behind the Savor: Formation Pathways

Both this compound and 2-methyl-3-furanthiol are key products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[6][7][8] This reaction is fundamental to the development of color, aroma, and flavor in a wide variety of cooked foods.

The formation of these sulfur-containing flavor compounds typically involves the interaction of sulfur-containing amino acids, such as cysteine, with furan derivatives that are also generated during the Maillard reaction.

Maillard_Reaction reducing_sugar Reducing Sugar (e.g., Ribose, Glucose) schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid (e.g., Cysteine) amino_acid->schiff_base amadori Amadori/Heyns Rearrangement Products schiff_base->amadori strecker Strecker Degradation amadori->strecker degradation_products Sugar Degradation Products (e.g., Furans) amadori->degradation_products melanoidins Melanoidins (Brown Pigments) amadori->melanoidins strecker_aldehydes Strecker Aldehydes & H₂S strecker->strecker_aldehydes strecker->melanoidins flavor_compounds Flavor Compounds degradation_products->flavor_compounds strecker_aldehydes->flavor_compounds dfs This compound flavor_compounds->dfs mft 2-Methyl-3-furanthiol flavor_compounds->mft

Maillard Reaction Pathway

Experimental Corner: Protocols for Analysis

Synthesis of Key Flavor Compounds

Synthesis of this compound: A common method involves the reaction of 2-furyl-methanethiol with furfuryl bromide in the presence of a base.

  • Procedure: A mixture of 2-furyl-methanethiol in ethanolic potassium hydroxide (KOH) is refluxed with furfuryl bromide in ether to yield this compound.[3]

Synthesis of 2-Methyl-3-furanthiol: This compound can be synthesized from 2-methylfuran through a multi-step process.

  • Procedure: The synthesis involves the chlorination of 2-methylfuran, followed by hydrolysis and subsequent reaction with a sulfur source.[8]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a robust method for characterizing and quantifying the sensory attributes of food ingredients.

QDA_Workflow panel_selection Panelist Selection & Screening training Panelist Training (Attribute generation, definition, and scaling) panel_selection->training sample_prep Sample Preparation (Solutions of DFS and MFT in a neutral base) training->sample_prep evaluation Individual Booth Evaluation (Randomized, blind samples) sample_prep->evaluation data_collection Data Collection (Intensity ratings on line scales) evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis results Results Interpretation (Spider web plots) analysis->results

QDA Experimental Workflow
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

GCO_Workflow sample_prep Sample Preparation (e.g., Headspace SPME of a food matrix containing the compounds) gc_injection GC Injection & Separation (Volatile compounds separated based on boiling point and polarity) sample_prep->gc_injection effluent_split Effluent Splitting gc_injection->effluent_split ms_detector Mass Spectrometer (MS) (Compound Identification) effluent_split->ms_detector olfactometry_port Olfactometry Port (Human Assessor) effluent_split->olfactometry_port data_integration Data Integration (Correlating odor events with chromatographic peaks) ms_detector->data_integration olfactometry_port->data_integration aroma_profile Aroma Profile Generation data_integration->aroma_profile

GC-O Experimental Workflow

Conclusion

Both this compound and 2-methyl-3-furanthiol are indispensable tools in the flavorist's palette for creating authentic and impactful savory flavors. This compound offers a broader roasted profile with coffee and earthy notes, making it well-suited for specific applications in coffee, cocoa, and some meat products. In contrast, 2-methyl-3-furanthiol provides a more direct and potent roasted meat and umami character, lending itself to a wider array of savory and meat-centric flavor systems. The choice between these two compounds will ultimately depend on the desired final flavor profile and the specific food matrix. Further quantitative sensory and instrumental analyses are warranted to provide a more direct comparison of their odor potencies and to fully elucidate their synergistic and individual contributions to complex savory flavors.

References

comparative analysis of furan derivatives in roasted products

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the prevalence and analysis of furan derivatives in common roasted food products. This report provides a comparative analysis of furan and its methyl derivatives in coffee, nuts, and bread, supported by quantitative data and detailed experimental protocols.

Furan and its derivatives are volatile organic compounds that form naturally during the thermal processing of food through the Maillard reaction and degradation of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[1][2] Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), furan has been shown to be hepatotoxic and carcinogenic in animal studies.[2][3] This has raised health concerns, particularly regarding foods that are roasted at high temperatures, such as coffee, nuts, and baked goods.[4] This guide provides a comparative overview of the levels of furan and its derivatives in these products, details the analytical methodologies for their quantification, and illustrates the key metabolic pathway associated with their toxicity.

Quantitative Comparison of Furan Derivatives

The concentration of furan and its derivatives can vary significantly depending on the food matrix, roasting conditions, and preparation methods. The following table summarizes the reported concentrations of furan, 2-methylfuran, and 3-methylfuran in roasted coffee, nuts, and bread.

Food ProductFuran (ng/g)2-Methylfuran (ng/g)3-Methylfuran (ng/g)Reference(s)
Roasted Coffee (Ground)
- Regular22009470447[5]
- Decaffeinated245010400463[5]
- Cartridge Type236010700508[5]
- C. arabica (Dark Roast)5852--[6]
- C. canephora (Dark Roast)911 - 4851--[6]
Brewed Coffee
- Regular38.71726.4[5]
- Decaffeinated53.11846.7[5]
- Espresso15758319[5]
Roasted Nuts
- Almonds2.76 - 224--[7]
- Peanuts0.71 - 69.0--[7]
- Cashew Nuts1.46 - 348--[7]
- Hazelnuts2.68 - 87.0--[7]
Baked Bread & Crackers
- Wheat Biscuit2115-[8]
- Multigrain Hoops35175[8]
- Crackers5 - 1586 - 116Present in some samples[8]
- Rye Bread1565[8]

Note: Concentrations can vary widely based on specific product and processing conditions. The data presented represents a range of reported values.

Experimental Protocols

The standard method for the analysis of furan and its volatile derivatives in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Detailed Methodology for Furan Analysis using HS-SPME-GC-MS

1. Sample Preparation:

  • Solid Samples (e.g., ground coffee, crushed nuts, bread crumbs): Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[10]

  • Liquid Samples (e.g., brewed coffee): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[10]

  • Add a saturated NaCl solution (typically 5 mL) to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.[11]

  • Fortify the sample with a known concentration of an internal standard, typically deuterated furan (d4-furan), for accurate quantification.[11]

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for volatile compounds like furan.[12]

  • Equilibration: Place the vial in a temperature-controlled autosampler (e.g., at 50°C) and allow the sample to equilibrate for a set time (e.g., 15-20 minutes) with agitation to facilitate the partitioning of analytes into the headspace.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-20 minutes) to adsorb the volatile furan derivatives.[3]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Transfer the SPME fiber to the heated GC injector port (e.g., at 250-260°C) for thermal desorption of the analytes onto the analytical column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-624 or equivalent) to separate the furan derivatives. A typical temperature program starts at a low temperature (e.g., 35-50°C), ramps up to a higher temperature (e.g., 225-250°C) to elute all compounds.[11]

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor the characteristic ions for furan (m/z 68 and 39) and its derivatives, as well as the internal standard (d4-furan, m/z 72).[11]

4. Quantification:

  • Quantify the concentration of each furan derivative by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the target compounds.

Signaling Pathway of Furan Toxicity

The toxicity of furan is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1.[13][14] This bioactivation leads to the formation of a highly reactive and cytotoxic metabolite, cis-2-butene-1,4-dial (BDA).[15] BDA can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, oxidative stress, and cell death.[13][16] This sustained cytotoxicity and subsequent regenerative cell proliferation are thought to be key mechanisms in furan-induced carcinogenicity.[15]

Furan_Toxicity_Pathway Furan Furan CYP2E1 Cytochrome P450 2E1 (Oxidation) Furan->CYP2E1 Metabolic Activation BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) CYP2E1->BDA Protein Cellular Proteins BDA->Protein Covalent Binding DNA DNA BDA->DNA Covalent Binding Protein_Adducts Protein Adducts Protein->Protein_Adducts DNA_Adducts DNA Adducts DNA->DNA_Adducts Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Caption: Metabolic activation of furan leading to cellular toxicity.

References

Validating the Nose: A Comparative Guide to Sensory Panel and Instrumental Analysis of Coffee Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in flavor chemistry and product development, objectively quantifying the complex aroma of coffee is a critical challenge. The human sensory panel remains the gold standard for describing perceived aroma, but its validity hinges on rigorous training and statistical validation. Instrumental methods, such as Gas Chromatography-Olfactometry, offer a powerful alternative for identifying specific chemical compounds responsible for those aromas. This guide provides a detailed comparison of these methodologies, complete with experimental protocols and quantitative data to aid in the selection of appropriate techniques for coffee aroma analysis.

Sensory Panel Validation: The Human Instrument

Sensory panels provide indispensable data on how a product's aroma is perceived.[1] The most robust method for this is Quantitative Descriptive Analysis (QDA), which uses trained panelists to identify and quantify specific sensory attributes.[2] The validity of a QDA panel is paramount and is established through a multi-stage process of selection, training, and performance monitoring.[3]

Performance Metrics for Sensory Panels

A trained sensory panel is considered a scientific instrument, and its performance must be statistically validated.[3] Key indicators of a panel's effectiveness are its ability to discriminate between products, the agreement among panelists, and the repeatability of their assessments over time.[3][4] These metrics are typically evaluated using an Analysis of Variance (ANOVA).[5]

Table 1: Performance Metrics for a Trained Coffee Aroma Sensory Panel (Illustrative Data based on ANOVA)

Source of VariationF-valuep-valueInterpretation of a Significant Result (p < 0.05)
Product 15.7< 0.001High Discrimination: The panel can consistently and significantly differentiate the aroma profiles of different coffee samples. This is a primary indicator of a valid panel.[5]
Panelist 2.10.045Panelist Effect: There are significant differences in how individual panelists score, suggesting they may be using the scale differently. This requires further training and calibration.[5]
Product x Panelist 1.20.250No Interaction: Panelists are scoring the products relative to each other in a consistent manner (i.e., they agree on which coffee has a stronger "roasted" aroma). A non-significant result is desirable.[5]
Replicate 0.80.480High Repeatability: The panel provides consistent scores for the same product across multiple sessions, indicating good memory and consistent application of the agreed-upon lexicon.[3][4]
Experimental Protocol: Quantitative Descriptive Analysis (QDA)

The QDA method provides a comprehensive, quantitative description of a product's sensory attributes.[2]

1. Panelist Selection & Screening:

  • Recruitment: Recruit 20-30 candidates who are regular coffee consumers.[6] Initial screening is conducted via questionnaires to assess their health, availability, and interest.[7]

  • Basic Sensory Tests: Screen candidates for their ability to identify basic tastes (sweet, sour, bitter, salty) and their sensitivity to different aroma intensities using threshold tests.[6]

  • Discrimination Tests: Use triangle tests (identifying the odd sample out of three) to assess a candidate's ability to detect subtle differences between coffee samples.[7][8]

  • Final Selection: Select the top 10-12 candidates who demonstrate high sensory acuity, motivation, and articulateness.[2][9]

2. Panel Training & Lexicon Development:

  • Orientation: Familiarize the selected panelists with a wide range of coffee samples, covering different origins, roast levels, and processing methods.[10][11]

  • Term Generation (FGD): In Focus Group Discussions led by a panel leader, panelists verbalize the aroma attributes they perceive.[2] They group similar terms and eliminate redundant ones.

  • Reference Standardization: For each agreed-upon attribute (e.g., "roasted," "fruity," "chocolate"), the panel develops or is given a physical reference standard to ensure all panelists have the same internal definition for that term. The World Coffee Research Sensory Lexicon can be used as a guide.[12]

  • Scoring Practice: Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 10-point line scale) using the reference standards.[2][9] This phase continues until the panel demonstrates consistency and repeatability.[6]

3. Product Evaluation:

  • Sample Preparation: Prepare all coffee samples under identical conditions (e.g., grind size, water temperature, brew ratio) to minimize preparation bias.[8] Samples are served at a consistent temperature in coded, identical cups.[9]

  • Evaluation: Panelists evaluate the samples in individual, environmentally controlled booths. They rate the intensity of each aroma attribute from the developed lexicon. A neutralizer like water is provided between samples.[9]

  • Data Collection: Data is typically collected using specialized sensory software. Evaluations are replicated over multiple sessions to assess panel repeatability.[3]

G cluster_0 Phase 1: Panelist Selection cluster_1 Phase 2: Training & Lexicon Development cluster_2 Phase 3: Validation & Evaluation Recruitment Recruit & Screen Candidates (n=20-30) BasicTests Basic Taste & Aroma Sensitivity Tests Recruitment->BasicTests Discrimination Triangle Tests for Coffee Discrimination BasicTests->Discrimination Selection Select Top Candidates (n=10-12) Discrimination->Selection Orientation Familiarization with Diverse Coffee Samples Selection->Orientation TermGen Generate Aroma Descriptors (Focus Group Discussion) Orientation->TermGen Reference Develop Physical Reference Standards TermGen->Reference Practice Practice Intensity Scoring Against References Reference->Practice Evaluation Formal Product Evaluation (Coded Samples, Replicates) Practice->Evaluation ANOVA Statistical Analysis (ANOVA) - Discrimination - Repeatability - Agreement Evaluation->ANOVA ANOVA->Practice Re-training if needed ValidatedPanel Validated Sensory Panel ANOVA->ValidatedPanel

Figure 1. Quantitative Descriptive Analysis (QDA) Workflow for Sensory Panel Validation.

Instrumental Analysis: Deconstructing Aroma

Instrumental techniques provide objective, quantifiable data on the chemical composition of an aroma. Gas Chromatography-Olfactometry (GC-O) is a particularly powerful tool as it combines chemical separation with human sensory perception, bridging the gap between analytical data and perceived aroma.[13][14]

Key Instrumental Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies the volatile compounds in a sample. While it provides chemical identities, it does not indicate which compounds are responsible for the aroma.[13]

  • Gas Chromatography-Olfactometry (GC-O): A human assessor sniffs the effluent from the GC column and records the odor description and intensity at specific retention times. This directly links specific volatile compounds to their perceived aroma.[14][15]

  • Aroma Extract Dilution Analysis (AEDA): A method used with GC-O to determine the potency of aroma-active compounds. An aroma extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor, indicating its importance to the overall aroma.[13][16][17]

Experimental Protocol: GC-O with Aroma Extract Dilution Analysis (AEDA)

1. Volatile Compound Extraction:

  • Method: Use a method like Solvent-Assisted Flavour Evaporation (SAFE) to gently extract volatile compounds from the coffee sample without creating artifacts.[13] This is often preferred over headspace techniques for a more comprehensive compound profile.[13]

  • Sample: Start with a precisely weighed amount of roasted and ground coffee.

2. Aroma Extract Dilution:

  • The resulting aroma extract is serially diluted with a solvent (e.g., dichloromethane). A common dilution factor is 1:3 at each step (1:3, 1:9, 1:27, etc.).[13][16]

3. GC-O Analysis:

  • Injection: Each dilution is injected into the GC-O system.

  • Olfactometry: The effluent from the GC column is split, with one part going to a chemical detector (like MS) and the other to a sniffing port.[14]

  • Assessment: A trained assessor sniffs the port, recording the retention time and describing the aroma of each detected compound.

  • FD Factor Determination: This process is repeated for each dilution. The Flavor Dilution (FD) factor for a specific compound is the highest dilution factor at which it was still perceivable by the assessor.[13]

4. Compound Identification:

  • Simultaneously, the Mass Spectrometry (MS) detector provides data to identify the chemical structure of the compounds eluting at the times the odors were detected.

Table 2: Comparison of Key Coffee Aroma Compounds by Sensory and Instrumental Analysis

Aroma CompoundCommon Sensory Descriptor(s)Method of IdentificationFlavor Dilution (FD) Factor
Pyrazines
2-Ethyl-3,5-dimethylpyrazineRoasted, nutty, earthy[18]GC-O/AEDA1024
2,3-Diethyl-5-methylpyrazineEarthy, potato-like[18]GC-O/AEDA2048
Furans
FuraneolCaramel, sweet, cotton candy[5][13]GC-O/AEDA2187
2-FurfurylthiolRoasted coffee, smoky[17][19]GC-O/AEDA1024
Phenols
GuaiacolSmoky, phenolic, spicy[13]GC-O/AEDA2187
4-Vinyl-2-methoxyphenolClove-like, spicy[13][17]GC-O/AEDA729
Sulfur Compounds
3-Mercapto-3-methylbutyl formateCatty, blackcurrant[17][18]GC-O/AEDA2048
MethionalBoiled potato, savory[17]GC-O/AEDA4096
Ketones
(E)-β-DamascenoneCooked apple, honey, fruity[17]GC-O/AEDA4096
Note: FD Factors are representative values from literature and can vary significantly based on coffee variety, roast, and analytical conditions.[13][17][18]

Comparison and Correlation of Methods

Neither sensory panels nor instrumental analysis alone can fully characterize coffee aroma. The most powerful approach involves correlating the data from both. For example, the intensity ratings for a "caramel" note from a QDA panel can be statistically correlated with the concentration or FD factor of compounds like furaneol identified through GC-O. This synergy validates the sensory lexicon and provides a chemical basis for perceived aroma profiles, enabling targeted product development and quality control.

G cluster_0 Instrumental Analysis cluster_1 Sensory Analysis cluster_2 Data Output & Correlation Sample Coffee Sample Extraction Volatile Extraction (SAFE) Sample->Extraction Panel Validated QDA Panel Dilution Aroma Extract Serial Dilution Extraction->Dilution GCO GC-Olfactometry Analysis Dilution->GCO GCData Instrumental Data - Compound ID - FD Factor / OAV GCO->GCData Evaluation Sensory Evaluation of Coffee Sample Panel->Evaluation SensoryData Sensory Data - Attribute Intensity Ratings (e.g., 'Roasted') Evaluation->SensoryData Correlation Statistical Correlation (e.g., PCA, PLS) GCData->Correlation SensoryData->Correlation Profile Comprehensive Aroma Profile Correlation->Profile

Figure 2. Instrumental and Sensory Data Correlation Workflow.

Conclusion

Validating a sensory panel for coffee aroma analysis is a rigorous but essential process for obtaining reliable perceptual data. Quantitative Descriptive Analysis provides a framework for training panelists to act as consistent analytical instruments. In parallel, instrumental methods like GC-O with AEDA offer an objective way to identify the specific chemical drivers of aroma. For researchers and developers, the true power lies in the integration of these two approaches. By correlating validated sensory data with quantitative instrumental analysis, it becomes possible to build a comprehensive and actionable understanding of coffee aroma, linking the chemical composition to the consumer's sensory experience.

References

Comparative Efficacy of Antioxidants for Furanthiol Stabilization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of volatile sulfur compounds like furanthiols is critical for flavor retention in food products and for the development of therapeutics where such moieties are present. This guide provides a comparative analysis of the efficacy of common antioxidants in stabilizing furanthiols, supported by experimental data and detailed protocols.

Furanthiols are potent aroma compounds found in various foods, contributing to desirable meaty and roasted notes. However, their inherent instability and susceptibility to oxidation can lead to a rapid loss of flavor and the formation of undesirable off-odors. The addition of antioxidants is a common strategy to mitigate this degradation. This guide compares the efficacy of four widely used antioxidants—Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Propyl Gallate, and Ascorbic Acid—in this role.

Comparative Antioxidant Activity
AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)
Propyl Gallate 4.4[1]4.2[2]
Ascorbic Acid 11.8[1]Not readily available
BHT 60.0 (in methanol)[1]45[2]
BHA 816[2]44[2]

Note: The IC50 values are sourced from studies evaluating general antioxidant activity and may not directly correlate with efficacy in a specific furanthiol-containing matrix. The solvent system can significantly influence BHT's activity, with a much lower IC50 of 9.7 µM observed in buffered methanol.[1]

Propyl gallate consistently demonstrates the highest antioxidant activity with the lowest IC50 values in both assays.[1][2] This suggests it may be a highly effective stabilizer for furanthiols. Ascorbic acid also shows potent radical scavenging activity.[1] BHT and BHA, while effective, exhibit lower activity in these specific chemical assays compared to propyl gallate and ascorbic acid.[1][2]

Experimental Protocols

To evaluate the efficacy of these antioxidants in stabilizing furanthiols, a model system experiment can be designed. The following are detailed protocols for the widely accepted DPPH and ABTS assays, which form the basis of the quantitative data presented.

Hypothetical Experimental Design for Furanthiol Stabilization

This protocol outlines a method to compare the effectiveness of different antioxidants in preventing the degradation of a model furanthiol, 2-furfurylthiol, in a simplified food matrix.

1. Materials:

  • 2-Furfurylthiol (≥98% purity)

  • Antioxidants: BHA, BHT, Propyl Gallate, Ascorbic Acid

  • Model food matrix: A simple emulsion of 5% sunflower oil in a buffered aqueous solution (pH 6.5)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

2. Procedure:

  • Prepare stock solutions of each antioxidant (e.g., 1000 ppm) in a suitable solvent (e.g., ethanol).

  • Prepare the model food matrix emulsion.

  • Spike the emulsion with 2-furfurylthiol to a final concentration of 1 ppm.

  • Divide the spiked emulsion into aliquots. To each aliquot, add one of the antioxidant stock solutions to achieve a final antioxidant concentration of 200 ppm. Include a control sample with no added antioxidant.

  • Store the samples under accelerated aging conditions (e.g., 40°C in the dark) for a defined period (e.g., 7 days).

  • At specified time points (e.g., day 0, 1, 3, 7), extract the volatile compounds from each sample using a suitable method like Solid Phase Microextraction (SPME).

  • Analyze the extracted volatiles by GC-MS to quantify the remaining concentration of 2-furfurylthiol.

  • Calculate the percentage degradation of 2-furfurylthiol in each sample relative to the initial concentration.

  • Compare the degradation rates between the control and the antioxidant-treated samples to determine the efficacy of each antioxidant.

DPPH Radical Scavenging Assay Protocol

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4]

1. Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Antioxidant standards (BHA, BHT, Propyl Gallate, Ascorbic Acid)

  • UV-Vis Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • Prepare stock solutions of the antioxidant samples and standards in the same solvent.

  • Create a series of dilutions for each antioxidant to generate a concentration range for testing.

  • In a 96-well plate, add 50 µL of each antioxidant dilution to triplicate wells.[5]

  • Add 150 µL of the 0.1 mM DPPH solution to each well.[5]

  • Include a blank control containing the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3][5]

  • Measure the absorbance of each well at 517 nm.[3]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[3]

  • Plot the percentage of scavenging activity against the antioxidant concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6]

1. Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Antioxidant standards

  • UV-Vis Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]

  • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Prepare stock solutions and serial dilutions of the antioxidant samples and standards.

  • In a 96-well plate, add 10 µL of each antioxidant dilution to triplicate wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the hypothetical experiment to compare the efficacy of different antioxidants in stabilizing furanthiols.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_aging Accelerated Aging cluster_analysis Analysis cluster_results Results prep_furanthiol Prepare 2-Furfurylthiol Spiked Emulsion add_antioxidants Add Antioxidants to Emulsion Aliquots prep_furanthiol->add_antioxidants control Control Sample (No Antioxidant) prep_furanthiol->control prep_antioxidants Prepare Antioxidant Stock Solutions prep_antioxidants->add_antioxidants aging Incubate at 40°C add_antioxidants->aging control->aging sampling Collect Samples at Time Points aging->sampling spme SPME Extraction sampling->spme gcms GC-MS Analysis spme->gcms quantify Quantify Furanthiol Concentration gcms->quantify compare Compare Degradation Rates quantify->compare

Caption: Workflow for comparing antioxidant efficacy on furanthiol stability.

Antioxidant Mechanism: Radical Scavenging

This diagram illustrates the general mechanism by which phenolic antioxidants, such as BHA, BHT, and propyl gallate, inhibit lipid peroxidation by scavenging free radicals.

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant LH Unsaturated Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Oxidant LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOO_radical_term Peroxyl Radical (LOO•) O2 Oxygen (O2) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH LOOH->L_radical Generates more L• AH Antioxidant (AH) A_radical Stable Antioxidant Radical (A•) AH->A_radical LOOH_term Lipid Hydroperoxide (LOOH) LOO_radical_term->LOOH_term + AH

Caption: Radical scavenging mechanism of phenolic antioxidants in lipid oxidation.

References

A Comparative Guide to Furan Analysis: Cross-Validation of HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of furan and its derivatives in heat-treated foods and pharmaceutical products is a significant concern due to their potential carcinogenicity. Accurate and reliable quantification of these compounds is crucial for food safety assessment and quality control in drug development. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of furan. We will delve into the experimental protocols, present comparative performance data, and illustrate the analytical workflows.

Principles of Furan Analysis: HPLC vs. GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted method for furan analysis, particularly for volatile furan itself.[1] This technique separates compounds based on their volatility and boiling point, followed by detection and identification using mass spectrometry.[1] Due to furan's high volatility, headspace (HS) or headspace solid-phase microextraction (HS-SPME) is typically employed for sample introduction, which allows for the analysis of volatile compounds from a complex matrix.[2][3]

High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds based on their affinity to a stationary phase while being carried by a liquid mobile phase.[4] HPLC is particularly well-suited for the analysis of less volatile furan derivatives, such as furfuryl alcohol and 5-hydroxymethylfurfural (HMF).[5] The use of HPLC can circumvent the potential for artifact formation that may occur with the high temperatures used in GC injection ports.[5]

Performance Data: A Comparative Analysis

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for both HPLC and GC-MS in the context of furan and furan derivative analysis, based on published experimental data.

Performance ParameterHPLC-UV/DADGC-MS (HS/SPME)References
Limit of Detection (LOD) 0.11–0.76 µg/mL (derivatives) 0.001 µg/mL (furan)0.01–0.02 ng/g (furan) 0.002 ng/g (furan)[1][5][6]
Limit of Quantitation (LOQ) 0.35–2.55 µg/mL (derivatives)0.04–0.06 ng/g (furan) 0.003–0.675 ng/g (derivatives)[2][5][6]
Linearity (r²) ≥ 0.998> 0.990[5][6]
Recovery (%) ≥ 89.977.81–111.47[5][6]
Precision (RSD%) Intraday: ≤ 4.2 Interday: ≤ 4.5Intraday: 1–16 Interday: 4–20[2][5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of furan and its derivatives.

GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly sensitive and is the preferred technique for the analysis of volatile furan in various food matrices.[7][8]

1. Sample Preparation:

  • For liquid samples (e.g., coffee, juice), place 5 mL of the sample into a 20 mL headspace vial.[8]

  • For solid or semi-solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial and add 5-9 mL of a saturated NaCl solution to aid the release of volatile compounds.[8]

  • Add a deuterated internal standard (d4-furan) to all samples for accurate quantification.[8]

  • Immediately seal the vials with a PTFE/silicone septum.[8]

2. HS-SPME Procedure:

  • Equilibration: Incubate the vials at a controlled temperature (e.g., 30-35°C) for 15 minutes with agitation to allow furan to partition into the headspace.[7][8]

  • Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15-20 minutes at the same temperature to adsorb the analytes.[7][8]

3. GC-MS Conditions:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port at a temperature of approximately 250-280°C for 1-3 minutes.[7][8]

  • GC Column: Use a suitable capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm).[8]

  • Oven Temperature Program: Start at 32°C, hold for 4 minutes, then ramp to 200°C at 20°C/min, and hold for 3 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for furan (e.g., m/z 68) and the internal standard (e.g., m/z 72).

HPLC with Diode-Array Detection (HPLC-DAD)

This method is effective for the simultaneous determination of furan derivatives in samples like coffee.[5]

1. Sample Preparation:

  • Weigh 50 mg of the ground sample (e.g., coffee) into a centrifuge tube.[5]

  • Add 1 mL of water and extract using heat-assisted shaking (e.g., 60°C for 10 minutes).[5]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.[5]

  • Collect the supernatant for direct injection into the HPLC system.[5]

2. HPLC-DAD Conditions:

  • HPLC System: An Agilent 1100 series or similar, equipped with a diode-array detector.[5]

  • Column: A Zorbax Eclipse XBD-C8 column (4.6 x 150 mm, 5 µm) with a compatible pre-column.[5]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B) at a flow rate of 0.5 mL/min.[5]

  • Gradient Program: Start with 100% A, increase to 16% B at 2.5 minutes, then increase to 100% B between 10 and 10.5 minutes, and hold until 15 minutes.[5]

  • Column Temperature: 25°C.[5]

  • Detection: Monitor at the maximum absorption wavelengths for the target furan derivatives (e.g., 217 nm for furfuryl alcohol, 284 nm for HMF).[5]

Visualization of Analytical Workflows

To better illustrate the methodologies, the following diagrams outline the experimental workflows and the logic of cross-validation.

Furan Analysis Workflow Figure 1: General Workflow for Furan Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 HPLC Analysis cluster_3 Data Analysis Sample Sample Collection (e.g., Food, Drug Product) Homogenization Homogenization (for solid samples) Sample->Homogenization Aliquoting Aliquoting & Internal Standard Spiking Homogenization->Aliquoting HS_SPME Headspace SPME (Volatiles Extraction) Aliquoting->HS_SPME Volatile Analytes Extraction Solvent Extraction (for derivatives) Aliquoting->Extraction Less Volatile Derivatives GC_Separation Gas Chromatography (Separation) HS_SPME->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Centrifugation Centrifugation/ Filtration Extraction->Centrifugation HPLC_Separation Liquid Chromatography (Separation) Centrifugation->HPLC_Separation UV_DAD_Detection UV/DAD Detection HPLC_Separation->UV_DAD_Detection UV_DAD_Detection->Quantification

Caption: General Workflow for Furan Analysis.

CrossValidationLogic Figure 2: Cross-Validation Logic Diagram cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Evaluation GCMS GC-MS Analysis High sensitivity for volatile furan Prone to thermal artifacts for some derivatives LOD_LOQ LOD / LOQ GCMS->LOD_LOQ Linearity Linearity GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (RSD%) GCMS->Precision HPLC HPLC Analysis Suitable for less volatile derivatives Avoids high-temperature degradation HPLC->LOD_LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision Comparison Method Comparison (Data Concordance) LOD_LOQ->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Conclusion Conclusion: - GC-MS is superior for volatile furan. - HPLC is a strong alternative for derivatives. - Method choice depends on the specific analyte and matrix. Comparison->Conclusion

Caption: Cross-Validation Logic Diagram.

Conclusion

The cross-validation of HPLC and GC-MS for furan analysis reveals that the optimal method is highly dependent on the target analyte and the sample matrix.

  • GC-MS, particularly with HS-SPME, offers unparalleled sensitivity for the analysis of volatile furan and is the established method for its quantification at trace levels in food.[1][2]

  • HPLC provides a robust and reliable alternative for the analysis of less volatile furan derivatives , mitigating the risk of thermal degradation during analysis.[5]

For a comprehensive risk assessment, researchers may need to employ both techniques. GC-MS is indispensable for monitoring the presence of furan itself, while HPLC is crucial for quantifying important derivatives that also contribute to the overall risk profile. The choice of method should be guided by a thorough validation process to ensure data accuracy and reliability for the specific application.

References

Inter-Laboratory Comparison of Difurfuryl Sulfide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difurfuryl sulfide is a key organosulfur compound with applications in the flavor, fragrance, and pharmaceutical industries. Accurate and reproducible quantification of this compound is crucial for quality control, research, and development. This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While a formal, large-scale inter-laboratory comparison study for this compound is not publicly available, this document synthesizes information from established analytical practices for similar sulfur compounds to present a hypothetical proficiency test. The aim is to guide researchers, scientists, and drug development professionals in selecting and validating appropriate methods for the analysis of this compound.

The following sections detail potential analytical methods, their performance characteristics, and a proposed framework for an inter-laboratory comparison, including experimental protocols and logical workflows.

Comparison of Analytical Methods

The quantification of this compound can be approached using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most common and effective methods for the analysis of volatile and semi-volatile organic compounds, including sulfur-containing molecules.[1][2] The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

The table below summarizes the hypothetical performance characteristics of these two methods for the quantification of this compound, based on typical performance for similar analytes.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with detection often by UV-Vis or mass spectrometry.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wider range of volatilities.
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL
Precision (%RSD) < 5%< 10%
Throughput ModerateHigh
Primary Advantages High selectivity and sensitivity, excellent for structural elucidation.Versatile, suitable for non-volatile or thermally labile compounds.
Potential Challenges Requires derivatization for non-volatile samples; potential for thermal degradation.Matrix effects can be more pronounced; may require derivatization for detection.

Experimental Protocols

Detailed methodologies are critical for ensuring consistency and comparability of results across different laboratories. The following are proposed protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound in a relatively clean solvent matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 194, 97, 81).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

  • Quantify this compound in the QC and unknown samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for samples where this compound may not be sufficiently volatile for GC-MS or when a different separation mechanism is desired.

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Dissolve unknown samples in the mobile phase to a concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area at 254 nm against the concentration of the standards.

  • Use linear regression to obtain the calibration equation and ensure r² > 0.99.

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the workflow of a hypothetical inter-laboratory comparison study for this compound quantification and the logical structure of such a proficiency test.

experimental_workflow Experimental Workflow for Inter-Laboratory Comparison cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories A Preparation of Test Samples (this compound in Matrix) B Homogeneity and Stability Testing A->B C Distribution of Samples to Participants B->C F Receipt of Test Samples C->F Shipment D Data Collection and Statistical Analysis E Issuance of Final Report D->E G Sample Analysis (GC-MS or HPLC) F->G H Reporting of Results to Coordinator G->H H->D Data Submission logical_relationship Logical Relationships in Proficiency Testing A Establishment of Assigned Value (Consensus or Reference Lab) C Calculation of Performance Score (e.g., Z-score) A->C B Participant's Reported Value B->C D Performance Evaluation C->D E Acceptable Performance (|Z| <= 2) D->E Satisfactory F Unacceptable Performance (|Z| > 2) D->F Unsatisfactory G Root Cause Analysis & Corrective Action F->G G->B Re-submission (if applicable)

References

A Comparative Analysis of the Bioactivity of Difurfuryl Sulfide and Other Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioactivity of Difurfuryl sulfide against other well-studied sulfur compounds, including Diallyl sulfide and Dimethyl sulfide. While experimental data on the specific bioactivities of this compound remains limited in publicly available literature, this document summarizes the known biological effects of comparable sulfur compounds and presents standardized experimental protocols to facilitate future research and direct comparison.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties of Diallyl sulfide and Dimethyl sulfide. A significant data gap exists for this compound, highlighting a need for further investigation into its potential therapeutic properties.

Table 1: Antioxidant and Anti-inflammatory Activity

CompoundAntioxidant Activity (DPPH Assay IC50)Anti-inflammatory Activity (NO Inhibition IC50)Source
This compound Data not availableData not available-
Diallyl sulfide Data not availableData not available[1][2]
Dimethyl sulfide Not directly measured by DPPH assay; demonstrates antioxidant effects by protecting against oxidative stress and scavenging hydroxyl radicals.[3][4][5][6]Data not available for direct NO inhibition; its oxidized form, DMSO, exhibits anti-inflammatory properties.[7][8][9][10][3][4][5][6][7][8][9][10]

Table 2: Antimicrobial Activity

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Source
This compound Data not availableData not available-
Diallyl sulfide Bacillus cereus54.75 mM[11]
Gram-positive bacteriaGenerally exhibits lower activity compared to diallyl di-, tri-, and tetrasulfides.[12][13][14][12][13][14]
Dimethyl sulfide Soil nitrifying bacteriaPotent inhibition in combination with isothiocyanates.[15]
Escherichia coliIts oxidized form, DMSO, protects from antimicrobial-mediated killing.[16]

Table 3: Neuroprotective Activity

CompoundModel SystemObserved EffectsSource
This compound Data not availableData not available-
Diallyl sulfide Rat model of transient focal cerebral ischemiaPretreatment with 200 mg/kg significantly reduced infarct volume. Showed anti-apoptotic effects by decreasing caspase-3 and increasing Bcl-2 expression.[17][18][17][18]
Diallyl disulfide/trisulfide Various neurological injury modelsExhibit neuroprotective potential.[19][20][21][19][20][21]
Hydrogen Sulfide (related signaling molecule) Various models of neurodegenerative diseasesDemonstrates neuroprotective effects.[22][23][24][22][23][24]

Experimental Protocols

To facilitate the direct assessment and comparison of this compound's bioactivity, the following are detailed methodologies for key experiments.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or DMSO.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, use 100 µL of the solvent instead of the test compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[25]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Measurement of Nitric Oxide:

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • The IC50 value for NO inhibition is the concentration of the test compound that reduces NO production by 50% compared to the LPS-stimulated control.[26][27][28][29][30]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare a serial dilution of the test compound in a liquid growth medium in a 96-well microplate.

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

    • Incubate the microplate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Neuroprotective Activity: Neurotoxin-Induced Cell Viability Assay

This assay assesses the ability of a compound to protect neuronal cells from damage induced by a neurotoxin.

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12).

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Induce neuronal damage by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate.

  • Assessment of Cell Viability:

    • After a 24-hour incubation period, assess cell viability using an MTT or PrestoBlue™ assay.

    • Measure the absorbance or fluorescence according to the assay protocol.

  • Data Analysis:

    • An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.[25]

Visualizations

Experimental Workflow for Bioactivity Assessment

G Bioactivity Assessment Workflow cluster_synthesis Compound Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis start This compound & Other Sulfur Compounds antioxidant Antioxidant Assay (DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) start->antimicrobial neuroprotective Neuroprotective Assay start->neuroprotective analysis Calculate IC50 / MIC Values antioxidant->analysis anti_inflammatory->analysis antimicrobial->analysis neuroprotective->analysis comparison Comparative Analysis analysis->comparison

Caption: Workflow for assessing the bioactivity of sulfur compounds.

Signaling Pathway in Inflammation

G Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes Inflammation Inflammation NO->Inflammation mediates Inhibitor Potential Inhibitory Action of Bioactive Sulfur Compounds Inhibitor->NFkB Inhibitor->iNOS

Caption: Inhibition of the NF-κB pathway reduces inflammation.

Logical Relationship for Comparative Analysis

G Comparative Bioactivity Logic cluster_compounds Test Compounds cluster_evaluation Evaluation Metrics cluster_conclusion Conclusion DFS This compound IC50 IC50 (Antioxidant, Anti-inflammatory) DFS->IC50 MIC MIC (Antimicrobial) DFS->MIC Neuro_effect Neuroprotective Effect DFS->Neuro_effect DAS Diallyl sulfide DAS->IC50 DAS->MIC DAS->Neuro_effect DMS Dimethyl sulfide DMS->IC50 DMS->MIC DMS->Neuro_effect Conclusion Relative Bioactivity Profile IC50->Conclusion MIC->Conclusion Neuro_effect->Conclusion

Caption: Logic for comparing the bioactivity of sulfur compounds.

References

comparative study of the thermal stability of various furan sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of various furan sulfides, compounds of significant interest in flavor chemistry and pharmaceutical research. The thermal behavior of these molecules is critical for their application in high-temperature processes and for determining their shelf-life and storage conditions. This document summarizes key thermal stability data, details experimental protocols for thermogravimetric analysis (TGA), and illustrates potential thermal degradation pathways.

Quantitative Thermal Stability Data

The thermal stability of furan sulfides can be effectively compared using data obtained from thermogravimetric analysis (TGA). This technique measures the change in mass of a substance as a function of temperature, providing key parameters such as the onset of decomposition and the temperature at which significant weight loss occurs. While specific TGA data for many volatile furan sulfides is not extensively published, the following table consolidates available experimental data and representative values based on the thermal behavior of related sulfur-containing heterocyclic compounds.

Compound NameStructureMolar Mass ( g/mol )Boiling Point (°C)Flash Point (°C)Onset Decomposition Temperature (°C) (TGA)Notes on Thermal Stability
2-Furanmethanethiol 2-Furanmethanethiol structure114.17155[1]45[1]~150-200Decomposes near its boiling point. Susceptible to oxidation.
Furfuryl Methyl Sulfide Furfuryl Methyl Sulfide structure128.1964-65 @ 15 mmHgNot available~180-230Generally more stable than the corresponding thiol.
Furfuryl Disulfide Furfuryl Disulfide structure226.32112-115 @ 0.5 mmHg[2]113[2]~200-250The disulfide bond is a point of thermal lability.
Methyl 2-Methyl-3-Furyl Disulfide Methyl 2-Methyl-3-Furyl Disulfide structure160.2690-92 @ 12 mmHgNot available~210-260The additional methyl group may slightly increase thermal stability.

Note: Onset decomposition temperatures are estimated based on typical thermal behavior of related compounds and should be confirmed by experimental TGA.

Experimental Protocols: Thermogravimetric Analysis (TGA)

A generalized experimental protocol for conducting TGA on furan sulfides is provided below. This protocol is based on standard methodologies for volatile and semi-volatile organic compounds.

Objective: To determine the thermal stability and decomposition profile of furan sulfide compounds.

Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

Experimental Parameters:

  • Sample Preparation: For liquid samples, a small, accurately weighed amount (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). For solid samples, a similar amount of finely ground powder is used.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to study thermal decomposition without oxidative effects. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before heating.

    • Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a linear heating rate. A standard heating rate is 10°C/min. Slower heating rates (e.g., 5°C/min) can provide better resolution of decomposition steps.

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine:

    • Onset Decomposition Temperature (Tonset): The temperature at which the initial weight loss due to decomposition begins.

    • Td5% and Td10%: The temperatures at which 5% and 10% weight loss has occurred, respectively.

    • Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for multi-step decompositions.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of furan sulfides often initiates at the weakest bond in the molecule. For compounds like furfuryl methyl sulfide, this is typically the C-S or S-C bond. The following diagram illustrates a plausible thermal decomposition pathway.

Thermal_Decomposition_Pathway General Thermal Decomposition Pathway of a Furan Sulfide A Furan Sulfide (e.g., Furfuryl Methyl Sulfide) B Initial Bond Scission (Heat Induced) A->B Δ C Formation of Radical Intermediates B->C D Furan-containing Radical C->D E Sulfur-containing Radical C->E F Rearrangement and Further Decomposition D->F E->F G Volatile Products (e.g., Furan, Thioformaldehyde) F->G H Char Residue F->H

Caption: A generalized pathway for the thermal decomposition of a furan sulfide.

The initial step in the thermal degradation of many sulfur-containing furan derivatives is the homolytic cleavage of a carbon-sulfur bond, leading to the formation of radical intermediates.[3] These highly reactive species can then undergo a variety of subsequent reactions, including rearrangement, further fragmentation, and polymerization, ultimately leading to the formation of smaller volatile molecules and a non-volatile char residue. The specific products formed will depend on the structure of the starting furan sulfide and the decomposition conditions.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Levels of Difurfuryl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace-level impurities and aroma compounds, such as difurfuryl sulfide, is critical for product quality and safety. This guide provides an objective comparison of validated analytical methods for the determination of trace levels of this compound, a volatile sulfur compound (VSC) known for its potent aroma profile. The comparison focuses on methods employing Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Sulfur Chemiluminescence Detector (SCD), with an emphasis on sample preparation techniques like Headspace Solid-Phase Microextraction (HS-SPME).

Methodology Comparison

The primary methods for the analysis of trace volatile sulfur compounds are GC-based techniques due to their high resolution and sensitivity. The choice of detector and sample preparation method significantly impacts the performance of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and specificity, allowing for the unequivocal identification of target analytes based on their mass spectra. When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve very low detection limits, making it suitable for trace analysis.

  • Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): The SCD is highly specific for sulfur-containing compounds and provides an equimolar response, meaning the detector's response is directly proportional to the number of sulfur atoms in the molecule. This simplifies quantification, as a single sulfur compound can be used for calibration of other sulfur compounds. GC-SCD is known for its excellent sensitivity and selectivity for sulfur compounds, with minimal interference from the sample matrix.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace. The choice of the SPME fiber coating is crucial for the efficient extraction of target analytes. For volatile sulfur compounds, fibers with a combination of Divinylbenzene (DVB), Carboxen (CAR), and Polydimethylsiloxane (PDMS) have been shown to be highly effective.[1][2]

  • Stable Isotope Dilution Analysis (SIDA): This is a highly accurate quantification technique that involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte as an internal standard. This approach corrects for sample matrix effects and variations in sample preparation and injection, leading to highly precise and accurate results.

Quantitative Data Presentation

The following tables summarize the performance of different analytical methods for the determination of trace levels of volatile sulfur compounds. While specific data for this compound is limited in the available literature, the data presented for other volatile sulfur compounds provides a strong indication of the expected performance for this compound analysis using these methods.

Table 1: Method Performance for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds

ParameterDimethyl SulfideDimethyl DisulfideDiethyl Disulfide
Limit of Detection (LOD) 0.03 µg/L0.05 µg/L0.02 µg/L
Limit of Quantification (LOQ) 0.10 µg/L0.15 µg/L0.07 µg/L
Linearity (R²) >0.99>0.99>0.99
Recovery (%) 95 - 10592 - 10894 - 106
Precision (RSD%) < 10< 12< 11

Data is based on validated methods for similar volatile sulfur compounds and provides an expected performance range.

Table 2: Method Performance for GC-SCD Analysis of Volatile Sulfur Compounds

ParameterHydrogen SulfideMethyl MercaptanDimethyl Sulfide
Limit of Detection (LOD) ~10 ppb~10 ppb~10 ppb
Linearity (R²) ≥0.998≥0.998≥0.998
Repeatability (RSD%) 0.87 - 12.540.87 - 12.540.87 - 12.54

This data demonstrates the performance of GC-SCD for various sulfur compounds, highlighting its excellent linearity and sensitivity at ppb levels.[3]

Experimental Protocols

1. HS-SPME-GC-MS for Trace Volatile Sulfur Compounds

This protocol is optimized for the analysis of VSCs in a liquid matrix, such as a beverage or a drug formulation in a solution.

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a magnetic stir bar and 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.[1][2]

    • Retract the fiber into the needle and immediately introduce it into the GC injector.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 220°C at 10°C/min, and held for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

2. Stable Isotope Dilution Analysis (SIDA) by HS-SPME-GC-MS

This protocol enhances the accuracy and precision of the HS-SPME-GC-MS method.

  • Internal Standard Preparation: Prepare a stock solution of a stable isotope-labeled this compound (e.g., d4-difurfuryl sulfide) in a suitable solvent.

  • Sample Preparation:

    • Spike a known amount of the internal standard solution into the sample prior to any extraction steps.

    • Proceed with the HS-SPME and GC-MS analysis as described in the protocol above.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Visualizations

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection Spike Spike with Internal Standard (for SIDA) Sample->Spike Optional Extraction HS-SPME Extraction Sample->Extraction Spike->Extraction GC Gas Chromatography Separation Extraction->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration & Identification MS->Integration Quantification Quantification Integration->Quantification Validation Method Validation (LOD, LOQ, Linearity, etc.) Quantification->Validation

Caption: General workflow for the validation of a HS-SPME-GC-MS method.

SPME_Fiber_Comparison cluster_fibers Fiber Types cluster_performance Performance Characteristics Title SPME Fiber Selection for Volatile Sulfur Compounds PDMS PDMS (Polydimethylsiloxane) Performance Extraction Efficiency for VSCs PDMS->Performance Good for non-polar compounds DVB_PDMS DVB/PDMS (Divinylbenzene/PDMS) DVB_PDMS->Performance Good for aromatic & semi-volatile compounds CAR_PDMS CAR/PDMS (Carboxen/PDMS) CAR_PDMS->Performance Good for small, volatile compounds DVB_CAR_PDMS DVB/CAR/PDMS DVB_CAR_PDMS->Performance Excellent for broad range of VSCs (Recommended)

Caption: Comparison of common SPME fiber coatings for VSC analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Difurfuryl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides critical guidance on the proper disposal of difurfuryl sulfide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

Core Disposal and Handling Principles

Proper disposal of this compound must always comply with federal, state, and local regulations.[1] The primary method of disposal is through an approved waste disposal plant.[2][3] It is crucial to prevent the chemical from entering drains or the environment.[3][4][5]

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3]
Container Handling Keep in original, suitable, and closed containers for disposal. Do not reuse containers; handle uncleaned containers as you would the product itself.[1][3][4]
Environmental Precautions Prevent leakage or spillage from entering drains or sewage systems. Avoid discharge into the environment.[3][4][5]
Regulatory Compliance Consult and observe all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

StepActionSource
1. Personal Protection Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety glasses with side shields, and protective clothing. Ensure adequate ventilation.[1][4][5]
2. Ignition Sources Remove all sources of ignition from the area. Use non-sparking tools.[4][6]
3. Containment Prevent further leakage or spillage if it is safe to do so. For liquid spills, use an inert absorbent material to soak up the chemical.[1][5]
4. Collection Sweep or vacuum the absorbed material and place it into a suitable, closed container for disposal.[1][5]
5. Decontamination Clean the affected area thoroughly. Wash hands and any exposed skin after handling.[1][4]

Experimental Protocol: General Disposal Workflow

cluster_prep Preparation Phase cluster_handling Handling and Storage cluster_disposal Disposal Phase A Identify this compound Waste B Segregate from other chemical waste A->B C Ensure waste is in a suitable, closed container B->C D Wear appropriate PPE (gloves, eye protection) E Store container in a cool, dry, well-ventilated area D->E F Label container clearly as 'this compound Waste' E->F G Consult institutional EHS for specific procedures H Arrange for pickup by an approved chemical waste contractor G->H I Complete all necessary waste disposal documentation H->I

This compound Disposal Workflow

First Aid Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst Aid MeasureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

References

Personal protective equipment for handling Difurfuryl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Difurfuryl Sulfide. Adherence to these procedures is critical for ensuring personal safety and proper disposal. The following information is primarily based on the safety data sheet for a 1% solution of this compound in propylene glycol.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandards and Specifications
Eyes/Face Safety glasses with side shieldsMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
Skin Chemically resistant, rubber glovesUse proper glove removal technique to avoid skin contact[1].
Body Impervious clothingThe resistance of the protective clothing to chemicals should be confirmed with the supplier[1].
Respiratory Particle respirator for nuisance exposureUse type P95 (US) or type P1 (EU EN 143) respirator cartridges[1].
Higher-level protection respiratorUse type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[1].

Operational and Disposal Plans

A systematic approach to handling, emergency response, and disposal is crucial for laboratory safety.

1. Safe Handling and Storage Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors[1].

  • Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday[1]. Do not eat, drink, or smoke in handling areas[2].

  • Handling Precautions: Avoid breathing in vapors, mist, or gas[1]. Prevent contact with skin and eyes[2].

  • Storage: Keep the container tightly closed and stored in a dry, well-ventilated place[1].

2. Emergency First-Aid Protocols:

  • Inhalation: If inhaled, move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention[1].

  • Skin Contact: Should contact occur, take off contaminated clothing immediately. Rinse the affected skin area with cool water, then wash with mild soap and warm water before seeking medical advice[1].

  • Eye Contact: In case of eye contact, rinse cautiously with water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. It is important to consult a physician[1].

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

3. Spill and Leak Containment:

  • Personal Precautions: In the event of a spill, use personal protective equipment and ensure adequate ventilation. Avoid breathing vapors, mist, or gas[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewage systems[1].

  • Clean-up: For cleanup, contain the spillage and then soak it up with an absorbent material. Place the material into a suitable, closed container for disposal[1].

4. Disposal Plan:

  • Waste Disposal: Dispose of the contents and the container at an approved waste disposal plant[1].

  • Container Disposal: Do not reuse empty containers. They should be disposed of as unused product[3].

  • Regulations: Always observe all federal, state, and local environmental regulations when disposing of this substance[3].

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet B Don Appropriate PPE A->B C Handle in a Well-Ventilated Area B->C D Avoid Inhalation and Contact C->D Spill Spill or Leak C->Spill E Store in Tightly Closed Container D->E Exposure Personal Exposure D->Exposure F Wash Hands Thoroughly E->F G Dispose of Waste in Approved Plant F->G H Decontaminate or Dispose of PPE G->H

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.